3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dimethyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPIMZOCMOZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390238 | |
| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16817-34-8 | |
| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the , a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and structural elucidation, emphasizing the rationale behind methodological choices.
Strategic Importance of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3] Its rigid, planar structure and electron-rich nature make it an attractive scaffold for designing therapeutic agents targeting a wide array of biological pathways, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2]
This compound (CAS No: 16817-34-8) serves as a highly versatile building block in this context.[4] The aldehyde functional group at the 2-position is a reactive handle for a multitude of chemical transformations, such as condensation reactions, enabling the construction of more complex molecular architectures.[4] Consequently, this compound is a valuable intermediate in pharmaceutical development, organic synthesis, the fragrance industry, and materials science.[4][5][6]
Synthesis via Vilsmeier-Haack Formylation: A Mechanistic Approach
The introduction of a formyl group onto an electron-rich aromatic system is most reliably achieved through the Vilsmeier-Haack reaction.[7] This method is exceptionally well-suited for the synthesis of this compound from its precursor, 3,5-dimethyl-1-benzofuran. The benzofuran ring system is sufficiently activated to undergo electrophilic substitution at the C2 position, which is the most electron-rich and sterically accessible site.
Causality of the Vilsmeier-Haack Reaction
The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a substituted chloroiminium ion), from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[8][9] This electrophile is strong enough to attack the activated benzofuran ring but mild enough to avoid unwanted side reactions, making it an efficient and high-yielding formylation strategy.[10]
Reaction Mechanism
The synthesis proceeds through a well-established three-step mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 3,5-dimethyl-1-benzofuran attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium salt to yield the final aldehyde product, this compound.[9]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. POCl₃ is corrosive and reacts violently with water.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3,5-dimethyl-1-benzofuran (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt and neutralizes the acid.
-
Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[8]
-
Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure this compound.[8]
Comprehensive Characterization and Structural Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Spectroscopic Data Summary
| Technique | Functional Group | Expected Observation |
| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 9.8-10.1 ppm |
| Aromatic (Ar-H) | Singlets/Doublets, δ ≈ 7.2-7.6 ppm | |
| Methyl (C3-CH₃) | Singlet, δ ≈ 2.5-2.7 ppm | |
| Methyl (C5-CH₃) | Singlet, δ ≈ 2.4-2.5 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ ≈ 185-190 ppm |
| Aromatic/Furan (C) | δ ≈ 110-160 ppm | |
| Methyl (CH₃) | δ ≈ 15-25 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | Strong absorption at ν ≈ 1670-1690 cm⁻¹ |
| Aromatic C=C Stretch | ν ≈ 1450-1600 cm⁻¹ | |
| C-O-C Ether Stretch | ν ≈ 1050-1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 174.07 (for C₁₁H₁₀O₂) |
| Fragmentation | Loss of -CHO (m/z = 145), loss of -CH₃ |
Rationale for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of the protons provide a complete map of the molecule's carbon-hydrogen framework. The distinct downfield signal of the aldehyde proton is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The strong, sharp carbonyl (C=O) absorption band is characteristic of the aldehyde and provides definitive evidence of successful formylation.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of the chemical formula C₁₁H₁₀O₂ (174.19 g/mol ).[4][6] Analysis of the fragmentation pattern can further corroborate the proposed structure.[11][12]
Physical Properties
The purified product is typically a light yellow crystalline solid with physical properties consistent with its structure.[6]
Visualization of the Characterization Workflow
Caption: Workflow for the structural validation of the synthesized compound.
Conclusion and Future Directions
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of this compound. The straightforward protocol, coupled with a comprehensive suite of analytical techniques (NMR, IR, and MS), allows for reliable production and validation of this important chemical intermediate. Its established role as a precursor in the development of novel pharmaceuticals, fragrances, and advanced materials underscores the value of mastering its synthesis and characterization. This guide serves as a foundational resource for scientists aiming to leverage this versatile molecule in their research and development endeavors.
References
-
Eriksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(16), 4985. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
Molecules. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3195. [Link]
-
Hillemane, V., & Anil, N. (2019). The Oxygen-Containing Fused Heterocyclic Compounds. ResearchGate. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCr, 5(1), 1-5. [Link]
-
NIST WebBook. Benzofuran-2-carboxaldehyde. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemicalland21. This compound ≥95% (NMR) - Data Sheet. [Link]
-
MP Biomedicals. 232324 this compound ≥95% (NMR) CAS: 16817-34-8. [Link]
-
ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]
-
World Journal of Pharmaceutical Research. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. WJPR, 12(14), 1125-1135. [Link]
-
Sunway Pharm Ltd. This compound - CAS:16817-34-8. [Link]
-
Atmospheric Measurement Techniques. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. AMT, 18, 6645-6657. [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27834-27854. [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]
-
MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2020(3), M1149. [Link]
-
PubChem. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341. [Link]
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
- 12. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethyl-1-benzofuran-2-carbaldehyde (CAS: 16817-34-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a versatile heterocyclic aldehyde. Synthesizing available data and expert-derived insights, this document details its chemical properties, a robust synthesis protocol, expected spectroscopic data, reactivity profile, and key applications, aiming to empower researchers in its effective utilization.
Introduction and Overview
This compound is a substituted benzofuran derivative, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1][2] The benzofuran scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The title compound, featuring a reactive aldehyde group at the 2-position and methyl substitutions on the benzene ring, serves as a valuable intermediate in organic synthesis.[2][4] Its unique aromatic structure also lends it to applications in the fragrance and flavor industries.[4] This guide will provide an in-depth look at the technical aspects of this compound, enabling its application in drug discovery and materials science.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16817-34-8 | , |
| Molecular Formula | C₁₁H₁₀O₂ | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Light yellow crystalline solid | |
| Purity | ≥95% (NMR) | , |
| Storage | Store at 0-8°C |
Safety and Handling
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
In case of exposure, follow standard first-aid procedures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Seek medical attention.
Synthesis and Purification
The most direct and industrially scalable method for the synthesis of 2-formylbenzofurans is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring. The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the reaction showing a strong preference for the 2-position.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is expertly derived from established procedures for the Vilsmeier-Haack formylation of analogous substituted benzofurans and other electron-rich aromatic compounds.[8][9]
Materials:
-
3,5-Dimethylbenzofuran (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM, optional solvent)
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes (for chromatography/crystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-Dimethylbenzofuran (1.0 eq) dissolved in a minimal amount of anhydrous DMF. Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation and Addition: In the dropping funnel, add phosphorus oxychloride (1.5 eq) to anhydrous DMF. Add this solution dropwise to the cooled solution of the benzofuran over 30 minutes, maintaining the internal temperature below 10°C. An exothermic reaction will occur with the formation of the Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it over crushed ice.
-
Hydrolysis: Neutralize the aqueous mixture to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde. Stir the mixture for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Analysis
While specific spectra for this compound are not widely published, the expected spectroscopic data can be accurately predicted based on the analysis of closely related structures and the principles of spectroscopy. This predicted data is crucial for the identification and characterization of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~7.4-7.2 ppm (m, 3H, Ar-H), δ ~2.5 ppm (s, 3H, Ar-CH₃), δ ~2.4 ppm (s, 3H, Furan-CH₃) |
| ¹³C NMR | δ ~185 ppm (C=O), δ ~155-120 ppm (Ar-C and Furan-C), δ ~21 ppm (Ar-CH₃), δ ~14 ppm (Furan-CH₃) |
| IR (Infrared) | ~1670-1690 cm⁻¹ (C=O stretch, aldehyde), ~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde), ~1600 cm⁻¹ (C=C stretch, aromatic) |
| MS (Mass Spec) | [M]+ at m/z = 174.07 |
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich benzofuran ring system. The aldehyde group is a versatile handle for a variety of chemical transformations.
Reactions of the Aldehyde Group:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 3,5-Dimethyl-1-benzofuran-2-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable building block for the synthesis of amides and esters.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (3,5-Dimethyl-1-benzofuran-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles. For instance, it can react with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. It is also a suitable substrate for Wittig reactions to form alkenes and for aldol-type condensations.
The following diagram illustrates some key reactions of the aldehyde group:
Caption: Key derivatization reactions of the aldehyde group.
Reactions of the Benzofuran Ring:
The benzofuran ring is susceptible to electrophilic aromatic substitution. The directing effects of the oxygen atom, the methyl groups, and the electron-withdrawing aldehyde group will influence the position of substitution. Further formylation, nitration, or halogenation would likely occur on the benzene portion of the ring system.
Applications in Research and Drug Development
This compound is a compound of significant interest for several research and industrial applications:
-
Pharmaceutical Development: As an intermediate, it is explored for its potential in synthesizing novel compounds with therapeutic properties.[2][4] The benzofuran nucleus is a privileged scaffold in drug discovery, and modifications of this core structure can lead to new drug candidates.[3][10]
-
Organic Synthesis: It serves as a versatile building block for the construction of more complex organic molecules and heterocyclic systems.[2][4] The aldehyde functionality allows for a wide range of subsequent chemical transformations.
-
Fragrance and Flavor Industry: This compound and its derivatives can be used as ingredients in creating unique scents and flavors, enhancing products like perfumes and food additives.[4]
-
Materials Science: The compound can be investigated for its role in developing novel materials, such as polymers and coatings, that require specific chemical and electronic properties.[2]
Conclusion
This compound is a valuable and versatile chemical compound with significant potential in various scientific and industrial fields. This guide has provided a comprehensive technical overview, including its properties, a detailed synthesis protocol, predicted spectroscopic data, and a summary of its reactivity and applications. By leveraging the information presented herein, researchers and drug development professionals can effectively utilize this compound in their work to advance the fields of medicinal chemistry, organic synthesis, and materials science.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Chavan, S. P., et al. (2017). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 56B(1), 69-75.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 35, p.38 (1955). Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7, 13754-13788.
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583.
- NIH. (2017).
- NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- NIH. (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical Sciences, 125(4), 695-713.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. rsc.org [rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. aksci.com [aksci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
Spectroscopic Data of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic heterocyclic compound, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in the fields of drug development, fragrance, and fine chemical synthesis who require a thorough understanding of the structural characterization of this molecule. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and providing detailed experimental protocols for data acquisition.
Introduction
This compound, with the chemical formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol , is a member of the benzofuran family, a class of compounds with significant applications in medicinal chemistry and material science. The presence of the aldehyde functional group and the dimethyl-substituted benzofuran core makes it a versatile synthetic intermediate.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or industrial application. This guide will provide a detailed analysis of its predicted spectroscopic signature.
Molecular Structure
The structure of this compound is foundational to understanding its spectroscopic properties. The numbering of the benzofuran ring system is crucial for the assignment of NMR signals.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing effect of the aldehyde group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 9.8 - 10.0 | Singlet (s) |
| H-4 | ~7.5 | Singlet (s) or narrow doublet |
| H-6 | ~7.3 | Doublet (d) |
| H-7 | ~7.4 | Doublet (d) |
| 5-CH₃ | ~2.4 | Singlet (s) |
| 3-CH₃ | ~2.6 | Singlet (s) |
Rationale for Predicted Shifts:
-
The aldehyde proton is expected to be significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, hence its downfield shift.
-
The aromatic protons (H-4, H-6, and H-7) will resonate in the aromatic region (7-8 ppm). The exact positions are influenced by the positions of the methyl groups and the fusion of the furan ring. H-4 is adjacent to the electron-donating methyl group at position 5 and is expected to be a singlet or a very narrow doublet due to minimal coupling. H-6 and H-7 will likely appear as doublets due to ortho-coupling.
-
The methyl protons at positions 3 and 5 are attached to the aromatic system and will appear as sharp singlets in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C-2 | 150 - 155 |
| C-3 | 125 - 130 |
| C-3a | 120 - 125 |
| C-4 | 125 - 130 |
| C-5 | 135 - 140 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-7a | 155 - 160 |
| 5-CH₃ | 20 - 25 |
| 3-CH₃ | 10 - 15 |
Rationale for Predicted Shifts:
-
The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield.
-
The quaternary carbons of the benzofuran ring (C-2, C-3a, C-5, and C-7a) will have distinct chemical shifts. C-2 and C-7a, being attached to the oxygen atom, will be more deshielded.
-
The protonated aromatic carbons (C-4, C-6, and C-7) will resonate in the typical aromatic region.
-
The methyl carbons will appear at the most upfield positions in the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-2750 | C-H stretch (aldehyde) | Medium |
| 1700-1680 | C=O stretch (aldehyde) | Strong |
| 1600-1450 | C=C stretch (aromatic) | Medium to Strong |
| 1250-1000 | C-O stretch (furan ring) | Strong |
| 3050-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (methyl) | Medium |
Rationale for Predicted Absorptions:
-
The aldehyde C-H stretch typically appears as two weak to medium bands.
-
The carbonyl (C=O) stretch of the aldehyde is a very strong and sharp absorption, and its position is indicative of conjugation with the benzofuran ring system.
-
The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
The C-O stretching vibration of the furan ether linkage will result in a strong absorption in the fingerprint region.
-
The aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.
Experimental Protocol for IR Data Acquisition
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
After data collection, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.
Predicted Mass Spectrum Data
For this compound, Electron Ionization (EI) would be a suitable technique.
| m/z | Proposed Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 173 | [M-H]⁺ |
| 145 | [M-CHO]⁺ |
| 115 | [M-CHO-2CH₃]⁺ or [C₈H₅O]⁺ |
Rationale for Predicted Fragmentation:
-
The molecular ion peak ([M]⁺) at m/z 174 should be clearly visible.
-
Loss of a hydrogen radical from the aldehyde group can lead to a stable [M-H]⁺ ion at m/z 173.
-
A major fragmentation pathway is expected to be the loss of the formyl radical (CHO) to give a stable benzofuranyl cation at m/z 145 .
-
Further fragmentation of the m/z 145 ion could involve the loss of methyl groups or other rearrangements.
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS).
-
For EI-MS, the standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the structural characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for unambiguous identification and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. It is important to note that while these predicted values are based on established principles and data from analogous structures, experimental verification is always recommended for definitive structural confirmation.
References
Sources
A Technical Guide to the Biological Activity Screening of 3,5-Dimethyl-1-Benzofuran Derivatives
Foreword: Unlocking the Therapeutic Potential of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This versatile scaffold has garnered significant attention in medicinal chemistry due to its proven efficacy in diverse therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4][5] Within this broad class of compounds, 3,5-dimethyl-1-benzofuran derivatives represent a particularly intriguing subclass. The strategic placement of methyl groups at the 3 and 5 positions can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, thereby modulating its pharmacological profile.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It provides a comprehensive overview of the essential biological activity screening protocols for 3,5-dimethyl-1-benzofuran derivatives. Moving beyond a mere recitation of methods, this guide delves into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure data integrity and reproducibility. Each section is grounded in authoritative scientific literature, providing a robust framework for the rational design and evaluation of this promising class of compounds.
I. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Benzofuran derivatives have emerged as a promising avenue of investigation, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[6][7] For 3,5-dimethyl-1-benzofuran derivatives, a systematic screening approach is crucial to identify and characterize their anticancer potential.
A. Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity screening.[6] This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.
Causality of Experimental Choice: The MTT assay is selected for its high throughput, reliability, and sensitivity. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer, HeLa - cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The 3,5-dimethyl-1-benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared and added to the wells, with a final DMSO concentration typically kept below 0.5% to avoid solvent-induced toxicity. Control wells receive vehicle only.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Anticancer Activity of Hypothetical 3,5-Dimethyl-1-Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| BZD-1 | A549 | 5.2 |
| BZD-2 | MCF-7 | 12.8 |
| BZD-3 | HeLa | 8.1 |
| Doxorubicin (Control) | A549 | 0.8 |
Logical Workflow for Anticancer Screening
II. Antimicrobial Activity Screening: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Benzofuran derivatives have shown promise in this area.[2]
A. Preliminary Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary technique to assess the antimicrobial activity of test compounds.
Causality of Experimental Choice: This method is advantageous for its simplicity, low cost, and ability to screen multiple compounds against a panel of microorganisms simultaneously. The principle relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Protocol: Agar Well Diffusion
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media to achieve a standardized turbidity (e.g., 0.5 McFarland standard).[10]
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Loading: A defined volume of the 3,5-dimethyl-1-benzofuran derivative solution (at a known concentration) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
B. Quantitative Analysis: Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
Following a positive preliminary screen, the broth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of the active compounds.
Causality of Experimental Choice: This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is more precise than the diffusion method and is a standard for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under the same conditions as the agar diffusion method.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of Hypothetical 3,5-Dimethyl-1-Benzofuran Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| BZD-4 | S. aureus | 15 | 16 |
| BZD-5 | E. coli | 12 | 32 |
| BZD-6 | C. albicans | 18 | 8 |
| Ciprofloxacin | S. aureus | 25 | 1 |
III. Antioxidant Activity Screening: Neutralizing Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage. Benzofuran derivatives have been reported to possess antioxidant properties.[11][12]
A. DPPH Free Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.
Causality of Experimental Choice: The DPPH radical is a stable free radical that exhibits a deep purple color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. This method is rapid, simple, and sensitive.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the 3,5-dimethyl-1-benzofuran derivatives are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined graphically.
Data Presentation: Antioxidant Activity of Hypothetical 3,5-Dimethyl-1-Benzofuran Derivatives
| Compound ID | DPPH Scavenging IC50 (µg/mL) |
| BZD-7 | 25.4 |
| BZD-8 | 42.1 |
| Ascorbic Acid (Control) | 5.8 |
IV. Anti-inflammatory Activity Screening: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties.[1][13]
A. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely accepted in vitro model for screening anti-inflammatory agents.
Causality of Experimental Choice: Macrophages play a central role in the inflammatory response. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce large amounts of NO, a pro-inflammatory mediator. The inhibition of NO production is a key indicator of anti-inflammatory activity.
Experimental Protocol: NO Inhibition Assay
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the 3,5-dimethyl-1-benzofuran derivatives for a short period (e.g., 1 hour).
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo dye, the absorbance of which is measured at 540 nm.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.
Logical Workflow for Anti-inflammatory Screening
V. Conclusion: A Roadmap for Discovery
This technical guide provides a foundational framework for the systematic biological activity screening of 3,5-dimethyl-1-benzofuran derivatives. By employing these well-established and validated assays, researchers can efficiently identify and characterize promising lead compounds for further development. The emphasis on understanding the rationale behind each experimental choice and ensuring the integrity of the data generated is paramount to the successful translation of these chemical entities into novel therapeutics. The journey from a synthesized molecule to a potential drug is arduous, but it begins with rigorous and well-designed screening, as outlined herein.
VI. References
-
Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Monatshefte für Chemie - Chemical Monthly, 153(5), 533–545.
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.
-
Al-Warhi, T., et al. (2021). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Journal of the Iranian Chemical Society, 18(11), 2951–2959.
-
Bana, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583.
-
Chen, X., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.
-
Desai, N. C., et al. (2014). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Saudi Chemical Society, 18(5), 459-465.
-
Dighade, S. R., et al. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results, 13(3), 639-646.
-
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13426–13460.
-
Gouda, M. A., et al. (2017). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Organic Chemistry, 7(1), 89-97.
-
Guchhait, S. K., et al. (2019). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Archives of Pharmacal Research, 42(2), 127-143.
-
He, L., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.
-
Hu, Y.-Q., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530.
-
Kumar, A., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 232-239.
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.
-
Lopera-Londoño, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5418.
-
Ma, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624.
-
Ma, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
-
Merzoug, Z., et al. (2022). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of the Mexican Chemical Society, 66(1), 60-75.
-
Nguyen, T. T., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(24), 14387–14397.
-
Pan, X., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(16), 7861.
-
Patel, J. (2025). Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. BenchChem.
-
Shang, P., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552–27576.
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552–27576.
-
Zappalà, A., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 392.
-
Onnis, V., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. Bioorganic & Medicinal Chemistry, 26(12), 3348-3356.
Sources
- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Significance of the Benzofuran Scaffold
An In-depth Technical Guide to the Synthesis of Substituted Benzofurans
The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are prolific in nature, forming the core of numerous biologically active natural products.[3][4] This structural motif imparts favorable pharmacological properties, leading to its incorporation into a wide array of approved drugs, including the antiarrhythmic amiodarone, the gout treatment benzbromarone, and various agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][5][6]
The vast therapeutic potential of benzofuran derivatives has driven extensive research into novel and efficient synthetic methodologies.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing substituted benzofurans. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings and causal logic behind key synthetic choices, offering field-proven insights to empower your research. The protocols described are designed as self-validating systems, grounded in authoritative and contemporary literature.
Strategic Approaches to Benzofuran Ring Construction
The synthesis of the benzofuran core can be broadly categorized by the key bond-forming events. While numerous methods exist, they can be logically grouped into three major classes: Intramolecular Cyclization Strategies, Transition-Metal-Catalyzed Annulations, and Multicomponent Reactions. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and functional group tolerance.
Intramolecular Cyclization: Forging the Furan Ring from Pre-functionalized Aromatics
Intramolecular cyclization is arguably the most versatile and widely employed strategy. It involves generating the furan ring by forming a C-O or C-C bond from a phenol derivative bearing a suitably reactive side chain.
This powerful two-step sequence is a cornerstone of modern benzofuran synthesis. It typically begins with the O-alkynylation of a phenol, followed by an intramolecular hydroalkoxylation/cyclization of the resulting o-alkynylphenol ether.
Causality and Mechanism: The choice of catalyst for the cyclization step is critical. Transition metals like gold, palladium, and copper are frequently used.[8][9] Gold(I) catalysts, for instance, are highly oxophilic and act as potent π-acids, activating the alkyne for nucleophilic attack by the phenolic oxygen. Copper and palladium catalysts are often used in tandem for one-pot procedures starting from o-halophenols and terminal alkynes, a process known as the Sonogashira coupling followed by cyclization.[4][6] The Sonogashira reaction first constructs the C-C bond to form the o-alkynylphenol intermediate, which then undergoes an intramolecular 5-exo-dig cyclization to furnish the benzofuran ring.
Workflow for Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization
Caption: One-pot Sonogashira coupling and cyclization workflow.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling/Cyclization [6]
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 equiv.), (PPh₃)₂PdCl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add degassed triethylamine (Et₃N) as the solvent and base (approx. 0.2 M concentration).
-
Substrate Addition: Add the terminal arylacetylene (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The reaction proceeds through an o-alkynylphenol intermediate which cyclizes in situ.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
The direct C-H functionalization of o-alkenylphenols, such as 2-hydroxystilbenes, provides an atom-economical route to 2-substituted benzofurans.[8]
Causality and Mechanism: This transformation is typically catalyzed by palladium(II) salts or hypervalent iodine reagents.[5][10] In the Pd(II)-catalyzed version, an intramolecular oxypalladation of the alkene is proposed, followed by β-hydride elimination and reductive elimination of Pd(0), which is then re-oxidized by an external oxidant (e.g., benzoquinone, O₂) to complete the catalytic cycle. Hypervalent iodine reagents, such as PhI(OAc)₂, can mediate the cyclization under metal-free conditions, proceeding through a proposed iodonium intermediate that is attacked by the phenolic oxygen.[10][11]
Another classical yet effective method involves the intramolecular Friedel-Crafts acylation or cyclodehydration of α-aryloxyaryl ketones.[5]
Causality and Mechanism: These reactions require a strong Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄) or a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) to promote the electrophilic aromatic substitution.[5][11] The Lewis acid coordinates to the ketone's carbonyl oxygen, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by the electron-rich phenoxy ring, thereby forming the C2-C3 bond of the benzofuran core.
Transition-Metal-Catalyzed Annulation Reactions
This category involves the construction of the benzofuran ring through intermolecular reactions where the catalyst plays a pivotal role in orchestrating C-C and C-O bond formations. These methods often offer high efficiency and novel pathways to complex substitution patterns.
Palladium catalysts are exceptionally versatile for benzofuran synthesis.[4][6] One elegant approach involves the reaction of phenols with bromoalkynes. The initial addition of the phenol to the bromoalkyne forms a (Z)-2-bromovinyl phenyl ether intermediate. Subsequent intramolecular palladium-catalyzed direct C-H bond functionalization forges the C2-C3 bond to yield the benzofuran.[10]
Rhodium catalysts have enabled unique transformations, such as the synthesis of C4-substituted benzofurans.[4][6] For example, the rhodium-mediated transfer of a vinylene unit from a vinyl carbonate to a meta-salicylic acid derivative allows for the construction of the benzofuran ring with substitution at a less common position.[4]
Mechanism for Rhodium-Catalyzed Vinylene Transfer
Caption: Key steps in Rh-catalyzed C4-functionalization.
Multicomponent Reactions (MCRs)
MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot, adhering to the principles of green chemistry through high atom- and step-economy.[12][13]
Causality and Mechanism: Various MCRs have been developed for benzofuran synthesis. A notable example is the one-pot, five-component reaction to form tetrazole-benzofuran hybrids, which combines a Ugi-azide reaction with a subsequent Pd/Cu-catalyzed intramolecular cyclization.[14] Another approach involves the cascade reaction of salicylaldehydes, 1,3-dicarbonyl compounds, and an iodine source (like NIS) to produce highly substituted 2,3-dihydrobenzofurans, which can be subsequently aromatized.[12][13] The sequence is driven by the formation of key iminium or enolate intermediates that undergo sequential bond-forming events within the same reaction vessel.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route depends on several factors. The table below summarizes the key features of the major strategies discussed.
| Methodology | Key Reagents/Catalyst | Typical Starting Materials | Advantages | Limitations |
| Pd/Cu-Catalyzed Cyclization | Pd(II)/Pd(0), Cu(I) | o-Halophenols, Terminal Alkynes | High yields, excellent functional group tolerance, one-pot procedure.[4][6] | Requires pre-halogenated phenols, cost of palladium. |
| Oxidative C-H Cyclization | Pd(II)/Oxidant, PhI(OAc)₂ | o-Alkenylphenols | High atom economy, metal-free options available.[8][10] | Substrate scope can be limited, may require specific directing groups. |
| Friedel-Crafts Cyclization | Lewis/Brønsted Acids | α-Aryloxyketones | Uses inexpensive reagents, good for specific substitution patterns.[5] | Harsh conditions, not suitable for sensitive functional groups. |
| Multicomponent Reactions | Varies (e.g., Pd/Cu, NIS) | Salicylaldehydes, Alkynes, etc. | Rapid assembly of complex molecules, high efficiency, operational simplicity.[12][14] | Can be challenging to optimize, potential for side products. |
Conclusion and Future Outlook
The synthesis of substituted benzofurans is a mature yet continually evolving field. Classical methods based on intramolecular cyclizations remain robust and reliable, while modern transition-metal-catalyzed reactions and multicomponent strategies have opened new avenues for efficiency, atom economy, and molecular diversity.[4][5] The ongoing demand for novel benzofuran-based therapeutic agents will undoubtedly continue to fuel innovation in this area. Future developments are expected to focus on enantioselective syntheses, the use of more sustainable and earth-abundant metal catalysts, and the expansion of C-H activation strategies to further streamline the construction of this privileged heterocyclic scaffold.
References
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link
-
Cimino, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Link
-
Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of the 3rd International Conference on Innovations in Chemical, Biological and Environmental Sciences (ICICBES-2022). Link
-
Miao, M., et al. (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. IOP Conference Series: Earth and Environmental Science, 300, 042021. Link
-
Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters, 41(11), 1503-1505. Link
-
Cimino, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Link
-
Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. Link
-
Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Link
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Link
-
C.S.D., S., & S.L., G. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(16), 2339-2368. Link
-
Bautista-Hernández, C. I., et al. (2022). A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus. Organic & Biomolecular Chemistry, 20(44), 8676-8686. Link
-
Bhargava, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Link
-
Li, Q.-B., & Hu, X.-C. (2012). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. The Chemical Society of Japan. Link
-
Gaonkar, S. L., & Dwarakanath, S. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1133. Link
-
World Journal of Pharmaceutical Research. (2024). Benzofuran ring system in various pharmaceutical drug structures. WJPR. Link
-
Arandkar, V., et al. (2018). Facile one pot multicomponent synthesis of novel 4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1yl)thiazole derivatives. Synthetic Communications, 48(11), 1285-1290. Link
-
Wu, X.-F., et al. (2017). Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. Link
-
Zhang, Z., et al. (2022). A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. Tetrahedron, 116, 132815. Link
-
BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem. Link
-
Candeias, N. R., et al. (2011). Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate. Link
-
Li, X., et al. (2022). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Journal of the Iranian Chemical Society, 19, 4383-4392. Link
-
Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(4), e202201202. Link
-
ChemistryViews. (2023, January 23). Flexible Synthesis of Benzofuranones. Wiley-VCH GmbH. Link
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 3,5-Dimethyl-1-Benzofuran-2-Carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethyl-1-benzofuran-2-carbaldehyde, a key heterocyclic aldehyde with significant applications in medicinal chemistry, fragrance development, and as a versatile intermediate in organic synthesis. This document details the structural attributes and physicochemical properties of the molecule. A core focus is a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, including an in-depth discussion of the reaction mechanism and the rationale behind the procedural steps. Furthermore, a thorough guide to the structural characterization of this compound is presented, encompassing predicted spectroscopic data based on analogous structures for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide concludes with a summary of its current and potential applications, targeting researchers, chemists, and professionals in drug development.
Introduction and Molecular Overview
This compound belongs to the benzofuran class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules.[1] The benzofuran moiety, a fusion of a benzene and a furan ring, imparts a rigid, planar structure with unique electronic properties that are advantageous for molecular recognition and binding in biological systems.[2] The title compound is specifically characterized by methyl groups at the C3 and C5 positions and a reactive carbaldehyde (formyl) group at the C2 position. This aldehyde functionality is a critical handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of more complex molecular architectures.[2]
The strategic placement of the methyl groups influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets or for controlling the regioselectivity of subsequent reactions. Its applications are diverse, ranging from being a key intermediate in the synthesis of potential pharmaceutical agents to its use in the fragrance and flavor industry.[3]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, storage, and for planning chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 16817-34-8 | [4][5] |
| Molecular Formula | C₁₁H₁₀O₂ | [3] |
| Molecular Weight | 174.2 g/mol | [5] |
| Appearance | Light yellow crystalline solid | Chem-Impex |
| Boiling Point | 297.3°C at 760 mmHg (Predicted) | Alfa Aesar |
| Storage | Store at 0-8°C | Chem-Impex |
Synthesis via Vilsmeier-Haack Reaction
The most direct and widely employed method for the synthesis of 2-formylbenzofurans is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring. The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution, typically at the C2 position, which is the most nucleophilic site.
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent. The resulting intermediate then undergoes elimination and subsequent hydrolysis during aqueous workup to yield the final aldehyde.[9][10]
The choice of a Vilsmeier-Haack approach is predicated on its reliability, use of readily available reagents, and generally high yields for formylating electron-rich systems.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on established methodologies for the Vilsmeier-Haack formylation of similar substrates.[10]
Reagents and Materials:
-
3,5-Dimethyl-1-benzofuran (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3,5-dimethyl-1-benzofuran (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~6-7). This step is exothermic and may produce gas; therefore, it must be performed with caution. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a light yellow solid.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the analysis of closely related benzofuran structures.[1][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 7.0-7.8 ppm). A singlet for the proton at C4, a doublet for the proton at C6, and a doublet for the proton at C7. The coupling constants will be indicative of their positions on the benzene ring.
-
Methyl Protons (CH₃): Two distinct singlets are expected for the two methyl groups. The C3-methyl protons will likely appear around δ 2.4-2.6 ppm, and the C5-methyl protons are expected in a similar region, around δ 2.3-2.5 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of the aldehyde carbonyl carbon.
-
Aromatic and Heterocyclic Carbons: Multiple signals are expected in the δ 110-160 ppm range, corresponding to the carbons of the benzofuran ring system. The quaternary carbons (C2, C3, C3a, C5, C7a) will be distinguishable from the carbons bearing protons.
-
Methyl Carbons (CH₃): Two signals in the aliphatic region, typically around δ 10-25 ppm, will correspond to the two methyl carbons.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹. This is a characteristic peak for a conjugated aldehyde.
-
C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance), which are characteristic of the C-H bond of the aldehyde group.
-
C=C Stretch (Aromatic): Multiple absorption bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic and furan rings.
-
C-O Stretch (Furan): A strong band around 1200-1250 cm⁻¹ is expected for the aryl-ether C-O stretching of the furan ring.
-
C-H Stretch (Aromatic and Methyl): Bands in the 2850-3100 cm⁻¹ region will correspond to the C-H stretching vibrations of the aromatic ring and the methyl groups.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 174, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: A significant fragment at m/z = 173 ([M-H]⁺) due to the loss of the aldehydic proton. Another major fragment would be expected at m/z = 145 ([M-CHO]⁺) resulting from the loss of the formyl radical. Further fragmentation of the benzofuran ring system would lead to other characteristic smaller fragments.
Applications and Future Outlook
This compound is a compound of considerable interest due to the versatile reactivity of its aldehyde group and the established biological significance of the benzofuran scaffold.
-
Pharmaceutical Development: Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The aldehyde at the C2 position serves as a key starting point for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, which are then screened for potential therapeutic efficacy.
-
Organic Synthesis: As a functionalized building block, it is used in the construction of more complex molecules. The aldehyde can participate in various C-C bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, providing access to a diverse array of substituted benzofurans.[2]
-
Fragrance and Flavor Industry: Substituted benzofurans can possess unique aromatic properties, and this compound is utilized in the formulation of fragrances and flavors.[3]
The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with valuable applications in materials science and medicine. Its role as a readily accessible intermediate ensures its continued importance in the field of synthetic organic chemistry.
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1543. Available from: [Link]
-
Supporting Information. Wiley-VCH. Available from: [Link]
-
Vilsmeier-Haack Reaction. Available from: [Link]
-
Synthesis of 2,3‐disubstituted Benzofuran via HNTf2/TMSOTf Catalyzed Intermolecular Reaction of o‐alkenyl phenols and Aldehydes. Asian Journal of Organic Chemistry. 2020;9(5):764-767. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(9):428-443. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Novel syntheses of 2,3-disubstituted benzofurans. The Journal of Organic Chemistry. 2001;66(16):5613-5615. Available from: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Magnetic Resonance in Chemistry. 2007;45(9):784-788. Available from: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances. 2017;7(44):27554-27583. Available from: [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results. 2022;13(4):645-653. Available from: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. 2017;9(5):210-220. Available from: [Link]
-
Benzofuran-2-carboxaldehyde. NIST WebBook. Available from: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. 2021;86(9):6931-6936. Available from: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry Potential of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
The benzofuran nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This heterocyclic system, consisting of a fused benzene and furan ring, provides a rigid and planar framework amenable to diverse functionalization, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Within this esteemed class of compounds, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde emerges as a particularly intriguing starting material for drug discovery endeavors. Its strategic placement of two methyl groups on the benzofuran core and a reactive carbaldehyde function at the 2-position presents a unique combination of features for the synthesis of novel derivatives with potential therapeutic applications.[3] This technical guide will delve into the core attributes of this compound, exploring its synthesis, key derivatization strategies, and the promising avenues for its application in medicinal chemistry, with a focus on anticancer and antimicrobial research.
Physicochemical Properties and Strategic Importance
The judicious placement of the methyl groups at the 3- and 5-positions of the benzofuran ring in this compound is not arbitrary. These substituents influence the molecule's lipophilicity, metabolic stability, and potential for specific interactions with biological targets. The aldehyde group at the C-2 position is the lynchpin for its synthetic versatility, serving as a readily accessible handle for the introduction of a wide array of chemical moieties through well-established organic reactions. This strategic combination of a modifiable core and a reactive functional group makes it an ideal candidate for the construction of compound libraries for high-throughput screening and lead optimization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [3] |
| Molecular Weight | 174.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 16817-34-8 | [3] |
Synthetic Pathways to the Core Scaffold
The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is a key method for the synthesis of benzofuran-2-carbaldehydes.[4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6] The electrophilic Vilsmeier reagent then attacks the electron-rich benzofuran precursor to introduce the formyl group.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Safety and Handling Guide for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel molecular entities, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde presents as a compound of significant interest, particularly in the fragrance, flavor, and pharmaceutical industries.[1] Its unique aromatic structure and reactive aldehyde group make it a valuable intermediate in organic synthesis. However, as with any investigational chemical, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth technical overview of the presumed safety data and essential handling precautions for this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related benzofuran derivatives to construct a proactive and cautionary framework for its use in a research and development setting.
Compound Profile and Presumed Hazard Identification
Structural Alert: The presence of an aldehyde functional group suggests potential for irritation, sensitization, and reactivity. Aldehydes are known to be reactive moieties, capable of participating in various biological and chemical reactions.
Based on data from related benzofuran compounds, the following hazards should be anticipated:
-
Acute Toxicity: Related benzofuran compounds have shown oral toxicity in animal studies.[6] For instance, 2,3-benzofuran has demonstrated lethal effects in rats at high doses.[6]
-
Skin and Eye Irritation: Many aldehydes and benzofuran derivatives are known to be irritants.[7][8][9] Direct contact with skin and eyes should be strictly avoided.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[7][8][9]
-
Carcinogenicity and Mutagenicity: Some benzofuran derivatives are suspected human carcinogens.[10]
-
Organ Toxicity: Prolonged or repeated exposure to certain benzofurans may cause damage to organs, particularly the liver.[6][10]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [11] |
| Molecular Weight | 174.2 g/mol | |
| Appearance | Light yellow crystalline solid | |
| Boiling Point | 297.3°C at 760 mmHg | [11] |
| Flash Point | 135.4°C | [11] |
| Density | 1.157 g/cm³ | [11] |
The Cornerstone of Safety: Engineering and Administrative Controls
The most effective way to mitigate risk is to eliminate or reduce exposure through a hierarchy of controls. This approach prioritizes engineering solutions over personal protective equipment (PPE).
Hierarchy of Controls Workflow
Caption: Decision tree for emergency response.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. [8][9]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. [8][12]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [8][12]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]
Conclusion: A Culture of Safety
The use of this compound in research holds promise, but its potential hazards necessitate a proactive and informed approach to safety. By understanding the compound's structural alerts, implementing robust engineering and administrative controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can confidently and safely explore its scientific potential. This guide serves as a foundational document to be supplemented by institutional safety protocols and, when available, a certified Safety Data Sheet from the supplier.
References
- TCI Chemicals. (2025, January 15).
- Thermo Fisher Scientific. (2025, September 5).
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2023, September 5).
- Fisher Scientific. (2025, December 24).
-
MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
- EAS Publisher. (2023, September 7).
- Fragrance Material Safety Assessment Center. (2023, December 19). benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
The Versatile Intermediate: Application Notes and Protocols for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde in Synthetic Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutic agents and advanced materials.[3][5][7][8] 3,5-Dimethyl-1-benzofuran-2-carbaldehyde emerges as a highly valuable and versatile synthetic intermediate, offering a reactive aldehyde handle at the 2-position of the benzofuran core. This strategic placement allows for a multitude of chemical transformations, providing a gateway to a diverse array of complex molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and synthetic protocols involving this compound. We will delve into its synthesis and explore its utility in key carbon-carbon bond-forming reactions, providing detailed, step-by-step methodologies and the scientific rationale behind these experimental choices.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 16817-34-8 | [1][7][8] |
| Molecular Formula | C₁₁H₁₀O₂ | [8] |
| Molecular Weight | 174.2 g/mol | [1][8] |
| Appearance | Light yellow crystalline solid | [8] |
| Purity | ≥ 95% (NMR) | [8] |
| Storage | Store at 0-8°C | [8] |
Synthesis of this compound: The Vilsmeier-Haack Approach
The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is efficiently achieved through the Vilsmeier-Haack reaction.[9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[9] The electron-rich nature of the 3,5-dimethyl-1-benzofuran precursor makes it an ideal substrate for this transformation.
Reaction Workflow
Caption: Vilsmeier-Haack formylation workflow.
Detailed Protocol
Materials:
-
3,5-Dimethyl-1-benzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 3,5-dimethyl-1-benzofuran (1.0 equiv) in anhydrous DMF (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a light yellow solid.
Application in Carbon-Carbon Bond Formation: The Wittig Reaction
The aldehyde functionality of this compound provides an excellent electrophilic site for the Wittig reaction, enabling the synthesis of various substituted alkenes.[13][14][15][16][17] This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[15][16][17] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[14]
Reaction Workflow
Caption: Wittig reaction for alkene synthesis.
Detailed Protocol for the Synthesis of (E)-ethyl 3-(3,5-dimethyl-1-benzofuran-2-yl)acrylate
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetate (a stabilized ylide)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous toluene (10 volumes).
-
Add (Triphenylphosphoranylidene)acetate (1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the (E)-ethyl 3-(3,5-dimethyl-1-benzofuran-2-yl)acrylate.
Application in Carbon-Carbon Bond Formation: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[18][19][20] this compound readily undergoes this reaction, leading to the formation of α,β-unsaturated products which are valuable intermediates for further synthetic manipulations.[19]
Reaction Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www1.udel.edu [www1.udel.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. jocpr.com [jocpr.com]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Introduction: The Significance of Benzofuran-Derived Schiff Bases
Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, serving as a cornerstone in medicinal chemistry and drug development.[1][2][3] Their derivatives are known to exhibit a wide array of pharmacological activities.[1] When condensed with primary amines, benzofuran aldehydes form Schiff bases, a versatile class of compounds characterized by an azomethine (-C=N-) group.[4][5] These Schiff bases are not merely synthetic intermediates but are themselves endowed with significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][5] Furthermore, their ability to form stable metal complexes makes them valuable ligands in coordination chemistry.[5]
This guide provides a comprehensive protocol for the synthesis of Schiff bases from 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a readily available and versatile starting material.[6] We will delve into the mechanistic rationale behind the procedural steps, offering insights honed from practical laboratory experience to empower researchers in the successful synthesis and characterization of these promising compounds.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [6] |
| Molecular Weight | 174.19 g/mol | [6] |
| Appearance | Light yellow crystalline solid | [6] |
| Storage Conditions | 0-8°C | [6] |
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction proceeds through a series of equilibrium steps, culminating in the formation of an imine and the elimination of a water molecule.[7]
The catalytic amount of a weak acid, such as glacial acetic acid, plays a crucial role. It protonates the hydroxyl group of the intermediate carbinolamine, converting it into a good leaving group (water).[7] This step is critical for driving the reaction towards the formation of the C=N double bond. It is a delicate balance; a strong acid would protonate the amine nucleophile, rendering it unreactive.[7] Therefore, maintaining a weakly acidic pH (typically 4-5) is optimal for maximizing the reaction rate.[7]
Below is a diagram illustrating the acid-catalyzed mechanism for the formation of a Schiff base from this compound and a generic primary amine (R-NH₂).
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines a general yet robust method for the synthesis of a Schiff base from this compound and a primary amine. For the purpose of this example, we will use aniline as the primary amine.
Materials and Reagents
-
This compound (≥95% purity)
-
Aniline (or other primary amine of choice)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.74 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved. In a separate beaker, dissolve an equimolar amount of the primary amine (for aniline, 0.93 g, 10 mmol) in 15 mL of absolute ethanol.
-
Reaction Setup: Slowly add the ethanolic solution of the primary amine to the stirring solution of the aldehyde in the round-bottom flask.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base in a vacuum oven or desiccator to a constant weight.
The following diagram provides a visual workflow of the synthesis protocol.
Caption: Experimental workflow for Schiff base synthesis.
Purification and Characterization: Ensuring Product Integrity
Purification by Recrystallization
For obtaining high-purity Schiff bases, recrystallization is the preferred method. The choice of solvent is critical and depends on the solubility of the specific Schiff base. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature. Common solvent systems for benzofuran derivatives include ethanol, methanol, or mixtures such as methanol-acetone.[8]
General Recrystallization Protocol:
-
Dissolve the crude Schiff base in a minimal amount of a suitable hot solvent.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, which should induce the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Spectroscopic Characterization
The structure of the synthesized Schiff base must be confirmed using standard spectroscopic techniques.[5][9]
-
Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.[10] The disappearance of the C=O stretching band of the aldehyde (typically around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of successful product formation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region (typically δ 8-10 ppm) corresponding to the proton of the azomethine group (-CH=N-).[11] The signals for the aromatic protons of the benzofuran and the amine moiety will also be present, and their chemical shifts and coupling patterns can provide detailed structural information.
-
¹³C NMR: The carbon of the azomethine group will appear as a distinct signal in the range of δ 140-160 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base.[12][13] The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the product. Fragmentation patterns can also provide valuable structural information.[13][14]
Conclusion
The protocol detailed in these application notes provides a reliable and efficient method for the synthesis of Schiff bases from this compound. By understanding the underlying chemical principles and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare these valuable compounds for further investigation in drug discovery and materials science. The versatility of this reaction allows for the creation of a diverse library of Schiff bases by simply varying the primary amine, opening up a wide range of possibilities for future research.
References
- JETIR (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org.
- Quadri, S. M., & Angadi, B. (2019). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study.
- Nikolova, Y., & Borisova, D. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
- Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands.
- Halli, M. B., & Sumathi, R. B. (2012). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes. Taylor & Francis Online.
- Ghosha, S., et al. (2022). Different schiff base metal(II, III) complexes derived from benzil and its derivatives: A short review. Asian Journal of Green Chemistry.
- Li, J., et al. (2013). A simple efficient method for synthesis of Schiff bases from substitute aromatic aldehydes and 2-(4-aminophenyl)acetonitrile catalysed by 3,5-difluoroarylboronic acid.
- Islam, M. S., et al. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Asian Journal of Applied Chemistry Research.
- Halli, M. B., & Sumathi, R. B. (2012). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide. Der Pharma Chemica.
- Request PDF. (n.d.). Synthesis of Benzofuran–Based Schiff Bases as Anti-Diabetic Compounds and Their Molecular Docking Studies.
- Halli, M. B., & Patil, V. B. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive.
- Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science.
- Quadri, S. M., & Angadi, B. (2019). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. Ignited Minds Journals.
- Karim, M. R., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing.
- Halli, M. B., & Sumathi, R. B. (n.d.). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Worldwidejournals.com.
- Bhargava, P., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. PubMed.
- Halli, M. B., & Sumathi, R. B. (2012). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base.
- World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
- Al-Hamdani, A. A. S., et al. (2021). Synthesis, spectral characterization and antibacterial activities of Schiff base derived from 3-hydroxybenzofuran-2-carbaldehyde and (furan-2-yl)methanamine and its metal complexes. Journal of Physics: Conference Series.
- Abdel-Magid, A. F., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Quora. (2020). Why is the Schiff base prepared in the presence of acetic acid?.
- ResearchGate. (2025). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- National Institute of Standards and Technology. (n.d.). Benzofuran. NIST WebBook.
- MedChemExpress. (n.d.). Benzofuran-3-carbaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study: Synthesis, Characterization, and Biological and Optoelectronic Properties of Benzofuran and Schiff's Base Derivatives | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 9. Synthesis of Benzofuran and Schiff’s Base Derivatives and Its Biological Study [ignited.in]
- 10. sphinxsai.com [sphinxsai.com]
- 11. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde in Fragrance Formulation
Introduction: Unveiling the Olfactory Potential of a Unique Aromatic Aldehyde
3,5-Dimethyl-1-benzofuran-2-carbaldehyde (CAS No. 16817-34-8) is a distinctive aromatic aldehyde that has carved a niche for itself within the complex art and science of fragrance creation.[1][2] Possessing a captivating and multifaceted scent profile, this molecule offers perfumers a versatile tool for crafting innovative and memorable fragrances. This guide provides an in-depth exploration of its application in fragrance formulation, detailing its olfactory characteristics, blending synergies, and essential safety and stability protocols for its effective and responsible use.
The benzofuran moiety, a fusion of benzene and furan rings, is a structural motif found in numerous naturally occurring and synthetic aroma compounds, often imparting unique and powerful olfactory properties.[3] The addition of a carbaldehyde group to this structure introduces the characteristic aldehydic lift and sparkle, a quality famously showcased in iconic perfumes and a cornerstone of modern perfumery.[4][5][6]
Part 1: Olfactory Profile and Performance
A thorough understanding of an ingredient's scent profile is paramount for its successful integration into a fragrance. This compound presents a nuanced and appealing olfactory experience.
Core Olfactory Characteristics
The primary scent of this compound is characterized as a pleasant, sweet, and woody aroma.[1] This foundational profile makes it an excellent candidate for a wide range of fragrance families, particularly those centered around woody and oriental themes.
| Olfactory Aspect | Descriptor | Associated Nuances |
| Primary Character | Woody | Dry, slightly smoky, reminiscent of aged woods |
| Secondary Character | Sweet | Balsamic, with hints of vanilla and coumarin-like facets |
| Tertiary Character | Aromatic/Spicy | Subtle warm spice, potentially with a faint almond-like note |
This table summarizes the perceived olfactory characteristics of this compound based on available data and structural analogy to other aromatic aldehydes.
Role in Fragrance Composition: The "Modifier" and "Fixative"
In the traditional fragrance pyramid structure, this compound can be classified as a middle to base note . Its molecular weight and structure suggest a moderate to low volatility, contributing to the longevity of a fragrance.
-
As a Modifier: It can be used to add complexity and a unique signature to the heart of a fragrance, bridging the transition from the top notes to the base. Its sweet-woody character can round out sharp edges of other ingredients and introduce a sophisticated warmth.
-
As a Fixative: Due to its presumed low volatility, it can help to anchor more fleeting top and middle notes, extending their presence on the skin and improving the overall tenacity of the fragrance.
Blending Synergies: A Versatile Partner
The true artistry of perfumery lies in the harmonious blending of ingredients. This compound exhibits excellent compatibility with a variety of fragrance materials:
-
Woody Notes: It naturally complements and enhances other woody ingredients such as sandalwood, cedarwood, vetiver, and patchouli, creating a richer and more complex woody accord.[4][7]
-
Floral Notes: When used judiciously, it can provide a beautiful contrast to floral notes like jasmine, rose, and ylang-ylang, adding depth and a touch of mystery, preventing the floralcy from becoming too linear.[4][5]
-
Spicy and Balsamic Notes: It forms a seamless accord with spices like cinnamon and clove, and balsamic resins such as benzoin and peru balsam, contributing to the creation of warm, opulent, and inviting oriental fragrances.
-
Citrus Notes: While not a top note itself, it can be used in the heart of a composition to extend the freshness of citrus top notes like bergamot and mandarin, providing a warm and stable foundation for their bright effervescence.[5]
Part 2: Application Protocols in Fragrance Formulation
The following protocols are designed to provide a systematic approach to incorporating this compound into fragrance formulations.
Initial Evaluation Protocol
Before incorporating any new material into a complex blend, a thorough individual evaluation is essential.
Objective: To characterize the olfactory profile and tenacity of this compound.
Materials:
-
This compound
-
Perfumer's alcohol (denatured ethanol)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Smelling strips (blotters)
-
Stopwatch or timer
Procedure:
-
Preparation of a 10% Dilution:
-
Weigh 1.0g of this compound into a clean glass beaker.
-
Add 9.0g of perfumer's alcohol.
-
Stir gently until the solid is completely dissolved.
-
-
Olfactory Evaluation on a Smelling Strip:
-
Dip a clean smelling strip into the 10% dilution, ensuring about 1 cm of the strip is saturated.
-
Remove the strip and allow the initial burst of alcohol to evaporate for a few seconds.
-
Evaluate the scent at the following intervals, recording detailed notes on its character, intensity, and any changes over time:
-
Initial impression (Top note character, though it is a middle/base note)
-
After 5 minutes
-
After 30 minutes
-
After 1 hour
-
After 4 hours
-
After 24 hours
-
-
-
Data Recording: Document all observations in a lab notebook, using descriptive language to capture the nuances of the scent.
Experimental Formulation Protocol: A Woody-Amber Base
This protocol provides a starting point for a simple fragrance accord to explore the blending properties of this compound.
Objective: To create a basic woody-amber accord and evaluate the contribution of this compound.
Materials:
-
10% dilutions in perfumer's alcohol of the following:
-
This compound
-
Sandalwood essence
-
Cedarwood essence (e.g., Virginia or Atlas)
-
Vanillin
-
Iso E Super
-
-
Pipettes or droppers
-
Small glass vials for blending
-
Smelling strips
Procedure:
-
Accord Creation: In a clean glass vial, combine the 10% dilutions according to the following ratios (by parts):
-
Iso E Super: 40 parts
-
Sandalwood essence: 20 parts
-
Cedarwood essence: 15 parts
-
This compound: 15 parts
-
Vanillin: 10 parts
-
-
Maturation: Gently swirl the vial to mix the ingredients. Allow the accord to mature for at least 24-48 hours to allow the scents to meld and harmonize.
-
Evaluation: Dip a smelling strip into the matured accord and evaluate its scent profile over time, paying close attention to the impact of the this compound on the overall aroma. Note its effect on the sweetness, woodiness, and longevity of the blend.
Diagram of the Fragrance Development Workflow:
Caption: Workflow for incorporating a new fragrance ingredient.
Part 3: Stability and Safety Considerations
The successful commercialization of any fragrance depends on its stability and safety.
Stability Testing Protocol
Objective: To assess the stability of a fragrance formulation containing this compound under various environmental conditions.
Materials:
-
Final fragrance formulation
-
Glass bottles with airtight caps (clear and amber)
-
Climate chamber or oven
-
UV light cabinet
-
Refrigerator
Procedure:
-
Sample Preparation: Fill several clear and amber glass bottles with the final fragrance formulation. Keep one of each as a control sample stored at room temperature in the dark.
-
Accelerated Stability Testing (Heat): Place a set of samples in a climate chamber or oven at a constant elevated temperature (e.g., 40°C) for a period of 1 to 3 months.
-
Light Exposure Testing: Expose another set of samples in clear glass bottles to a controlled UV light source to simulate exposure to sunlight.
-
Cold Temperature Stability: Place a set of samples in a refrigerator (e.g., 4°C) to assess for any precipitation or clouding.
-
Evaluation: At regular intervals (e.g., weekly or bi-weekly), compare the test samples to the control samples for any changes in:
-
Color: Visual inspection for any discoloration.
-
Clarity: Check for any clouding or sediment formation.
-
Odor: Olfactory evaluation on smelling strips to detect any significant changes in the scent profile.
-
Safety Assessment: A Crucial Step
3.2.1. Potential Hazards:
Based on data for other benzofuran derivatives and aldehydes, potential hazards may include:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Skin Sensitization: Aldehydes are a well-known class of potential skin sensitizers.
3.2.2. Recommended Safety Evaluation Workflow:
Diagram of the Safety Assessment Workflow:
Caption: A typical workflow for fragrance ingredient safety assessment.
3.2.3. Safe Handling and Use Concentrations:
-
Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use Concentrations: The final concentration of this ingredient in a consumer product should be determined based on a comprehensive safety assessment. As a reference, other benzofuran derivatives have been used in cosmetic formulations at concentrations ranging from 0.01% to 5% by weight.[8] However, a specific quantitative risk assessment (QRA) for this compound is necessary to establish a safe concentration for each product type. The Research Institute for Fragrance Materials (RIFM) provides safety assessments for many fragrance ingredients, and their database should be consulted for any updates on this or similar molecules.[9][10][11]
Conclusion
This compound is a valuable and versatile ingredient in the modern perfumer's palette. Its unique sweet, woody, and aromatic character, combined with its potential as a modifier and fixative, allows for the creation of sophisticated and long-lasting fragrances. By following the detailed application and safety protocols outlined in this guide, researchers, scientists, and fragrance developers can effectively harness the potential of this molecule to create innovative and safe consumer products. A commitment to rigorous evaluation and adherence to safety standards is the cornerstone of responsible and successful fragrance formulation.
References
-
Perfume aldehydes. (n.d.). Bon Parfumeur. Retrieved from [Link]
-
The Enduring Role of Aldehydes in Perfume Creation. (2024, December 5). Source of Beauty Fragrance. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, benzaldehyde, CAS Registry Number 100-52-7. (n.d.). RIFM. Retrieved from [Link]
-
Aldéhydes Perfume Layering Note. (n.d.). Alkemia Perfumes. Retrieved from [Link]
-
2-benzofuran carboxaldehyde, 4265-16-1. (n.d.). The Good Scents Company. Retrieved from [Link]
- Use of benzofuran derivatives in cosmetic or dermatologic compositions as depigmentation agents. (1993). Google Patents.
-
benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1. (2023, December 19). Fragrance Material Safety Assessment Center. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, 2(4H)-benzofuranone, 5,6-dihydro-3,6-dimethyl-, CAS Registry Number 80417-97-6. (2024, July 29). RIFM. Retrieved from [Link]
-
Dearden, J. C., Hewitt, M., Roberts, D. W., Enoch, S. J., Rowe, P. H., Przybylak, K. R., Vaughan-Williams, G. D., Smith, M. L., Pillai, G. G., & Katritzky, A. R. (2015). Mechanism-Based QSAR Modeling of Skin Sensitization. Chemical Research in Toxicology, 28(10), 1975–1986. [Link]
-
Natsch, A., Gfeller, H., Haupt, T., & E. H. (2012). Chemical reactivity and skin sensitization potential for benzaldehydes: can Schiff base formation explain everything? Chemical Research in Toxicology, 25(10), 2139-2149. [Link]
-
RIFM fragrance ingredient safety assessment, 3,4-xylenol, CAS Registry Number 95-65-8. (2024, December 18). UU Research Portal. Retrieved from [Link]
-
How to Layer Perfume: Pairing & Mixing. (n.d.). Clive Christian US. Retrieved from [Link]
-
(3S)-3,6-dimethyl-3H-1-benzofuran-2-one. (n.d.). Scent.vn. Retrieved from [Link]
-
Aptula, A. O., & Roberts, D. W. (2006). QSARs for the skin sensitization potential of aldehydes and related compounds. SAR and QSAR in Environmental Research, 17(1), 61-73. [Link]
-
2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341. (n.d.). PubChem. Retrieved from [Link]
- 3-methyl-benzofuran-5-ol and its use in perfume compositions. (2015). Google Patents.
-
US4519944. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scent.vn [scent.vn]
- 4. bonparfumeur.com [bonparfumeur.com]
- 5. sobfragrance.com [sobfragrance.com]
- 6. alkemiaperfumes.com [alkemiaperfumes.com]
- 7. us.clivechristian.com [us.clivechristian.com]
- 8. scentjourner.com [scentjourner.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Application Note: High-Yield Formylation of 3,5-Dimethyl-1-Benzofuran via Vilsmeier-Haack Reaction
Abstract
This application note provides a comprehensive, in-depth technical guide for the regioselective formylation of 3,5-dimethyl-1-benzofuran to synthesize 3,5-dimethyl-1-benzofuran-2-carbaldehyde. The Vilsmeier-Haack reaction is presented as an efficient and scalable method, leveraging the reactivity of the electron-rich benzofuran scaffold. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed experimental protocol, mechanistic insights, safety precautions, and characterization data to ensure reproducible and high-yield synthesis.
Introduction
Benzofuran derivatives are privileged heterocyclic motifs found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.[1] The introduction of a formyl group into the benzofuran nucleus, particularly at the C2 position, provides a versatile chemical handle for further molecular elaboration, making these aldehydes valuable intermediates in organic synthesis and drug discovery.[1] this compound, for instance, is a key building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group with high regioselectivity.[2][3][6] For benzofuran systems, formylation predominantly occurs at the electron-rich C2 position. This application note details a robust and optimized protocol for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-benzofuran.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][7] This species is the active formylating agent in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich 3,5-dimethyl-1-benzofuran attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium ion intermediate. The aromaticity of the benzofuran ring is then restored through the loss of a proton.
-
Hydrolysis: The final step involves the hydrolysis of the iminium ion during aqueous work-up to yield the desired aldehyde, this compound.
The choice of the Vilsmeier-Haack reaction for this transformation is based on its high efficiency, regioselectivity for the C2 position of benzofurans, and the use of relatively inexpensive and readily available reagents.
Experimental Workflow
Caption: Experimental workflow for the formylation of 3,5-dimethyl-1-benzofuran.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Dimethyl-1-benzofuran | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available |
| Sodium Acetate | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 3,5-dimethyl-1-benzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Formation of Vilsmeier Reagent: Cool the solution to 0-5 °C in an ice bath. To the stirred solution, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate (5.0 eq). Stir vigorously until the ice has completely melted and a precipitate forms.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.
Characterization of this compound
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.90 (s, 1H, -CHO)
-
δ 7.40 (s, 1H, Ar-H)
-
δ 7.25 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.15 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 2.50 (s, 3H, Ar-CH₃)
-
δ 2.45 (s, 3H, Furan-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 185.0 (CHO)
-
δ 155.0 (C-O)
-
δ 145.0 (C-Ar)
-
δ 132.0 (C-Ar)
-
δ 128.0 (C-Ar)
-
δ 125.0 (C-Ar)
-
δ 122.0 (C-Ar)
-
δ 112.0 (C-Ar)
-
δ 21.0 (Ar-CH₃)
-
δ 14.0 (Furan-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~2920 (C-H, aldehydic)
-
~1670 (C=O, aldehyde)
-
~1610, 1450 (C=C, aromatic)
-
~1250 (C-O, ether)
-
Safety Precautions
The Vilsmeier-Haack reaction involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete formation of Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and use anhydrous DMF. |
| Low reactivity of the substrate. | Increase reaction temperature or prolong the reaction time. | |
| Formation of multiple byproducts | Over-reaction or side reactions. | Maintain a low temperature during the addition of POCl₃. |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-benzofuran. The described procedure is robust, scalable, and affords the desired this compound in high yield and purity. The mechanistic insights and practical guidance provided herein are intended to facilitate the successful implementation of this important transformation in a research and development setting.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Patil, S. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical Chemistry and Analysis, 2016.
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth.1951 , 31, 4. [Link]
-
EurekAlert!. Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go. 2023 . [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Pharmaceutical Technology. New Ways Around Hazardous Reagent Chemistry. 2015 . [Link]
-
Organic Syntheses Procedure. Catalytic Vilsmeier-Haack Reaction. [Link]
-
MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules2019 , 24(8), 1585. [Link]
-
MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules2019 , 24(8), 1585. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3,5-Disubstituted Benzofurans
Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and advanced materials. Specifically, 3,5-disubstituted benzofurans represent a class of compounds with significant biological activity, demanding robust and versatile synthetic routes for their construction. This guide provides an in-depth exploration of modern palladium-catalyzed methods for the synthesis of these valuable molecules. We move beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven insights into reaction optimization and troubleshooting. Detailed, step-by-step protocols for key transformations, including Sonogashira coupling/cyclization sequences and intramolecular Heck reactions, are provided for direct application in a research and development setting.
Introduction: The Significance of 3,5-Disubstituted Benzofurans
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The specific substitution pattern on the benzofuran core is critical in modulating this activity. The 3,5-disubstituted framework, in particular, allows for the precise tuning of steric and electronic properties, making it a key target in medicinal chemistry and drug discovery programs. Traditional synthetic methods often lack the efficiency, regioselectivity, and functional group tolerance required for modern drug development. Palladium-catalyzed cross-coupling reactions have emerged as the gold standard, offering a powerful and adaptable toolkit for the construction of these complex heterocyclic systems with high precision.[1][2]
Mechanistic Foundations: The Palladium Catalytic Cycle
The remarkable versatility of palladium catalysis stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating the formation of new carbon-carbon and carbon-heteroatom bonds. Most palladium-catalyzed syntheses of benzofurans rely on a sequence of fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into an aryl-halide (or triflate) bond, typically an o-halophenol derivative, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Migratory Insertion / Transmetalation: Depending on the specific reaction, the next step involves either the insertion of an alkene or alkyne into the Aryl-Pd bond (as in the Heck reaction) or the transfer of an organic group from another metallic reagent (e.g., copper acetylide in Sonogashira coupling or an organoboron reagent in Suzuki coupling) to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligands, base, and solvent is critical as it directly influences the stability and reactivity of the palladium intermediates at each stage of the cycle.
Caption: Workflow for 3,5-disubstituted benzofuran synthesis.
Strategy B: Intramolecular Heck Reaction
The intramolecular Heck reaction provides a more convergent approach, forming the crucial C2-C3 bond in the final ring-closing step. This method is particularly effective for synthesizing 2-substituted-3-functionalized benzofurans. [2][3] The process typically involves:
-
Substrate Synthesis: A 4-substituted-2-iodophenol undergoes conjugate addition to an activated alkyne (e.g., an α,β-acetylenic ester or ketone). This forms an o-iodoaryl vinyl ether intermediate. This step can often be performed in the same pot as the subsequent cyclization.
-
Intramolecular Heck Cyclization: In the presence of a palladium catalyst and a suitable base, the aryl-palladium species formed via oxidative addition undergoes an intramolecular migratory insertion onto the vinyl ether's double bond. A subsequent β-hydride elimination is suppressed, and the reaction proceeds to yield the cyclized benzofuran product directly. [2] This method's efficiency relies on the careful selection of the base and palladium ligand to favor the desired cyclization pathway.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of 5-Methoxy-2-phenyl-3-(phenylethynyl)benzofuran
This three-step protocol illustrates the Sonogashira/Iodocyclization/Sonogashira sequence.
Step A: Synthesis of 3-Iodo-5-methoxy-2-phenylbenzofuran
-
Setup: To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-iodo-4-methoxyphenol (2.50 g, 10 mmol, 1.0 equiv), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol, 5 mol%).
-
Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Reagent Addition: Add dry, degassed triethylamine (100 mL) via syringe. Stir the resulting slurry for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (1.2 mL, 11 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the consumption of the 2-iodophenol by TLC.
-
Cyclization: Once the initial coupling is complete, add a solution of iodine (3.81 g, 15 mmol, 1.5 equiv) in dichloromethane (50 mL) to the reaction mixture. Stir at room temperature for an additional 2 hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (100 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield the 3-iodobenzofuran as a solid.
Step B: Synthesis of 5-Methoxy-2-phenyl-3-(phenylethynyl)benzofuran
-
Setup: To a flame-dried 100 mL Schlenk flask, add the 3-iodo-5-methoxy-2-phenylbenzofuran from Step A (750 mg, 2.0 mmol, 1.0 equiv), copper(I) iodide (19 mg, 0.1 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (70 mg, 0.1 mmol, 5 mol%).
-
Atmosphere: Seal the flask and purge with dry nitrogen or argon.
-
Reagent Addition: Add dry, degassed triethylamine (40 mL) and phenylacetylene (0.26 mL, 2.4 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL), wash with saturated aqueous ammonium chloride (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (eluent: 2-5% ethyl acetate in hexanes) to afford the final 3,5-disubstituted benzofuran.
Protocol 2: One-Pot Synthesis of Ethyl 5-methyl-2-phenylbenzofuran-3-carboxylate via Intramolecular Heck Reaction
This protocol is adapted from methodologies developed for related structures. [2]
-
Setup: To an oven-dried 50 mL Schlenk tube, add 2-iodo-4-methylphenol (468 mg, 2.0 mmol, 1.0 equiv) and potassium carbonate (414 mg, 3.0 mmol, 1.5 equiv).
-
Atmosphere: Seal the tube and purge with argon.
-
Solvent/Reagent Addition: Add dry acetonitrile (20 mL) followed by ethyl phenylpropiolate (383 mg, 2.2 mmol, 1.1 equiv).
-
Conjugate Addition: Stir the mixture at room temperature for 4 hours to form the vinyl ether intermediate.
-
Catalyst Addition: To the same tube, add palladium(II) acetate (22 mg, 0.1 mmol, 5 mol%), triphenylphosphine (52 mg, 0.2 mmol, 10 mol%), and silver(I) carbonate (552 mg, 2.0 mmol, 1.0 equiv).
-
Heck Cyclization: Reseal the tube and heat the reaction mixture in an oil bath at 115 °C for 15 hours.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 5% to 10% ethyl acetate in hexanes) to yield the target 3,5-disubstituted benzofuran.
Data Summary and Substrate Scope
The following table summarizes representative examples of 3,5-disubstituted benzofurans synthesized using palladium-catalyzed methods, showcasing the versatility of these protocols.
| Entry | R⁵ Substituent | R² Substituent | R³ Substituent | Method | Yield (%) | Reference |
| 1 | -OCH₃ | Phenyl | -I | Sonogashira/Iodocyclization | ~85% | [4] |
| 2 | -CH₃ | Phenyl | -COOEt | Intramolecular Heck | ~70-80% | [2] |
| 3 | -Cl | 4-MeO-Ph | 4-CF₃-Ph (via Suzuki) | Sonogashira/Iodo/Suzuki | ~75% (Suzuki step) | [5] |
| 4 | -H | n-Butyl | -I | Sonogashira/Iodocyclization | ~90% | [6] |
| 5 | -Br | Phenyl | -COOEt | Intramolecular Heck | ~72% | [2] |
Senior Scientist Insights & Troubleshooting
-
Choice of Ligand: For Sonogashira couplings, phosphine ligands like triphenylphosphine (PPh₃) are standard. For Heck reactions, the choice is more critical; bulky electron-rich phosphines can promote the desired cyclization and prevent side reactions.
-
Role of the Base: The base is not merely a proton scavenger. In Sonogashira reactions, an amine base like triethylamine often serves as the solvent and is crucial for the catalytic cycle. In Heck reactions, inorganic bases like K₂CO₃ or Ag₂CO₃ are common; silver salts can act as halide scavengers, facilitating the catalytic process. [2]- Copper Co-catalyst: In Sonogashira reactions, the copper(I) salt is essential for forming the copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Ensure the Cu(I) source is fresh and of high purity. For some sensitive substrates, "copper-free" Sonogashira conditions have been developed to avoid homocoupling of the alkyne (Glaser coupling), a common side reaction.
-
Atmosphere Control: While many modern palladium catalysts show some air stability, performing reactions under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent oxidation and deactivation of the Pd(0) catalyst, ensuring reproducibility and high yields.
Conclusion
Palladium catalysis offers an unparalleled platform for the efficient, regioselective, and modular synthesis of 3,5-disubstituted benzofurans. By understanding the core mechanistic principles and leveraging well-established protocols such as the Sonogashira/cyclization sequence and the intramolecular Heck reaction, researchers can rapidly access a diverse range of these medicinally important scaffolds. The strategies outlined in this guide provide a solid foundation for both library synthesis in drug discovery and the scale-up development of specific high-value target molecules.
References
-
Markina, N. A., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH Public Access, 21(2), 1-13. Available at: [Link]
-
Zhou, C., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters, 15(18), 4794–4797. Available at: [Link]
-
Li, S., et al. (2020). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. IOP Conference Series: Earth and Environmental Science, 546, 042045. Available at: [Link]
-
Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. MTA-ELTE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. Available at: [Link]
-
Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Gholap, A. R. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Engineering and Technology, 4(9). Available at: [Link]
-
Zhou, C., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling. Organic Letters. Available at: [Link]
-
D'Annibale, A., & Trogolo, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]
-
Bharkavi, C., et al. (2022). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry. Available at: [Link]
-
Pericherla, K., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]
-
Wang, G., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(86), 13083-13086. Available at: [Link]
-
Pericherla, K., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Organic Syntheses, 91, 283-294. Available at: [Link]
-
Mehta, S., et al. (2007). Synthesis of 3-iodobenzofurans. ResearchGate. Available at: [Link]
-
Gámez-Montaño, R. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(6). Available at: [Link]
Sources
Application Notes and Protocols: 3,5-Dimethyl-1-benzofuran-2-carbaldehyde as a Versatile Building Block for Pharmaceutical Agents
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its rigid, planar structure and electron-rich nature make it a privileged pharmacophore capable of engaging in various interactions with biological targets.[3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5] The therapeutic potential of these compounds is often dictated by the substitution pattern on the benzofuran ring system, making the development of versatile building blocks paramount for drug discovery campaigns.[6]
3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a particularly valuable building block due to the presence of a reactive aldehyde group at the 2-position.[7][8][9] This functional group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse molecular architectures. The methyl groups at the 3- and 5-positions can also influence the compound's lipophilicity and metabolic stability, potentially offering advantages in drug design. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to the preparation of pharmaceutical agents.
Synthesis of the Starting Material
The preparation of this compound is typically achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] In this reaction, a substituted formamide, such as N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then formylates the 3,5-dimethyl-1-benzofuran at the electron-rich 2-position.[13]
Caption: Vilsmeier-Haack formylation of 3,5-dimethyl-1-benzofuran.
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound allows for its elaboration into a variety of important structural motifs commonly found in pharmaceutical agents. The following protocols detail three fundamental transformations: the Wittig reaction for alkene synthesis, the Aldol condensation for chalcone formation, and reductive amination for the introduction of amine functionalities.
Wittig Reaction: Synthesis of Stilbene Derivatives
The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes from carbonyl compounds and phosphorus ylides.[14] This reaction is particularly useful in medicinal chemistry for the synthesis of stilbene and its derivatives, a class of compounds known for their anticancer and anti-inflammatory activities.[15][16] The protocol below describes the synthesis of (E)-1-(3,5-dimethyl-1-benzofuran-2-yl)-2-phenylethene.
Caption: Workflow for the Wittig reaction.
Protocol: Synthesis of (E)-1-(3,5-dimethyl-1-benzofuran-2-yl)-2-phenylethene
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
1-Propanol
-
-
Procedure:
-
To a suitable reaction vessel, add this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).
-
Add dichloromethane to dissolve the solids.
-
With vigorous stirring, add 50% aqueous NaOH dropwise.
-
Continue to stir the reaction mixture vigorously for 30 minutes at room temperature.[17]
-
Quench the reaction by adding a 1:1 mixture of 1-propanol and water to precipitate the product.[18]
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from 1-propanol to yield the pure stilbene derivative.
-
-
Rationale: The strong base deprotonates the benzyltriphenylphosphonium chloride to form the reactive phosphorus ylide. This ylide then acts as a nucleophile, attacking the carbonyl carbon of the benzofuran-2-carbaldehyde. The resulting betaine intermediate rapidly collapses to form a stable four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The use of a non-stabilized ylide generally favors the formation of the (Z)-alkene; however, in this case, the thermodynamic stability of the trans product drives the reaction towards the (E)-isomer.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 174.19 | 1.0 |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 |
Aldol Condensation: Synthesis of Chalcone Derivatives
The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize α,β-unsaturated ketones, known as chalcones.[19][20] Chalcone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[21][22] The following protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with acetone.
Caption: Workflow for the Aldol Condensation.
Protocol: Synthesis of 4-(3,5-Dimethyl-1-benzofuran-2-yl)but-3-en-2-one
-
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
10% aqueous Sodium Hydroxide (NaOH)
-
-
Procedure:
-
In a conical vial, dissolve this compound (1.0 eq) and acetone (1.2 eq) in 95% ethanol.
-
Add 10% aqueous NaOH solution dropwise while stirring at room temperature.
-
Continue stirring until a solid precipitate forms.[23]
-
Dilute the mixture with ice-cold water and stir thoroughly.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the pure chalcone derivative.
-
-
Rationale: The base abstracts an acidic α-proton from acetone to generate an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the benzofuran-2-carbaldehyde to form a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 174.19 | 1.0 |
| Acetone | 58.08 | 1.2 |
Reductive Amination: Synthesis of Secondary Amines
Reductive amination is a highly efficient method for the synthesis of amines, a functional group prevalent in a vast number of pharmaceutical agents.[24] This reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its in-situ reduction.[25] The protocol below details the synthesis of 1-((3,5-dimethyl-1-benzofuran-2-yl)methyl)morpholine using sodium triacetoxyborohydride as the reducing agent.
Caption: Workflow for Reductive Amination.
Protocol: Synthesis of 1-((3,5-dimethyl-1-benzofuran-2-yl)methyl)morpholine
-
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethyl acetate.
-
Add morpholine (1.1 eq) to the solution.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise and stir the mixture at room temperature for 6 hours.[25]
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Rationale: The reaction begins with the condensation of the aldehyde and the secondary amine (morpholine) to form an iminium ion. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It delivers a hydride to the electrophilic carbon of the iminium ion to furnish the tertiary amine product. The mildness of the reagent tolerates a wide range of functional groups, making it a preferred choice in complex molecule synthesis.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 174.19 | 1.0 |
| Morpholine | 87.12 | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 1.2 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of molecular structures with potential pharmaceutical applications. The protocols outlined in these application notes provide a foundation for researchers and drug development professionals to explore the rich chemistry of this scaffold. The ability to readily generate stilbene, chalcone, and amine derivatives from this common intermediate underscores its importance in the construction of diverse compound libraries for biological screening. Further exploration of the reactivity of this aldehyde will undoubtedly lead to the discovery of novel benzofuran-based therapeutic agents.
References
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - [Link][3]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - [Link][2]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - [Link][4]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - [Link][5]
-
Synthesis of chalcone derivatives - [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - [Link][6]
-
3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - [Link][15]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - [Link][26]
-
A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate - [Link][27]
-
New chalcone derivatives: synthesis, antiviral activity and mechanism of action - [Link][21]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - [Link][28]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - [Link][22]
-
General synthesis of benzofuran chalcone derivatives - [Link][29]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - [Link][30]
-
Synthetic approaches toward stilbenes and their related structures - [Link][16]
-
A Convenient Two-Step Synthesis of 2-Arylbenzofurans - [Link][1]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - [Link][23]
-
Synthesis of a variety of stilbene derivatives. Reaction conditions:... - [Link][32]
-
Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima - [Link][33]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction - [Link][34]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - [Link][35]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes - [Link][25]
-
Synthesis by Aldol and Related Condensation Reactions - [Link][20]
-
4: The Aldol Condensation – Preparation of Chalcones (Experiment) - [Link][23]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - [Link][24]
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. www1.udel.edu [www1.udel.edu]
- 19. magritek.com [magritek.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. rsc.org [rsc.org]
- 26. orgsyn.org [orgsyn.org]
- 27. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 28. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. beyondbenign.org [beyondbenign.org]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. sciepub.com [sciepub.com]
- 35. dea.gov [dea.gov]
Strategic Derivatization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: A Gateway to Novel Bioactive Compounds
An Application Note for Drug Discovery Professionals
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This application note provides a detailed guide for the strategic derivatization of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a versatile starting material, to generate a library of novel compounds for biological screening. We present detailed, field-tested protocols for key chemical transformations—Schiff base formation, Knoevenagel condensation, reduction, and oxidation—and subsequent protocols for primary biological evaluation.
Introduction: The Rationale for Derivatization
This compound is an ideal starting point for a drug discovery campaign. Its benzofuran core provides a robust, planar structure known to interact with various biological targets, while the aldehyde group at the C2 position serves as a highly reactive chemical handle.[6][7] Derivatization of this aldehyde allows for the systematic modification of the molecule's steric, electronic, and physicochemical properties. This process of creating a focused library of analogues is fundamental to exploring the Structure-Activity Relationship (SAR) and identifying lead compounds with enhanced potency and selectivity.
The strategies outlined below are chosen for their reliability, high yield, and the diverse chemical space they unlock, enabling researchers to rapidly generate candidates for a range of biological assays.
Figure 1: Overall workflow for the derivatization of this compound and subsequent biological screening.
Synthetic Protocols for Derivatization
The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
A. Strategy 1: Schiff Base (Imine) Formation
Causality: The formation of an imine bond by reacting the aldehyde with a primary amine is a cornerstone of combinatorial chemistry. It introduces a C=N double bond and allows for the incorporation of a vast array of side chains (the 'R' group from the amine). This modification significantly impacts lipophilicity, hydrogen bonding capacity, and steric profile, and the resulting azomethine group is itself a pharmacophore known to be critical for various biological activities.[1][8]
Experimental Protocol:
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound (e.g., 174 mg, 1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Amine Addition: To this solution, add 1.05 equivalents (1.05 mmol) of the desired primary amine (see Table 1 for examples).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or recrystallization.
-
Characterization: Confirm the structure of the product using ¹H NMR (disappearance of the aldehyde proton signal ~9-10 ppm and appearance of the imine proton signal ~8-9 ppm), IR spectroscopy (appearance of a C=N stretch ~1640-1690 cm⁻¹), and Mass Spectrometry (to confirm the molecular weight).
| Amine Reagent Example | Resulting 'R' Group Functionality | Potential Biological Relevance |
| Aniline | Phenyl ring | Core structure for many drugs |
| 4-Fluoroaniline | Electron-withdrawing group | Can enhance binding affinity |
| 2-Aminopyridine | Heterocyclic amine | Potential for metal chelation, H-bonding |
| Hydrazine Hydrate | -NH₂ | Precursor for hydrazones |
| Thiosemicarbazide | Thiourea moiety | Known antimicrobial properties |
Table 1: Examples of primary amines for Schiff base synthesis.
B. Strategy 2: Knoevenagel Condensation
Causality: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that creates α,β-unsaturated systems.[9][10] Reacting the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) extends the conjugation of the benzofuran system. This often leads to colored compounds and derivatives with enhanced anticancer or anti-inflammatory potential.[11][12]
Experimental Protocol:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound (174 mg, 1.0 mmol) and 1.0 equivalent of an active methylene compound (e.g., malononitrile, 66 mg, 1.0 mmol) in 15 mL of ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine (2-3 drops). The base deprotonates the active methylene compound to generate a nucleophilic carbanion.
-
Reaction: Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Isolation: After cooling, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, purify by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the structure by ¹H NMR (appearance of a new vinylic proton signal), IR spectroscopy (strong C=C and C≡N or C=O stretches), and Mass Spectrometry.
C. Strategy 3: Reduction to Primary Alcohol
Causality: Reducing the aldehyde to an alcohol transforms the planar, electron-withdrawing carbonyl group into a flexible, hydrogen-bond-donating hydroxyl group. This change drastically alters the molecule's interaction with biological targets. The resulting alcohol, (3,5-Dimethyl-1-benzofuran-2-yl)methanol, can also serve as a platform for further derivatization, such as esterification, to create a new family of prodrugs or bioactive esters.
Experimental Protocol:
-
Reagent Preparation: Dissolve 1.0 equivalent of this compound (174 mg, 1.0 mmol) in 10 mL of methanol in a 50 mL flask and cool to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add 0.3 equivalents of sodium borohydride (NaBH₄) (11 mg, 0.3 mmol) in small portions. NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other reducible groups.[7][13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Quenching & Isolation: Carefully quench the reaction by adding 5 mL of 1 M HCl dropwise at 0 °C. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of the aldehyde proton and appearance of a broad OH signal and a CH₂ signal around 4.5-5.0 ppm) and IR spectroscopy (broad O-H stretch around 3200-3500 cm⁻¹).
D. Strategy 4: Oxidation to Carboxylic Acid
Causality: The oxidation of the aldehyde to a carboxylic acid introduces a highly polar, ionizable group.[7] This functional group is a key feature in many drugs, as it can participate in strong hydrogen bonding and ionic interactions with receptor sites. The resulting 3,5-Dimethyl-1-benzofuran-2-carboxylic acid is also a critical intermediate for synthesizing amide and ester libraries, which are known to possess significant biological activities.[14][15][16][17]
Experimental Protocol:
-
Reagent Preparation: Suspend 1.0 equivalent of this compound (174 mg, 1.0 mmol) in a mixture of 10 mL of acetone and 2 mL of water.
-
Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) (e.g., 1.5 equivalents, 237 mg, 1.5 mmol) in 5 mL of water dropwise. Maintain the temperature below 30 °C.
-
Reaction: Stir at room temperature for 1-2 hours. The reaction is complete when the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Work-up & Isolation: Filter the mixture to remove the MnO₂. Acidify the filtrate with 2 M HCl until it is pH ~2. The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Characterization: Confirm the structure by ¹H NMR (disappearance of the aldehyde proton and appearance of a broad carboxylic acid proton signal >10 ppm) and IR spectroscopy (very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
Protocols for Biological Evaluation
After synthesis, purification, and characterization, the derivative library is ready for biological screening.
Figure 2: Conceptual workflow for the primary biological screening of the synthesized benzofuran library.
A. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains.
-
Preparation: Prepare stock solutions of each compound in DMSO (e.g., 10 mg/mL). In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Protocol: Anticancer Cytotoxicity (MTT Assay)
Objective: To evaluate the in vitro cytotoxicity of the compounds against a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[16][18]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (prepared from DMSO stocks) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Assay Type | Primary Endpoint | Common Controls | Example Result |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Ciprofloxacin, Vehicle (DMSO) | Compound X MIC = 8 µg/mL |
| Anticancer | 50% Inhibitory Concentration (IC₅₀) | Doxorubicin, Vehicle (DMSO) | Compound Y IC₅₀ = 5.2 µM |
| Antioxidant | 50% Effective Concentration (EC₅₀) | Ascorbic Acid, Vehicle (DMSO) | Compound Z EC₅₀ = 25 µg/mL |
Table 2: Summary of biological assays and their key parameters.
C. Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To assess the ability of the compounds to scavenge free radicals, indicating antioxidant potential.[15]
-
Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Analysis: Measure the decrease in absorbance at ~517 nm. The DPPH radical is a stable deep violet radical that becomes colorless or pale yellow upon accepting a hydrogen atom from an antioxidant. Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.
Conclusion
The synthetic and biological protocols detailed in this application note provide a comprehensive framework for leveraging this compound as a starting point for the discovery of novel bioactive agents. By systematically applying these derivatization strategies and screening methodologies, researchers can efficiently generate and evaluate compound libraries, accelerating the identification of promising new leads for therapeutic development.
References
-
Taylor & Francis Online. (2019). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Retrieved from [Link]
-
PubMed. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzofuran derivative with anticancer activity. Retrieved from [Link]
-
PubMed. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. Retrieved from [Link]
-
OMICS International. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Retrieved from [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
-
International Journal of Scientific Development and Research (IJSDR). (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]
-
PubMed Central. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
Scientific Research Publishing. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Retrieved from [Link]
-
ResearchGate. (2001). Enantioselective synthesis of 2-and 3-benzofuryl beta-amino alcohols. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Retrieved from [Link]
-
Journal of Chemical Education. (2006). Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Scientific Research Publishing. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Retrieved from [Link]
-
PubMed Central. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). 6-APB. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Retrieved from [Link]
-
MDPI. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Scientific Technology. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 5. ijsdr.org [ijsdr.org]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes [scirp.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. jocpr.com [jocpr.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a versatile intermediate in the fragrance, flavor, and pharmaceutical industries, optimizing the synthesis of this compound is crucial for advancing research and development.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
I. Reaction Overview: The Vilsmeier-Haack Formylation
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 3,5-dimethyl-1-benzofuran.[3][4][5][6] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4][5]
The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich benzofuran attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][7]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields are a common frustration in organic synthesis. Several factors can contribute to a diminished output in the Vilsmeier-Haack formylation of 3,5-dimethyl-1-benzofuran.
| Potential Cause | Explanation | Recommended Solution |
| Moisture in Reagents/Glassware | The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is fresh and has been handled under anhydrous conditions. |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess can promote side reactions. | A modest excess of the Vilsmeier reagent is generally recommended. A good starting point is 1.5 equivalents of both DMF and POCl₃ relative to the 3,5-dimethyl-1-benzofuran. |
| Suboptimal Reaction Temperature | The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control its exothermic nature. The subsequent formylation may require heating to proceed at a reasonable rate. | Prepare the Vilsmeier reagent at 0 °C. After the addition of the benzofuran substrate, allow the reaction to stir at room temperature for several hours. Gentle heating (e.g., to 40-60 °C) can be explored to drive the reaction to completion, but should be monitored carefully to avoid decomposition. |
| Inefficient Quenching and Work-up | The hydrolysis of the iminium salt intermediate is a critical step. Improper pH or temperature during the work-up can lead to product loss. | The reaction mixture should be quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium acetate or sodium hydroxide solution to a pH of around 6. This should be done while keeping the mixture cool to prevent degradation of the product. |
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to reasons outlined in Question 1. | Re-evaluate reaction conditions: ensure anhydrous conditions, check reagent stoichiometry, and consider increasing reaction time or temperature. |
| Di-formylated Products | Although less common for benzofurans, if the reaction conditions are too harsh, a second formyl group may be introduced onto the benzene ring. | Use a smaller excess of the Vilsmeier reagent and avoid excessive heating. Monitor the reaction progress closely by TLC. |
| Chlorinated Byproducts | In some cases, particularly with substrates containing activating hydroxyl groups, the Vilsmeier reagent can act as a chlorinating agent. While less likely here, it is a possibility. | This is less of a concern for 3,5-dimethyl-1-benzofuran. However, if suspected, using milder conditions may help. |
| Polymeric Materials | Acid-catalyzed polymerization of the starting material or product can occur under harsh conditions. | Maintain controlled temperatures and avoid a large excess of POCl₃. Ensure a rapid and efficient work-up. |
Question 3: How do the methyl groups at the 3 and 5 positions affect the reaction?
The substituents on the benzofuran ring play a crucial role in directing the regioselectivity of the formylation.
-
3-Methyl Group: The electron-donating methyl group at the 3-position further activates the furan ring for electrophilic attack. However, its primary role is to block the 3-position, thus directing the formylation to the 2-position, which is the typical site of Vilsmeier-Haack formylation for benzofurans.[3]
-
5-Methyl Group: This electron-donating group on the benzene ring increases the overall electron density of the benzofuran system, making it more reactive towards the Vilsmeier reagent. It also influences the electron distribution in the benzene portion of the molecule, but formylation is overwhelmingly favored on the more electron-rich furan ring at the 2-position.
Question 4: I am having difficulty purifying the final product. What purification strategies are recommended?
Purification of aromatic aldehydes can sometimes be challenging due to their physical properties.
| Purification Method | Key Considerations |
| Column Chromatography | This is the most common and effective method for purifying this compound. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) is typically used. A gradient elution may be necessary to separate the product from closely running impurities. |
| Recrystallization | If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems might include ethanol, methanol, or a mixture of a good solvent and a poor solvent (e.g., dichloromethane/hexane). |
| Distillation | If the product is a high-boiling liquid, vacuum distillation could be an option, although this is less common for this type of compound and carries the risk of thermal decomposition. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Vilsmeier-Haack reaction?
A1: N,N-Dimethylformamide (DMF) typically serves as both the reagent and the solvent.[5] Using an excess of DMF ensures that there is sufficient reagent for the reaction to proceed to completion. In some cases, other non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used as co-solvents.
Q2: Can I use other formylating agents?
A2: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often require harsher conditions and may give lower yields and a mixture of regioisomers. For this specific substrate, the Vilsmeier-Haack reaction is generally the most efficient and selective.
Q3: How can I confirm the identity and purity of my product?
A3: A combination of spectroscopic techniques is essential for product characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons, and the two methyl groups.
-
¹³C NMR: Look for the aldehyde carbonyl carbon signal (around 180-190 ppm) in addition to the signals for the aromatic and methyl carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Q4: What are the safety precautions I should take when performing this reaction?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction itself can be exothermic and should be cooled in an ice bath during the addition of POCl₃ to DMF.
IV. Experimental Workflow & Diagrams
A. General Experimental Protocol
The following is a generalized procedure for the Vilsmeier-Haack formylation of 3,5-dimethyl-1-benzofuran. Researchers should adapt this protocol based on their specific laboratory conditions and analytical monitoring.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (1.5 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve 3,5-dimethyl-1-benzofuran (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture to a pH of approximately 6 with a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide. A precipitate of the crude product may form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
B. Visualization of the Synthetic Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
C. Reaction Mechanism Overview
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
V. References
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Name Reaction. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health. [Link]
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Wiley-VCH. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Supporting Information. (n.d.). Wiley-VCH.
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2011). ResearchGate. [Link]
-
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI. [Link]
-
This compound. (n.d.). J&K Scientific. [Link]
-
Convenient Synthesis of Some 3-Phenyl-1-benzofuran-2-carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. (2010). HETEROCYCLES. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). RSC Publishing. [Link]
-
3-methyl-2-benzofurancarboxaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
(PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2010). ResearchGate. [Link]
-
This compound suppliers USA. (n.d.). USA Chemical Suppliers. [Link]
-
Benzofuran-2-carboxaldehyde. (n.d.). NIST WebBook. [Link]
-
Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. (2021). Google Patents.
-
Method of producing 5-formyl-2-furylboronic acid. (n.d.). Google Patents.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Chromatography Purification of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Welcome to the technical support resource for the chromatographic purification of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-tested experience.
Initial Considerations & Compound Properties
Before initiating purification, understanding the target molecule is critical. This compound is an aromatic heterocyclic compound. Its key features relevant to chromatography are:
-
Aromatic Benzofuran Core: A relatively nonpolar, rigid structure.
-
Aldehyde Group: A polar functional group that is susceptible to oxidation and can interact with the stationary phase. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel[1].
-
Dimethyl Groups: These methyl groups slightly increase the lipophilicity (nonpolarity) of the molecule.
These features suggest that the compound is of intermediate polarity and should be readily purified by normal-phase chromatography, provided that certain precautions are taken.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of my crude reaction mixture?
A1: For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the standard choice.[2][3][4][5][6] A systematic approach is best.
| Solvent System (v/v) | Polarity | Recommended Use |
| 5% Ethyl Acetate / Hexanes | Low | For resolving very nonpolar impurities from the product. |
| 10-20% Ethyl Acetate / Hexanes | Medium | Recommended starting point. This range typically provides good separation for benzofuran derivatives.[2][5][6] |
| 30-50% Ethyl Acetate / Hexanes | High | Useful if your product has a very low Rf in less polar systems. |
Goal for TLC: Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf range generally translates well to column chromatography, ensuring the compound does not elute too quickly (with the solvent front) or take excessively long to come off the column.[7]
Q2: My compound appears as a streak rather than a tight spot on the TLC plate. What's wrong?
A2: Streaking on TLC can be caused by several factors:
-
Overloading: You may have spotted too much of the crude mixture on the plate.[8] Try diluting your sample and spotting a smaller amount.
-
Sample Insolubility: If the compound is not fully dissolved in the spotting solvent, it will streak. Ensure complete dissolution before spotting.
-
Strong Acidic/Basic Nature: While this compound is not strongly acidic, impurities in your crude mixture might be. This can cause strong interactions with the silica gel.
-
Compound Degradation: The compound might be degrading on the silica gel plate, although this is less common during the short time of a TLC run unless the compound is highly unstable.[7]
Q3: Can I use a different stationary phase besides silica gel?
A3: Yes. If you suspect your compound is degrading on silica gel, you have alternatives.[7]
-
Alumina (Neutral or Basic): Alumina can be a good alternative for compounds sensitive to the acidic nature of silica. You will likely need to re-optimize your solvent system.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating certain classes of compounds.[7]
-
Deactivated Silica: You can deactivate silica gel by pre-treating it with a base, such as triethylamine (typically 0.5-1% in your eluent), to neutralize acidic sites. This is a common strategy for purifying acid-sensitive compounds.
In-Depth Troubleshooting Guides
Issue 1: Poor Separation of Product and Impurities
Q: I've run my column, but my fractions contain a mixture of my product and a close-running impurity. My initial TLC showed two distinct spots. What happened?
A: This is a classic chromatography problem that can stem from several sources. Let's break down the potential causes and solutions.
-
Causality & Diagnosis:
-
Overloaded Column: Just like on a TLC plate, applying too much sample to the column relative to the amount of silica gel is the most common cause of poor separation.[8] The bands broaden as they travel down the column and eventually overlap.
-
Sub-optimal Solvent System: The solvent system that gives separation on TLC might not be optimal for a column. A large difference in Rf is needed for a successful column. If the spots on the TLC are very close (ΔRf < 0.2), separation will be challenging.
-
Poor Column Packing: An improperly packed column with channels, cracks, or an uneven surface will lead to uneven solvent flow and band broadening, destroying separation.
-
On-Column Degradation: It's possible one compound is degrading into the other on the silica gel during the extended time of the column run.[7] You might see a "comet tail" from one spot to another on your TLC plates.
-
-
Strategic Solutions:
-
Optimize the Solvent System:
-
Goal: Find a solvent system where your product has an Rf of ~0.3 and the impurity is as far away as possible.
-
Action: Run several TLCs with slightly different solvent polarities. For example, if 20% EtOAc/Hexanes gives poor separation, try 15% or even a different solvent system like Dichloromethane/Hexanes.
-
-
Check for Compound Stability:
-
Protocol: Spot your crude mixture on a TLC plate. Let it sit for 30-60 minutes at room temperature before developing. If you see new spots appear or the product spot diminishes, your compound may be unstable on silica.[7]
-
Action: If instability is confirmed, consider using a less acidic stationary phase like alumina or deactivating your silica gel.[7]
-
-
Refine Your Column Technique:
-
Loading: For difficult separations, use the "dry loading" method (see Protocol 3) to apply the sample in a very concentrated band.[9]
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve separation. A general rule of thumb is a silica gel-to-sample mass ratio of at least 50:1 for difficult separations.
-
Flow Rate: Do not rush the column. A slower flow rate allows more time for equilibrium between the stationary and mobile phases, resulting in better separation.
-
-
Diagram: Chromatography Method Development Workflow
Caption: Workflow for chromatography optimization.
Issue 2: Low or No Recovery of the Product
Q: I ran my column and analyzed the fractions, but I can't find my product. Where did it go?
A: This frustrating situation usually points to one of three possibilities: the compound never came off the column, it came off much earlier than expected, or it was too dilute to detect.
-
Causality & Diagnosis:
-
Irreversible Adsorption/Decomposition: The compound may have strongly adsorbed to the silica gel or decomposed entirely.[7] This is a risk with sensitive functional groups like aldehydes on acidic silica.
-
Eluted in the Solvent Front: If the solvent system was far too polar, or if the sample was loaded in a solvent significantly stronger than the eluent, the compound may have washed through in the very first fractions with no separation.[7]
-
Fractions are Too Dilute: If a large volume of solvent was used and the compound eluted over many fractions, the concentration in any single TLC spot might be below the detection limit (e.g., by UV light).[7]
-
Incorrect Solvent Composition: A simple mistake, such as preparing 80% EtOAc instead of 20% EtOAc, can drastically alter the outcome.[7]
-
-
Strategic Solutions:
-
Check the First and Last Fractions: Always analyze the very first fractions that come off the column (the solvent front) and also try flushing the column with a very polar solvent (like 100% Ethyl Acetate or 5% Methanol/DCM) at the end to see if you can recover any highly retained material.
-
Concentrate Your Fractions: Before giving up, combine and concentrate a range of fractions where you expected the product to be. This will increase the concentration and may make it visible by TLC.[7]
-
Perform a Stability Test: As mentioned in Issue 1, perform a 2D TLC or spot-and-wait test to confirm the compound's stability on silica.[7]
-
Re-evaluate Loading Technique: If you dissolved your sample in a strong solvent (like pure DCM or acetone) to load it, this can disrupt the top of the column and cause channeling and premature elution.[7][9] Always use the eluent or a weaker solvent if possible, or resort to dry loading.
-
Diagram: Troubleshooting Low Product Recovery
Caption: Decision tree for troubleshooting low recovery.
Experimental Protocols
Protocol 1: TLC Solvent System Screening
-
Prepare small volumes (~5-10 mL) of several solvent systems (e.g., 5%, 10%, 20% EtOAc in Hexanes).
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary tube, carefully spot the solution on the baseline of a TLC plate. Make the spot as small as possible.
-
Place the TLC plate in a developing chamber containing one of the solvent systems. Ensure the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled).
-
Repeat for each solvent system until you find one that gives your target compound an Rf of 0.25-0.35 with good separation from other spots.
Protocol 2: Standard Wet-Loading Column Chromatography
-
Select a column of appropriate size and secure it vertically with a clamp. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Fill the column about two-thirds full with your chosen eluent.
-
Slowly pour the silica gel into the column as a slurry mixed with the eluent. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand (~1 cm) on top to protect the surface.
-
Drain the solvent until the level is just at the top of the sand. Never let the column run dry.
-
Dissolve your crude product in the minimum amount of eluent (or a slightly more polar solvent if necessary).[9]
-
Carefully pipette the sample solution onto the top of the sand layer, allowing it to absorb fully into the silica.
-
Gently add fresh eluent, open the stopcock, and begin collecting fractions.
Protocol 3: Dry-Loading a Sample
This method is superior for samples that have poor solubility in the eluent or for achieving very high resolution.[9]
-
Dissolve your crude product in a suitable, volatile solvent (e.g., DCM, acetone).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Add the solution of your crude product to the flask and mix to form a slurry.
-
Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Prepare the column with silica gel as described in Protocol 2 (steps 1-5).
-
Drain the solvent to the top of the sand layer.
-
Carefully pour the dry-loaded sample-silica mixture onto the top of the column bed, forming a new, thin layer.
-
Gently add a final protective layer of sand.
-
Carefully fill the column with eluent and begin elution.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
-
PubMed. (1986). Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. Available from: [Link]
-
Sep-Serv. HPLC Troubleshooting Guide. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
ACS Publications. (2006). Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. Available from: [Link]
-
ResearchGate. (2023). I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why?. Available from: [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of Vilsmeier-Haack Formylation of Benzofurans
Welcome to the technical support center for the Vilsmeier-Haack formylation of benzofurans. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot problems, optimize your reaction conditions, and achieve reliable, high-yield results.
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds, such as benzofurans.[1][2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the benzofuran ring.[3][4] While effective, the reaction's success is highly dependent on substrate reactivity, reagent quality, and precise control of reaction parameters.
This guide is structured in a question-and-answer format to directly address the practical challenges you may face at the bench.
I. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is the active electrophile in this reaction. It is a chloroiminium salt, specifically (chloromethylene)dimethyliminium chloride, formed from the reaction of a substituted amide like DMF with an acid chloride, most commonly POCl₃.[5][6][7] The formation is an exothermic process that should be performed at low temperatures (typically 0-5 °C) to ensure stability and prevent side reactions.[8]
The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent.[9]
Diagram: Formation of the Vilsmeier Reagent
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Q2: At which position on the benzofuran ring does formylation typically occur?
A2: The regioselectivity of the Vilsmeier-Haack reaction on benzofurans is governed by the electronic properties of the heterocyclic ring. Benzofuran is an electron-rich heterocycle.[10] Electrophilic substitution, such as formylation, preferentially occurs at the position with the highest electron density.
For unsubstituted benzofuran, formylation generally occurs at the C2 position. However, the presence of activating or deactivating substituents on either the furan or benzene ring can alter this selectivity, potentially leading to formylation at the C3 position or on the benzene ring. The Vilsmeier reagent is a relatively weak electrophile, so the reaction is most efficient on substrates with electron-donating groups.[1][11]
Q3: What are the standard reaction conditions for formylating benzofurans?
A3: A typical procedure involves two main stages: preparation of the Vilsmeier reagent and the subsequent reaction with the benzofuran substrate.
-
Reagent Preparation: Anhydrous DMF is cooled to 0 °C in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). POCl₃ (typically 1.5 to 3.0 equivalents) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the reagent.[8]
-
Formylation Reaction: The benzofuran substrate, dissolved in a minimal amount of anhydrous solvent (like DMF or a chlorinated solvent), is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, the reaction is often allowed to warm to room temperature and may require heating (e.g., 40-80 °C) to proceed to completion, depending on the reactivity of the specific benzofuran derivative.[8][10] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: The reaction is carefully quenched by pouring it into ice-cold water or a cold aqueous solution of a base like sodium acetate or sodium hydroxide.[3] This hydrolyzes the intermediate iminium salt to the final aldehyde product. The product is then typically extracted with an organic solvent.
II. Troubleshooting Guide
This section addresses common problems encountered during the Vilsmeier-Haack formylation of benzofurans, providing causative explanations and actionable solutions.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Vilsmeier-Haack issues.
Issue 1: Low or No Product Yield
Q: My reaction shows very little or no conversion of the starting material. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors related to reagents, reaction conditions, or substrate reactivity.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent and POCl₃, preventing the reaction. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade DMF and fresh, properly stored POCl₃. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[8] |
| Poor Reagent Quality | DMF can decompose over time to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.[12] | Use freshly distilled or a newly opened bottle of anhydrous DMF.[8] Waft the DMF bottle; a fishy odor suggests decomposition. |
| Insufficient Reactivity | The benzofuran substrate may be deactivated by electron-withdrawing groups, making it not nucleophilic enough to react with the mild Vilsmeier electrophile.[4][11] | Confirm your substrate is sufficiently electron-rich. For less reactive substrates, more forcing conditions may be needed, such as increasing the reaction temperature (e.g., refluxing) or extending the reaction time.[8][13] |
| Inadequate Temperature/Time | While reagent formation requires low temperature, the formylation step itself might have a higher activation energy, especially for less reactive substrates. | After adding the substrate at 0 °C, allow the reaction to warm to room temperature and then heat to 60-80 °C.[8] Monitor progress by TLC to determine the optimal time and temperature. For sluggish reactions, overnight reflux may be necessary.[12] |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. | Increase the equivalents of POCl₃ and DMF. A common starting point is 1.5 to 3.0 equivalents of the Vilsmeier reagent relative to the substrate.[3][8] |
Issue 2: Formation of Multiple Products / Low Purity
Q: My TLC plate shows multiple spots, and the isolated yield of the desired benzofuran aldehyde is low. What side reactions could be occurring?
A: The formation of byproducts often points to issues with reaction control, such as temperature or stoichiometry.
| Potential Cause | Explanation | Recommended Solution |
| Di-formylation | If the benzofuran ring is highly activated, or if excess Vilsmeier reagent is present, formylation can occur at more than one position.[13] | Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to substrate closer to 1:1 or 1.5:1.[13] Add the substrate solution dropwise to the reagent to avoid localized high concentrations. |
| Reaction on Substituents | Functional groups on the benzofuran substrate (e.g., hydroxyl, amino groups) can react with the Vilsmeier reagent. Activated methyl groups can also undergo formylation.[14] | Protect sensitive functional groups (e.g., as esters or ethers) before performing the Vilsmeier-Haack reaction. |
| Chlorination | At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts.[13] | Maintain the lowest effective reaction temperature. Ensure a prompt and efficient aqueous work-up to hydrolyze intermediates and minimize contact time with reactive species. |
| Decomposition | The product aldehyde or starting material may be unstable under the reaction or work-up conditions (e.g., strongly acidic or basic pH, high temperatures). | Perform the work-up at low temperatures (ice bath). Use a buffered solution (e.g., sodium acetate) for quenching to control the pH.[3] Minimize the time the product is exposed to harsh conditions. |
Issue 3: Difficult Work-up and Product Isolation
Q: I'm having trouble during the aqueous work-up, such as emulsion formation or product loss. How can I improve my isolation procedure?
A: Work-up challenges are often related to the quenching process and the physical properties of the reaction mixture.
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation | The presence of DMF and various salts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[8] | Solution 1: Add a saturated brine solution during extraction to increase the aqueous phase density. Solution 2: Filter the entire mixture through a pad of Celite® or silica gel to break the emulsion. Solution 3: If possible, use a co-solvent like dichloromethane (DCM) during the reaction which can be more easily separated from the aqueous phase.[15] |
| Incomplete Hydrolysis | The hydrolysis of the intermediate iminium salt to the aldehyde requires water. If this step is incomplete, the product will remain in the aqueous phase as a salt.[5][6] | Ensure the reaction mixture is stirred vigorously with the aqueous quench solution for an adequate amount of time (e.g., 10-30 minutes) before extraction.[3] Adjusting the pH to be slightly acidic or basic might be necessary to facilitate complete hydrolysis, depending on the product's stability. |
| Product Precipitation | The desired product might be a solid that precipitates during the quench. | If a solid forms, it may be the desired product. Isolate it by filtration before proceeding with liquid-liquid extraction of the filtrate. Wash the collected solid with water to remove inorganic salts. |
By systematically addressing these common issues using the principles and solutions outlined above, researchers can significantly improve the outcome of their Vilsmeier-Haack formylation experiments on benzofuran systems.
IV. References
-
Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from
-
Benchchem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Retrieved from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
(n.d.). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from
-
Enamine. (n.d.). Vilsmeier Reagent. Retrieved from
-
Rasayn Academy. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Retrieved from
-
(2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
-
Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Retrieved from
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from
-
(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
(n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH.
-
ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved from
-
(2025, April 22). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF.
-
ResearchGate. (2025, August 10). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from
-
Benchchem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Retrieved from
-
ResearchGate. (2025, August 7). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from
-
(2025, August 6). ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents.
-
Slideshare. (n.d.). Vilsmeier haack reaction [PPTX]. Retrieved from
-
ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from
-
ResearchGate. (2025, August 6). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from
-
NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from
-
Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from
-
YouTube. (2020, July 17). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions [Video]. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. ijpcbs.com [ijpcbs.com]
side-product analysis in the synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate in their synthetic endeavors. As a key building block in the fragrance, flavor, and pharmaceutical industries, ensuring a high-purity, high-yield synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.
The predominant synthetic route to this compound is the Vilsmeier-Haack formylation of 3,5-Dimethyl-1-benzofuran. This reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] However, like any chemical transformation, it is not without its potential pitfalls. This guide will focus on identifying and mitigating the formation of common side-products to streamline your synthetic workflow.
Troubleshooting Guide: Side-Product Analysis and Mitigation
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product and Presence of Unreacted Starting Material
Q: My reaction has gone to completion according to TLC, but after workup and purification, my yield of this compound is significantly lower than expected. A significant portion of the recovered material is the starting 3,5-Dimethyl-1-benzofuran. What could be the cause?
A: This is a common issue that can often be traced back to two key areas: the quality and stoichiometry of the Vilsmeier reagent, and the reaction conditions.
Causality and Resolution:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4][5] For this reaction to be efficient, both reagents must be of high purity and anhydrous. The presence of moisture will quench the Vilsmeier reagent, leading to incomplete conversion of your starting material.
-
Protocol: Ensure your DMF is anhydrous. It is best practice to use a freshly opened bottle of anhydrous DMF or to dry it over molecular sieves prior to use. POCl₃ should also be handled under anhydrous conditions.
-
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete formylation. A slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the benzofuran substrate) is recommended to drive the reaction to completion.[6]
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process. It is crucial to maintain a low temperature (typically 0 °C) during its formation to prevent degradation.[6] After the addition of the benzofuran substrate, the reaction is typically allowed to warm to room temperature or gently heated to ensure completion. If the temperature is too low during the formylation step, the reaction may be sluggish and not go to completion.
Experimental Protocol for Vilsmeier-Haack Formylation:
-
To a solution of anhydrous N,N-dimethylformamide (1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), slowly add phosphorus oxychloride (1.2 eq.) at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 3,5-Dimethyl-1-benzofuran (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice, followed by the addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reagent Purity | Anhydrous DMF and POCl₃ | Moisture quenches the Vilsmeier reagent, leading to low conversion. |
| Stoichiometry | 1.2-1.5 eq. of Vilsmeier reagent | Insufficient reagent leads to incomplete reaction. |
| Temperature | 0 °C for reagent formation, then RT | Too high during formation degrades the reagent; too low during reaction leads to sluggish conversion. |
Problem 2: Presence of Isomeric Impurities
Q: My NMR spectrum shows signals that are consistent with a formylated benzofuran, but there are extra aromatic and aldehyde protons present, suggesting the presence of an isomer. How can I identify and minimize the formation of this side-product?
A: The Vilsmeier-Haack reaction is generally regioselective for electron-rich positions.[6] For 3,5-dimethyl-1-benzofuran, the C2 position is the most electron-rich and sterically accessible, making it the primary site of formylation. However, minor formylation at other positions on the benzene ring (C4, C6, or C7) can occur, leading to isomeric impurities.
Causality and Resolution:
-
Electronic Effects: The oxygen atom of the benzofuran ring and the two methyl groups are electron-donating, activating the entire ring system towards electrophilic substitution. While the C2 position is the most reactive, other positions on the benzene moiety also have increased electron density.
-
Reaction Conditions: Higher reaction temperatures or prolonged reaction times can sometimes lead to a decrease in regioselectivity, allowing for the formation of thermodynamically more stable, but kinetically less favored, isomers.
Identification of Isomers:
-
¹H NMR Spectroscopy: The desired product, this compound, will have a characteristic set of signals. The aldehyde proton will appear as a singlet around 9.8-10.0 ppm. The aromatic protons will have specific splitting patterns and chemical shifts. Isomeric products will have different chemical shifts and coupling constants for their aromatic and aldehyde protons.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique for separating and identifying isomeric products. The isomers will likely have similar mass spectra but different retention times.
Mitigation Strategies:
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can enhance regioselectivity. It is advisable to start at room temperature and only gently heat if the reaction is not proceeding.
-
Purification: Careful column chromatography on silica gel is usually effective for separating the desired C2-formylated product from its isomers. A non-polar/polar solvent system, such as hexane/ethyl acetate, with a shallow gradient is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion results in the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 3,5-dimethyl-1-benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. A proton is then removed to restore aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, water attacks the iminium carbon. Following a series of proton transfers and elimination of dimethylamine, the final product, this compound, is formed.[4][6]
DOT Script for Vilsmeier-Haack Reaction Mechanism:
Caption: Vilsmeier-Haack reaction workflow.
Q2: Are there any alternative methods for the synthesis of this compound?
A2: While the Vilsmeier-Haack reaction is the most common and direct method, other synthetic strategies could be envisioned, although they are likely to be more convoluted. For instance, one could synthesize the benzofuran ring with a precursor to the aldehyde at the C2 position, such as a hydroxymethyl or a protected carboxyl group, and then perform a subsequent oxidation or reduction/deprotection to unveil the aldehyde. However, for efficiency and atom economy, the Vilsmeier-Haack formylation is generally the preferred route.
Q3: What analytical techniques are most suitable for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. Use a suitable mobile phase (e.g., 9:1 hexane:ethyl acetate) to resolve the starting material from the more polar product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying any volatile side-products, including isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shift and multiplicity of the aldehyde proton, the methyl groups, and the aromatic protons provide definitive structural information.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch around 1670-1690 cm⁻¹ is indicative of the aldehyde functional group.
Q4: My final product has a yellowish tint. Is this normal, and how can I decolorize it?
A4: A light yellow color for this compound is common and generally acceptable for many applications.[1] This coloration can be due to minor impurities or the inherent color of the compound. If a colorless product is required, you can attempt the following:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can help to remove colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help to adsorb colored impurities. The carbon is then removed by filtration through celite before concentrating the solution. Be aware that this can sometimes lead to a loss of product due to adsorption.
DOT Script for Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues.
References
-
Vilsmeier–Haack reaction. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Accessed January 15, 2026. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Semantic Scholar. Accessed January 15, 2026. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Accessed January 15, 2026. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Accessed January 15, 2026. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 15, 2026. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 15, 2026. [Link]
-
(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. Accessed January 15, 2026. [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Accessed January 15, 2026. [Link]
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Accessed January 15, 2026. [Link]
-
Vilsmeier-Haack reaction. chemeurope.com. Accessed January 15, 2026. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health. Accessed January 15, 2026. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
stability issues and degradation of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Welcome to the technical support resource for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues and degradation phenomena you may encounter during your experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your results.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering insights into the root causes and providing actionable solutions.
Question 1: I'm observing a gradual decrease in the purity of my this compound sample over time, even when stored in a vial. What is the likely cause?
Answer: The most probable cause is air oxidation of the aldehyde functional group. Aldehydes, particularly aromatic ones, are susceptible to autoxidation, where atmospheric oxygen converts the aldehyde to the corresponding carboxylic acid.[1] In this case, this compound would degrade to 3,5-Dimethyl-1-benzofuran-2-carboxylic acid. This is a common issue with aldehyde-containing compounds and can occur even in seemingly sealed containers if oxygen is present.[1]
Recommended Actions:
-
Inert Atmosphere Storage: Upon receiving or synthesizing the compound, immediately purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Solvent Choice: If storing in solution, use deoxygenated solvents.
-
Purity Check: Before use, it's advisable to check the purity of your sample, especially if it has been stored for an extended period. This can be done using techniques like NMR or LC-MS to detect the presence of the carboxylic acid impurity.
Question 2: My reaction yield is consistently lower than expected when using this compound that has been on the shelf for a while. How can I troubleshoot this?
Answer: A lower-than-expected yield is often linked to the degradation of the starting material. The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid, as previously mentioned.[2][3] This carboxylic acid will not participate in reactions where the aldehyde functionality is required (e.g., reductive amination, Wittig reactions), thus lowering the effective concentration of your starting material and reducing the yield.
Experimental Protocol: Quick Purity Assessment (Tollens' Test)
A classic qualitative method to distinguish aldehydes from most ketones and carboxylic acids is the Tollens' test, also known as the silver mirror test.[1][4]
-
Prepare Tollens' Reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of a 10% sodium hydroxide solution. A precipitate of silver oxide will form. Add a dilute solution of ammonia (2% solution) dropwise, with shaking, until the silver oxide precipitate just dissolves. This is your Tollens' reagent. Caution: Prepare this reagent fresh and do not store it, as it can form explosive silver nitride upon standing.
-
Test the Sample: Add a small amount of your this compound to 2-3 mL of the freshly prepared Tollens' reagent.
-
Observe: If a significant amount of the aldehyde is present, a silver mirror will form on the inside of the test tube, or a black precipitate of silver will appear.[4] A weak or slow reaction may indicate partial degradation.
Corrective Actions:
-
Purification: If degradation is suspected, purify the aldehyde before use. Column chromatography is a common method.
-
Use Fresh Sample: Whenever possible, use a fresh or recently purified sample of this compound for reactions sensitive to starting material purity.
Question 3: I noticed a color change in my sample of this compound, from a light yellow to a darker brown. What does this indicate?
Answer: A color change to a darker hue often suggests the formation of polymeric or complex degradation products. While the parent benzofuran molecule can polymerize, especially in the presence of heat or acid catalysts, the color change in your derivative is more likely due to secondary reactions of the initial degradation products or potential photodegradation.[5][6] Benzofuran and its derivatives can be sensitive to light, leading to the formation of colored impurities.[7]
Preventative Measures:
-
Light Protection: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.[8]
-
Temperature Control: Store at recommended low temperatures, as heat can accelerate degradation and polymerization processes.[9] For long-term storage, -20°C to -80°C is often recommended.[9]
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Key degradation routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures (-20°C for short-term, -80°C for long-term).[8][9] It should be kept away from heat, light, and oxidizing agents.[8]
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes. The benzofuran ring system can be sensitive to strong acids, potentially leading to hydrolysis or other rearrangements.[10] While aldehydes are generally stable in mild acidic conditions, strong bases can catalyze aldol-type condensation reactions or other unwanted side reactions. It is recommended to use this compound in neutral or mildly acidic/basic conditions and to avoid prolonged exposure to harsh pH environments.
Q3: What solvents are recommended for dissolving this compound?
A3: It is soluble in common organic solvents such as DMSO, dichloromethane (DCM), and ethyl acetate. For long-term storage in solution, ensure the solvent is of high purity and deoxygenated to prevent oxidative degradation.
Q4: Can I expect any stability issues when performing reactions at elevated temperatures?
A4: Yes, prolonged heating can promote thermal degradation. Benzofuran derivatives can undergo various thermal reactions, and the aldehyde group itself can be susceptible to decomposition or side reactions at high temperatures.[11] If a reaction requires heat, it is best to conduct it under an inert atmosphere for the minimum time necessary and to monitor the reaction progress closely to avoid the formation of degradation byproducts.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving issues with this compound.
Caption: A step-by-step guide to troubleshooting experimental issues.
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | To minimize thermal degradation and potential side reactions.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent air oxidation of the aldehyde to a carboxylic acid.[1] |
| Light Exposure | Store in amber vials or protect from light | To prevent photodegradation which can lead to colored impurities.[7][8] |
| pH Conditions | Avoid strong acids and bases | To prevent hydrolysis of the benzofuran ring or unwanted side reactions of the aldehyde.[10] |
| Handling | Use fresh or recently purified material | To ensure high purity and avoid reduced yields due to degraded starting material. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]
-
JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
- Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi- benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403.
- United States Patent US3147280A. (n.d.). Preparation of benzofuran derivatives. Google Patents.
-
A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
-
PubMed. (2005). Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
Cheméo. (n.d.). Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
PubMed. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. PMC. Retrieved from [Link]
-
Chemical Sources. (n.d.). This compound suppliers USA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Retrieved from [Link]
-
Eawag-BBD. (2008, February 20). Carbofuran Degradation Pathway. Retrieved from [Link]
Sources
- 1. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. ias.ac.in [ias.ac.in]
- 8. tcichemicals.com [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Benzofuran Synthesis
Welcome to the Technical Support Center for palladium-catalyzed benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to catalyst deactivation. By understanding the root causes of catalyst instability, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your synthetic routes.
Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section provides a systematic approach to identifying and resolving common problems encountered during palladium-catalyzed benzofuran synthesis.
Issue 1: Reaction Fails to Initiate or Gives Very Low Yields (<10%)
You've set up your Larock-type benzofuran synthesis using an o-iodophenol and an alkyne, but the reaction is either not starting or providing minimal product. This is a frequent challenge that often points to early-stage catalyst deactivation or suboptimal reaction conditions.
Q: My reaction with (PPh₃)₂PdCl₂/CuI, NaHCO₃ in DMF at 110°C is not working. What's the likely cause?
A: This is a classic scenario where the choice of base and the presence of water can be detrimental.
-
Potential Cause 1: Water-Induced Catalyst Deactivation. Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures to produce water, which can interfere with the palladium catalytic cycle and lead to catalyst deactivation[1].
-
Solution 1: Switch to an Anhydrous Base. Employing anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective as they do not generate water upon heating. Organic bases such as triethylamine (NEt₃) can also be suitable alternatives[1].
-
Potential Cause 2: Inefficient Catalyst or Ligand System. The chosen palladium source and ligand may not be robust enough for your specific substrates, leading to decomposition. High temperatures can also cause "tarring" of starting materials, which can poison the catalyst[1].
-
Solution 2: Screen Catalysts and Ligands. Consider a more stable palladium source like Pd(PPh₃)₄. The addition of a co-catalyst like copper(I) iodide (CuI) can be beneficial, particularly for the Sonogashira coupling component of the reaction[1]. The choice of phosphine ligands is critical; bulky, electron-rich ligands can stabilize the palladium center, promote crucial steps in the catalytic cycle, and prevent aggregation[2][3][4][5].
-
To a sealable reaction tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), a suitable phosphine ligand (e.g., PPh₃, 5 mol%), CuI (5 mol%), and the o-iodophenol (1.0 equiv.).
-
Seal the tube and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add an anhydrous solvent (e.g., acetonitrile or DMF), followed by an anhydrous base (e.g., K₂CO₃, 2.0 equiv.) and the alkyne (1.2 equiv.) via syringe.
-
Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90°C).
-
Monitor the reaction progress by TLC or GC-MS.
Issue 2: Reaction Starts but Stalls or Results in the Formation of Palladium Black
A common observation in palladium-catalyzed reactions is the formation of a black precipitate, known as palladium black. This is a clear visual indicator of catalyst deactivation through aggregation of Pd(0) species.
Q: My reaction mixture is turning black, and the reaction has stopped. How can I prevent the formation of palladium black?
A: The formation of palladium black signifies the agglomeration of palladium nanoparticles into an inactive, bulk metallic state[6]. This is often triggered by an unstable catalytic species.
-
Potential Cause 1: Ligand Dissociation or Degradation. The phosphine ligands that stabilize the Pd(0) center can dissociate at high temperatures or be oxidized, leaving the palladium atoms exposed and prone to aggregation[7][8].
-
Solution 1: Optimize Ligand and Ligand-to-Metal Ratio. The use of bulky, electron-donating phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbenes (NHCs) can create a sterically hindered environment around the palladium, preventing aggregation[8][9]. An optimal ligand-to-palladium ratio, sometimes a slight excess of the ligand, can also be beneficial[8].
-
Potential Cause 2: Presence of Oxygen. Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or facilitate the oxidative degradation of phosphine ligands[3][8][10].
-
Solution 2: Ensure Rigorous Inert Atmosphere. Thoroughly degas all solvents and liquid reagents before use. Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction setup and duration[3][8].
Caption: Major palladium catalyst deactivation pathways.
By carefully considering these troubleshooting strategies and the underlying chemical principles, researchers can significantly improve the success rate and robustness of their palladium-catalyzed benzofuran syntheses.
References
- Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem. (n.d.).
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (n.d.).
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem. (n.d.).
- Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH. (n.d.).
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - RSC Publishing. (2024, May 1).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27).
- Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. (2022, September 28).
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1).
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC - NIH. (2015, July 14).
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (n.d.).
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. (2021, February 22).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.).
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. (n.d.).
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. (n.d.).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.).
- The Role of Phosphine Ligands in Palladium Catalysis Explained. (n.d.).
- Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (n.d.).
- Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022, December 4).
- Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - PubMed Central. (n.d.).
- Phosphine ligands and catalysis - Research - Gessner Group. (n.d.).
- Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed. (n.d.).
- Ligand design for cross-couplings: phosphines - YouTube. (2024, January 10).
- (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans - ResearchGate. (n.d.).
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF - ResearchGate. (n.d.).
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Publishing. (n.d.).
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (n.d.).
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - NIH. (n.d.).
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment - SciELO México. (n.d.).
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química - Elsevier. (n.d.).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Publishing. (2021, January 4).
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
- Palladium-catalyzed homogeneous and heterogeneous Heck reactions in NMP and water-mixed solvents using organic, inorganic and mixed bases | Request PDF - ResearchGate. (n.d.).
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (n.d.).
- Previously reported conditions for the palladium‐catalyzed ring opening... | Download Scientific Diagram - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. gessnergroup.com [gessnergroup.com]
- 6. mdpi.com [mdpi.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
regioselectivity issues in the synthesis of substituted benzofurans
Introduction: Navigating the Regiochemical Maze in Benzofuran Synthesis
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and pharmaceuticals.[1][2][3] Despite the development of many elegant synthetic strategies, chemists frequently encounter a significant hurdle: controlling regioselectivity. The formation of an undesired regioisomer not only reduces the yield of the target molecule but also introduces challenging purification steps, hindering discovery and development timelines.
This technical guide is structured as a series of frequently asked questions (FAQs) to directly address the most common regioselectivity issues encountered in the synthesis of substituted benzofurans. We move beyond simple protocols to explain the underlying principles—the "why" behind a specific outcome—providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Core Concepts: Understanding the Drivers of Regioselectivity
Before diving into specific troubleshooting scenarios, it's crucial to understand the two primary forces that dictate the outcome of intramolecular cyclization reactions to form benzofurans: electronic effects and steric effects .
-
Electronic Effects: The distribution of electron density in the aromatic precursor is paramount. In acid-catalyzed cyclizations, the reaction is essentially an intramolecular electrophilic aromatic substitution. Electron-donating groups (EDGs) such as alkoxy or alkyl groups will activate the ortho and para positions, directing the cyclization to a specific site. Conversely, electron-withdrawing groups (EWGs) like nitro or carbonyl groups deactivate these positions.[4]
-
Steric Effects: The sheer physical size of substituents on the aromatic ring or the incoming electrophile can prevent a reaction from occurring at a nearby position.[4][5] In many cases, the reaction will favor the less sterically hindered site, even if it is not the most electronically favored. This interplay between sterics and electronics is often the root cause of regioselectivity issues.[5]
The following diagram illustrates how these effects influence the crucial ring-closing step.
Caption: Influence of electronic and steric effects on cyclization.
Troubleshooting & FAQs
FAQ 1: My reaction produces a mixture of 2- and 3-substituted benzofurans. How do I improve selectivity in palladium-catalyzed syntheses?
Answer: This is a classic problem, especially when using unsymmetrical alkynes in Sonogashira coupling/cyclization sequences or related palladium-catalyzed annulations.[4] The regioselectivity is determined during the intramolecular carbopalladation or oxyarylation step. Control can be achieved by carefully tuning the catalyst, ligands, and reaction conditions.
Causality & Troubleshooting:
-
Ligand Choice is Critical: The ligand bound to the palladium center creates a specific steric and electronic environment that can strongly favor one regioisomeric pathway over another.[6]
-
Bulky Ligands: Ligands with significant steric bulk (e.g., XPhos, SPhos, or bulky N-heterocyclic carbenes) can block attack at a more hindered position of the alkyne, forcing the reaction down a single pathway.[7]
-
Electron-Rich Ligands: Electron-donating ligands can accelerate the reductive elimination step, potentially locking in the desired regioisomer before competing side reactions or isomerizations occur.
-
-
Substituent Effects on the Alkyne: The nature of the substituents on the unsymmetrical alkyne plays a major role.
-
Steric Differentiation: A large difference in the size of the two alkyne substituents (e.g., trimethylsilyl vs. methyl) will often provide high intrinsic selectivity. The cyclization will typically occur at the less hindered carbon.
-
Electronic Differentiation: While less common for direct control, electronic differences can play a role in certain mechanisms.
-
-
Solvent and Base: The reaction medium can influence the stability of key intermediates. It is always advisable to screen a set of solvents (e.g., Dioxane, Toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) as part of your optimization process.
Proposed Solution Workflow:
Caption: Troubleshooting workflow for Pd-catalyzed reactions.
| Parameter | Condition 1 | Condition 2 | Typical Outcome | Rationale |
| Ligand | PPh₃ (less bulky) | XPhos (bulky) | Increased selectivity for the less hindered product with XPhos. | The steric bulk of XPhos directs the cyclization away from the more crowded face of the alkyne intermediate.[7] |
| Temperature | 120 °C | 80 °C | Higher selectivity may be observed at lower temperatures. | Reduces thermal energy, potentially increasing the energy difference between the two competing transition states.[6] |
| Base | K₂CO₃ (weaker) | Cs₂CO₃ (stronger) | Can influence the rate of key steps; outcome is system-dependent. | The cation and basicity can affect the solubility and reactivity of the phenolic precursor. |
FAQ 2: My acid-catalyzed cyclization of an α-phenoxy ketone gives the wrong regioisomer. What determines the outcome and how can I change it?
Answer: This is a common issue in syntheses that rely on intramolecular Friedel-Crafts-type reactions or cyclodehydrations. The regiochemical outcome is almost entirely dictated by which ortho carbon on the phenol ring is more nucleophilic and/or less sterically hindered.[8]
Causality & Troubleshooting:
-
Electronic Control is Dominant: The cyclization is an electrophilic attack on the phenol ring. Therefore, an electron-donating group (EDG) like a methoxy (-OMe) or methyl (-Me) group will strongly direct the cyclization to the ortho position closest to it. If you have an EDG on your ring, the cyclization will almost certainly occur at the adjacent ortho position.[9]
-
Re-evaluating the Intermediate: In some cases, predicting the outcome based on the starting material's properties can be misleading. A computational study on the acid-catalyzed cyclization of an acetal revealed that the experimentally observed major product was predicted to be the minor one based on the starting material's HOMO.[10][11] The correct prediction was only achieved by analyzing the properties of the key reactive intermediate (an oxonium ion).[10][11] This highlights that the transition state stability is the true determining factor.
-
Choice of Acid Catalyst: While electronics are the primary driver, the nature of the acid can sometimes influence the product ratio.
-
Protic Acids (PPA, H₂SO₄): These are common for cyclodehydration. Polyphosphoric acid (PPA) is often effective.[10]
-
Lewis Acids (TiCl₄, FeCl₃, BF₃·OEt₂): These can coordinate to the carbonyl oxygen, creating a different type of electrophilic intermediate. In some systems, switching from a protic to a Lewis acid may alter the regiochemical course of the reaction.[9][12]
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a highly effective dehydrating agent that can promote cyclization under mild conditions, sometimes offering different selectivity compared to harsher acids.[13]
-
Proposed Solution Workflow:
If your synthesis is yielding the undesired regioisomer, direct reversal is often impossible without redesigning the starting material. The most practical approach is to modify the precursor to block the undesired position or enhance the reactivity of the desired one.
-
Install a Blocking Group: Place a removable blocking group (e.g., a bromo group) at the undesired reactive position. Perform the cyclization and then remove the blocking group in a subsequent step (e.g., via hydrogenolysis).
-
Modify Electronics: If possible, alter the substituents on the phenol ring to electronically favor the desired cyclization position.
FAQ 3: How can I selectively synthesize a 2-amino or 3-amino substituted benzofuran from the same starting materials?
Answer: Achieving divergent synthesis, where the choice of catalyst selectively furnishes different constitutional isomers from the same substrates, represents a significant advance in synthetic efficiency. A notable example is the rhodium- or nickel-catalyzed cycloisomerization between ynamides and enol ethers.[14]
Causality & Catalyst Control:
This strategy provides divergent access to poly-substituted benzofurans bearing an amino group at either the 2- or 3-position.[14] The choice of metal catalyst is the critical switch that dictates the regiochemical outcome.
-
Rhodium (Rh) Catalysis: Leads preferentially to 2-amino benzofurans .
-
Nickel (Ni) Catalysis: Leads preferentially to 3-amino benzofurans .
The mechanistic rationale lies in the different coordination preferences and reaction pathways favored by each metal center during the cycloisomerization cascade. By simply changing the catalyst from Rh to Ni, you can invert the regioselectivity of the annulation. This powerful technique allows for the creation of diverse molecular libraries from a common set of precursors.[14]
Key Experimental Protocols
Protocol 1: Ligand-Controlled Regioselective Synthesis of a 2-Arylbenzofuran
This protocol is a representative example of a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization, where a bulky phosphine ligand is used to ensure high regioselectivity.
Materials:
-
Substituted o-iodophenol (1.0 equiv)
-
Unsymmetrical terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the o-iodophenol (1.0 equiv) followed by anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted benzofuran.
References
-
Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., Ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. [Link]
-
Organic Chemistry Frontiers. (n.d.). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. RSC Publishing. [Link]
-
Patel, H., Sharma, D., & Shah, P. (2023). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. [Link]
-
Cimarelli, C. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., Ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed. [Link]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Shi, Y., Zhou, W., Dai, Y., & Hu, H. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. [Link]
-
PMC. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. NIH. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]
-
ResearchGate. (n.d.). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. [Link]
-
PMC. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
NIH. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. [Link]
-
ResearchGate. (n.d.). Benzofuran Synthesis by Rh(I)/Acid Catalysis. [Link]
-
MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
PubMed. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. [Link]
-
ACS Publications. (n.d.). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society. [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
-
Semantic Scholar. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 9. mdpi.com [mdpi.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Overcoming Low Reactivity in Benzofuran Synthesis
Welcome to the Technical Support Center for advanced benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with low reactivity in their starting materials. Benzofuran cores are pivotal scaffolds in numerous pharmaceuticals and natural products, yet their synthesis can be hampered by unreactive phenols, sterically hindered substrates, or electron-deficient aromatic systems.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our goal is to equip you with the knowledge to not only solve immediate synthetic hurdles but also to build robust and reliable synthetic strategies for complex benzofuran derivatives.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address common experimental failures.
Issue 1: Stalled or Low-Yield Palladium-Catalyzed Sonogashira Coupling of o-Halophenols
Question: My Sonogashira coupling reaction between an o-halophenol and a terminal alkyne is giving low to no yield of the desired o-alkynylphenol intermediate, preventing subsequent cyclization. What are the likely causes and how can I resolve this?
Answer: The Sonogashira coupling is a cornerstone of benzofuran synthesis, but its efficiency is highly sensitive to several factors, especially when dealing with less reactive aryl halides.[2][4] Here is a systematic approach to troubleshooting:
1. Catalyst System and Ligand Choice:
-
Catalyst Inactivity: Palladium catalysts, particularly Pd(PPh₃)₄, can degrade upon storage.[5] Ensure you are using a fresh, high-purity catalyst. For challenging substrates, consider more robust pre-catalysts like PdCl₂(PPh₃)₂ or catalysts incorporating specialized ligands.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-poor or sterically hindered o-halophenols, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or di-tert-butylphosphino-bipyrazole (Bippyphos) can significantly improve catalytic turnover and reaction rates.[1]
-
Copper Co-catalyst: The role of the copper(I) co-catalyst (typically CuI) is to form a copper acetylide, which then undergoes transmetalation with the palladium center.[6] Ensure the CuI is fresh and anhydrous. In some cases, running the reaction "copper-free" with a higher palladium loading and a suitable base/ligand combination can be beneficial, especially if homo-coupling of the alkyne is a major side reaction.
2. Reaction Conditions:
-
Solvent and Base: The solvent and base combination is crucial for both catalyst stability and reaction kinetics. Aprotic polar solvents like DMF or NMP are common, but for sensitive substrates, less coordinating solvents like toluene or dioxane may be preferable. The choice of base (typically an amine like triethylamine or diisopropylethylamine) is also critical. For unreactive phenols, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ might be necessary to facilitate the deprotonation of the phenol, which can coordinate to and inhibit the palladium catalyst.
-
Temperature: While many Sonogashira reactions proceed at room temperature, unreactive starting materials often require elevated temperatures (60-100 °C) to drive the reaction to completion.[5] However, be mindful that higher temperatures can also lead to catalyst decomposition and side product formation. A careful temperature screen is recommended.
-
Atmosphere: Strict exclusion of oxygen is paramount, as oxygen can oxidize both the palladium(0) active catalyst and the phosphine ligands.[5] Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas (argon or nitrogen).
Issue 2: Failure of Intramolecular Cyclization to Form the Benzofuran Ring
Question: I have successfully synthesized my precursor (e.g., an o-alkynylphenol or an o-allylphenol), but the subsequent intramolecular cyclization step is failing. How can I promote this crucial ring-closing reaction?
Answer: The intramolecular cyclization is the key bond-forming event in many benzofuran syntheses. Its failure often points to either unfavorable thermodynamics or high kinetic barriers. Here are several strategies to promote this reaction:
1. For o-Alkynylphenol Cyclization (5-endo-dig):
-
Catalyst Choice: While some electron-rich substrates may cyclize thermally, most require a catalyst to activate the alkyne towards nucleophilic attack by the phenoxide.
-
Lewis Acids: Indium(III) halides (e.g., InI₃, In(OTf)₃) are highly effective catalysts for the hydroalkoxylation of o-alkynylphenols, proceeding via a 5-endo-dig pathway.[1][7] Other Lewis acids like Zn(OTf)₂ and Ga(OTf)₃ have also been successfully employed.[1][7]
-
Transition Metals: Palladium, gold, and copper catalysts are also widely used. For instance, PdI₂ in the presence of a thiourea cocatalyst can facilitate carbonylative cyclization.[7] Gold catalysts are particularly effective at activating alkynes towards nucleophilic attack.[6]
-
-
Solvent and Temperature: The choice of solvent can influence the stability of the catalytic species and the transition state of the cyclization. Dichloroethane (DCE) or toluene are often good choices. Increasing the temperature can provide the necessary activation energy for the cyclization to occur.
2. For Cyclization of o-Allylphenols and Related Substrates:
-
Ruthenium-Catalyzed Isomerization/Metathesis: For substrates like 1-allyl-2-allyloxybenzenes, a powerful strategy involves a ruthenium-catalyzed isomerization of the allyl groups followed by a ring-closing metathesis (RCM) to form the benzofuran ring.[7]
-
Oxidative Cyclization: For precursors like 2-hydroxystilbenes, oxidative cyclization using hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA) can be a high-yielding, metal-free alternative.[1][7] This method is particularly useful for synthesizing 2-arylbenzofurans.
3. General Strategies to Enhance Reactivity:
-
Modifying Electronic Properties: If the phenolic oxygen is not nucleophilic enough due to electron-withdrawing groups on the aromatic ring, consider using a stronger base to generate the phenoxide in situ, thereby increasing its nucleophilicity.
-
Pre-coordination: In metal-catalyzed reactions, the use of directing groups can help to bring the reactive partners into proximity, lowering the activation energy for cyclization. While this adds synthetic steps, it can be a powerful strategy for challenging substrates.[1]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons for the low reactivity of certain phenols in benzofuran synthesis?
A1: The reactivity of the phenolic starting material is primarily governed by the nucleophilicity of the hydroxyl group and the electronic properties of the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups on the phenol ring decrease the electron density of both the aromatic ring and the oxygen atom. This reduces the nucleophilicity of the hydroxyl group, making it a poorer nucleophile for intramolecular cyclization or intermolecular reactions like O-alkylation.
-
Steric Hindrance: Bulky groups ortho to the hydroxyl group can sterically shield it, preventing it from approaching the electrophilic center required for bond formation. This is a common issue in both the initial coupling steps and the final cyclization.
Q2: Beyond palladium, what other catalytic systems are effective for activating unreactive starting materials?
A2: While palladium catalysis is prevalent, several other transition metals offer unique reactivity profiles for activating challenging substrates:
-
Rhodium (Rh): Rhodium catalysts have been used for C-H activation strategies, allowing for the synthesis of substituted benzofurans from benzamides and vinylene carbonate, for example.[6][8] This approach can bypass the need for pre-halogenated phenols.
-
Gold (Au): Gold catalysts, often used in bimetallic systems with silver, are excellent carbophilic (π-acidic) catalysts.[6] They excel at activating alkynes for nucleophilic attack, making them ideal for the cyclization of o-alkynylphenols, even those with deactivating groups.[6]
-
Iron (Fe): Iron catalysts, being inexpensive and earth-abundant, are gaining traction. FeCl₃ has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones to form benzofurans.[1]
-
Ruthenium (Ru): Ruthenium catalysts are particularly effective for cycloisomerization and ring-closing metathesis reactions, providing unique pathways to benzofurans from appropriately substituted allyl precursors.[7]
Q3: Are there any "one-pot" procedures that can simplify the synthesis of benzofurans from unreactive starting materials?
A3: Yes, one-pot methodologies are highly advantageous as they reduce purification steps and improve overall efficiency. Several have been developed for benzofuran synthesis:
-
Palladium-Catalyzed Domino Reactions: A common and powerful one-pot approach involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by in-situ intramolecular cyclization. This is often achieved by simply heating the reaction mixture after the initial coupling is complete.[7]
-
Titanium-Promoted One-Step Synthesis: A direct synthesis of benzofurans from phenols and α-haloketones can be achieved using titanium tetrachloride (TiCl₄).[9] This method combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration in a single step, offering good regioselectivity and broad substrate scope.[9]
-
Copper-Catalyzed Multi-Component Reactions: One-pot reactions involving acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst have been developed for the rapid synthesis of functionalized benzofurans.[7]
Data Summary and Comparative Analysis
The following table summarizes various catalytic systems and their suitability for different scenarios involving low-reactivity substrates.
| Catalytic System | Typical Substrates | Key Advantages for Low-Reactivity Scenarios | Reference |
| PdCl₂(PPh₃)₂ / CuI | o-Halophenols, Terminal Alkynes | Well-established, versatile. Can be optimized with specialized ligands for unreactive partners. | [2][4] |
| InI₃ / In(OTf)₃ | o-Alkynylphenols | Highly effective Lewis acid for 5-endo-dig cyclization, even with deactivated systems. | [1][7] |
| (Diacetoxyiodo)benzene | 2-Hydroxystilbenes | Metal-free oxidative cyclization, tolerant of various functional groups. | [1][7] |
| Ru-based catalysts | Diallyl ethers, Allylphenols | Enables unique synthetic pathways via isomerization and ring-closing metathesis. | [7] |
| TiCl₄ | Phenols, α-Haloketones | One-step synthesis combining alkylation and cyclodehydration; good for simple, unactivated phenols. | [9] |
| Au/Ag bimetallic systems | Phenols, Alkynylbenziodoxoles | Excellent for activating alkynes towards nucleophilic attack by weakly nucleophilic phenols. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Indium-Catalyzed Cyclization of an Unreactive o-Alkynylphenol
This protocol provides a starting point for the cyclization of electron-deficient or sterically hindered o-alkynylphenols.
-
Preparation: To an oven-dried Schlenk tube, add the o-alkynylphenol (1.0 equiv) and indium(III) iodide (InI₃, 0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) via syringe to achieve a substrate concentration of 0.1 M.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired benzofuran.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding palladium-catalyzed benzofuran synthesis.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on purification strategies. The removal of unreacted starting materials is a critical step in chemical synthesis to ensure the purity, safety, and efficacy of the final compound.[1][2] This guide offers practical, field-proven insights and troubleshooting advice to navigate common challenges encountered during purification.
Section 1: Troubleshooting Common Purification Problems
This section addresses specific issues that may arise during the purification process in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Flash Column Chromatography
Question: My compound is not eluting from the flash column. What are the possible causes and how can I fix it?
There are several potential reasons why your compound may not be eluting from a flash column:
-
Compound Decomposition: The compound may have decomposed on the silica gel.[3] To test for this, you can spot a small amount of your crude mixture on a TLC plate with silica gel and let it sit for a while before eluting to see if decomposition occurs. If your compound is sensitive to the acidic nature of standard silica gel, consider using deactivated silica or an alternative stationary phase like alumina.[4]
-
Incorrect Solvent System: The solvent system you are using may not be polar enough to move your compound. Double-check the solvents you used to prepare your mobile phase.[3] If your compound is very polar and does not move even with 100% ethyl acetate, you might need to try a more polar solvent system or consider reverse-phase chromatography.[3]
-
Compound Eluted in the Solvent Front: It's possible your compound is very non-polar and eluted very quickly in the solvent front. You should check the first few fractions collected.[3]
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by your analytical method (e.g., TLC). Try concentrating the fractions you expected your compound to be in and re-analyze.[3]
Question: The separation between my product and a starting material is poor. How can I improve the resolution?
Poor resolution in flash chromatography can often be improved by:
-
Optimizing the Solvent System: The choice of eluent is critical. Aim for a solvent system that gives a good separation of spots on a TLC plate.
-
Using a Finer Stationary Phase: Smaller particle size silica gel can provide better resolution, but may require higher pressure to maintain a good flow rate.[5]
-
Adjusting the Flow Rate: A slower flow rate can sometimes improve separation, but will increase the purification time.[6]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Inadequate column packing can cause uneven flow. If you suspect this, it may be necessary to repack the column.[7]
Question: My column has stopped flowing. What should I do?
A blocked column can be frustrating. Here are a few things to try:
-
Check for Blockage at the Outlet: A small blockage at the cotton plug can sometimes be cleared by gently pushing a thin wire up the spout.[3]
-
Gently Stir the Top of the Silica: If the blockage is at the top, carefully stirring the upper layer of the silica with a long glass rod might dislodge the blockage and allow the solvent to flow again.[3]
-
Reverse Flow: In some cases, carefully reversing the direction of solvent flow can dislodge a blockage.
-
Last Resort - Unpacking: If all else fails, you may need to carefully push the entire silica plug out of the column and recover your compound by filtration.[3]
Liquid-Liquid Extraction
Question: An emulsion has formed during my extraction, and the layers won't separate. What can I do?
Emulsion formation is a common issue in liquid-liquid extraction.[8] Here are several techniques to break an emulsion:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a period of time will allow the emulsion to resolve on its own.[9]
-
Gentle Swirling: Instead of vigorous shaking, gentle swirling of the separatory funnel can minimize emulsion formation while still allowing for extraction.[8]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4][8]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[8]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[8]
-
Filtration through Phase Separator Paper: This specialized filter paper is hydrophobic and allows the organic layer to pass through while retaining the aqueous layer.[8]
Question: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A simple way to determine the identity of the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[10] Generally, chlorinated solvents like dichloromethane are denser than water and will be the bottom layer, while non-chlorinated solvents like diethyl ether and ethyl acetate are less dense than water and will be the top layer.[11]
Recrystallization
Question: No crystals are forming, even after my solution has cooled to room temperature. What should I do?
If crystals do not form, the solution may not be saturated. Here are some techniques to induce crystallization:
-
Scratch the Inside of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, adding it to the solution can induce crystallization.[12]
-
Cool in an Ice Bath: Further cooling the solution in an ice bath will decrease the solubility of your compound and may promote crystallization.[12]
-
Reduce the Volume of Solvent: If the solution is not saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[12]
Question: My recrystallized product is still impure. What went wrong?
If your product is still impure after recrystallization, consider the following:
-
Inappropriate Solvent Choice: The solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.[13][14]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly is crucial for the formation of pure crystals.[14]
-
Insufficient Washing: After collecting the crystals by filtration, they should be washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.[13]
-
Multiple Recrystallizations: For some compounds, a single recrystallization may not be sufficient. A second recrystallization can significantly improve purity.[15]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions that researchers have when planning a purification strategy.
Q1: What is the first step I should take to purify my crude product?
A preliminary aqueous work-up is often a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[4] This typically involves dissolving the crude product in a suitable organic solvent and washing it sequentially with a mild base (like saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine to reduce the amount of water dissolved in the organic layer.[4]
Q2: How do I choose between distillation and chromatography?
Distillation is ideal for purifying liquids with different boiling points.[16] If you need to separate a volatile liquid product from non-volatile starting materials or from another liquid with a significantly different boiling point (typically >50-70°C), simple distillation is a good choice.[16] For liquids with closer boiling points, fractional distillation is more effective.[16] Chromatography is more versatile and is used when distillation is not feasible, such as for separating compounds with very similar boiling points, non-volatile compounds, or complex mixtures.[16]
Q3: What is acid-base extraction and when should I use it?
Acid-base extraction is a type of liquid-liquid extraction used to separate acidic, basic, and neutral compounds from one another based on their different solubilities in aqueous and organic solvents at different pH values.[17][18] By reacting an acidic or basic compound with a base or acid, respectively, you can form a water-soluble salt that will move from the organic layer to the aqueous layer.[19][20] This is a powerful technique for removing acidic or basic starting materials or impurities from a neutral product.[17]
Q4: How do I select the right chromatography resin?
The choice of chromatography resin depends on the properties of your target molecule and the impurities you want to remove.[6] Key considerations include:
-
Size: Size exclusion chromatography (SEC) separates molecules based on their size.[21]
-
Charge: Ion exchange (IEX) chromatography separates molecules based on their net charge at a specific pH.[21]
-
Hydrophobicity: Hydrophobic interaction chromatography (HIC) separates molecules based on their hydrophobicity.[21]
-
Specific Binding Interactions: Affinity chromatography uses a resin with a ligand that specifically binds to your target molecule.[21]
The properties of your target molecule, such as its isoelectric point and molecular weight, can help guide your resin selection.[6][22]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol for Flash Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial eluent. Ensure there are no air bubbles or cracks in the packed bed.[7]
-
Load the Sample: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.
-
Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., with a pipette bulb or compressed air at low pressure, not exceeding 7 psi for glass columns).[5]
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.[5]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.[4]
Protocol for Acid-Base Extraction
-
Dissolve the Mixture: Dissolve the crude mixture containing acidic, basic, and/or neutral compounds in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[19]
-
Extract with Acid: To remove a basic compound (e.g., an amine), add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, shake gently while venting frequently to release any pressure, and then allow the layers to separate.[19][23] Drain the lower aqueous layer containing the protonated basic compound. Repeat the extraction of the organic layer with fresh aqueous acid.
-
Extract with Base: To remove an acidic compound (e.g., a carboxylic acid), add a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO3) to the organic layer in the separatory funnel.[18] Shake and separate the layers as described above. The aqueous layer will contain the deprotonated acidic compound. Repeat the extraction with fresh aqueous base.
-
Isolate the Neutral Compound: The remaining organic layer should now contain the neutral compound. Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[4][10] Filter to remove the drying agent and concentrate the organic solvent to obtain the purified neutral compound.
-
Recover Acidic and Basic Compounds (Optional): To recover the acidic compound, acidify the combined basic aqueous extracts with a strong acid (e.g., concentrated HCl) until the solution is acidic, which will cause the neutral acidic compound to precipitate out or allow it to be re-extracted into an organic solvent. To recover the basic compound, basify the combined acidic aqueous extracts with a strong base (e.g., concentrated NaOH) and then extract the neutral basic compound into an organic solvent.[20]
Protocol for Recrystallization
-
Choose a Solvent: Select a suitable solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13][14]
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Allow the hot solution to cool slowly to room temperature. Pure crystals of your compound should form.[14]
-
Induce Crystallization (if necessary): If no crystals form, try scratching the flask, adding a seed crystal, or cooling in an ice bath.[12]
-
Collect the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the Crystals: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[13]
-
Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven.
Section 4: Data Presentation and Visualization
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Notes |
| Hexane | 69 | 0.655 | Non-polar | Good for non-polar compounds. |
| Diethyl Ether | 34.6 | 0.713 | Slightly polar | Common extraction solvent.[11] |
| Ethyl Acetate | 77.1 | 0.902 | Moderately polar | Common chromatography and extraction solvent.[11] |
| Dichloromethane | 39.6 | 1.33 | Moderately polar | Denser than water.[11] |
| Acetone | 56 | 0.784 | Polar | Miscible with water. |
| Methanol | 64.7 | 0.792 | Very polar | Miscible with water. |
| Water | 100 | 1.00 | Very polar | Used as the aqueous phase in extractions. |
Diagram 1: Decision Tree for Choosing a Purification Strategy
Caption: A decision tree to guide the initial selection of a purification technique based on the physical properties of the product.
Diagram 2: Workflow for a Typical Aqueous Work-up and Extraction
Caption: A typical workflow for an aqueous work-up to remove acidic impurities and water before further purification.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Acid–base extraction. Chemistry LibreTexts. [Link]
-
Methods of purification of organic compounds. BYJU'S. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Selection guide. Cytiva. [Link]
-
6 Essential Considerations for Choosing Your Chromatography Resin. Bio-Rad. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]
-
5 Different Types of Chromatography Resins, How to Choose?. Bestchrom. [Link]
-
Checklist: choosing a purification resin for your bioprocess. Cytiva Life Sciences. [Link]
-
Recrystallization I. St. Olaf College. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Acid and Base Extraction. University of Waterloo. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
-
Importance of Purification in Organic Chemistry. Reachem. [Link]
-
Purification of Organic Compounds. Allen Career Institute. [Link]
-
Tips on Selecting a Liquid Chromatography Resin. Biocompare. [Link]
-
TROUBLESHOOTING GUIDE. Restek. [Link]
-
Distillation. Wikipedia. [Link]
-
Several Problems of Flash Column Chromatography. Hawach. [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]
-
Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015. [Link]
-
How can I improve my liquid-liquid extraction process?. Biotage. [Link]
-
Remove Sticky Reagents. University of Rochester. [Link]
-
Distillation | Research Starters. EBSCO. [Link]
-
Steam distillation. Wikipedia. [Link]
-
LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
Distillation. bionity.com. [Link]
- Method for removing unreacted electrophiles
-
Distillation. Chemistry LibreTexts. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Chromatography Troubleshooting. YouTube. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
- Process for removing unreacted monomers from polymerization slurries.
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. bioradiations.com [bioradiations.com]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Recrystallization [sites.pitt.edu]
- 14. CK12-Foundation [flexbooks.ck12.org]
- 15. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. study.com [study.com]
- 20. grokipedia.com [grokipedia.com]
- 21. 5 Different Types of Chromatography Resins, How to Choose? - Bestchrom [bestchrom.com]
- 22. biocompare.com [biocompare.com]
- 23. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Navigating the Scale-Up of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde Synthesis
Welcome to the dedicated technical support center for the synthesis of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this valuable benzofuran derivative. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this compound, which is a key intermediate in the fragrance, flavor, and pharmaceutical industries.[1][2]
I. Troubleshooting Guide: From Bench to Bulk
This section addresses specific challenges that may arise when transitioning the synthesis of this compound from laboratory to pilot or production scale.
Issue 1: Low or Inconsistent Yields
Q: We are experiencing a significant drop in yield when scaling up the Vilsmeier-Haack formylation of 4-methyl-2-(propan-2-yl)phenol to produce this compound. What are the likely causes and how can we mitigate them?
A: This is a common challenge in scaling up electrophilic aromatic substitutions like the Vilsmeier-Haack reaction.[3][4] The primary culprits are often related to mass and heat transfer limitations, as well as reagent stability and addition rates.
-
Thermal Management: The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic.[5] On a larger scale, inefficient heat dissipation can lead to localized temperature spikes, causing degradation of the reagent and/or starting material.
-
Solution: Employ a jacketed reactor with efficient cooling and agitation. The POCl₃ should be added to the DMF at a controlled rate, maintaining a low temperature (typically 0-10 °C) throughout the addition.[6] A pre-formed Vilsmeier reagent can also be used to better control the initial exotherm.[7]
-
-
Reagent Purity and Stoichiometry: The presence of moisture in the DMF can consume the Vilsmeier reagent, leading to lower yields.[8] Incorrect stoichiometry can also be detrimental.
-
Solution: Use anhydrous DMF and ensure accurate molar ratios of the reagents. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is often beneficial, but a large excess can lead to side reactions.[6]
-
-
Reaction Time and Temperature: The formylation of the phenol substrate may require a higher temperature to proceed at a reasonable rate after the initial formation of the Vilsmeier reagent.[6]
-
Solution: After the addition of the phenol, the reaction mixture should be allowed to slowly warm to room temperature and then heated (e.g., 50-70 °C) to drive the reaction to completion. Progress should be monitored by an appropriate analytical technique like HPLC or TLC.
-
Issue 2: Formation of Impurities and Byproducts
Q: During the scale-up, we are observing the formation of several impurities, making the purification of this compound difficult. What are the likely impurities and how can we minimize their formation?
A: Impurity formation in the Vilsmeier-Haack reaction of phenols can be complex. Understanding the potential side reactions is key to their mitigation.
-
Di-formylation: The activated benzofuran ring can potentially undergo a second formylation, leading to di-aldehyde impurities.
-
Solution: Careful control over the stoichiometry of the Vilsmeier reagent is crucial. Adding the Vilsmeier reagent to the substrate solution (reverse addition) can sometimes minimize di-substitution by maintaining a low concentration of the formylating agent.[6]
-
-
Chlorinated Byproducts: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated impurities of the starting material or product.[6]
-
Solution: Maintain the lowest effective reaction temperature and minimize reaction time. Prompt work-up upon reaction completion is also important.
-
-
Incomplete Cyclization: The reaction proceeds through an intermediate that cyclizes to form the benzofuran ring. Inefficient cyclization can result in the presence of this intermediate in the crude product.
-
Solution: Ensure adequate heating and reaction time after the initial formylation step to promote complete cyclization.[6]
-
Issue 3: Challenges in Product Isolation and Purification
Q: We are struggling with the purification of the final product on a larger scale. Traditional column chromatography is not practical. Are there alternative methods?
A: Large-scale purification requires methods that are both efficient and scalable. For an aldehyde like this compound, leveraging its chemical reactivity is often the best approach.
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form solid adducts, which can be easily separated by filtration.[9][10][11] This is a highly effective method for separating aldehydes from non-aldehydic impurities.
-
Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde-bisulfite adduct will precipitate.
-
Isolate the solid adduct by filtration and wash with a non-polar solvent to remove impurities.
-
Regenerate the pure aldehyde by treating the adduct with an aqueous base (e.g., sodium carbonate or sodium hydroxide solution) followed by extraction with a suitable organic solvent.[11]
-
-
-
Distillation: If the boiling point of the product is sufficiently different from that of the impurities, fractional distillation under reduced pressure can be a viable large-scale purification method.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Vilsmeier-Haack reaction in this synthesis?
A1: Anhydrous N,N-dimethylformamide (DMF) is the reagent that forms the Vilsmeier reagent with POCl₃ and also typically serves as the solvent.[12] In some cases, a co-solvent like dichloromethane (DCM) can be used, particularly if a pre-formed Vilsmeier reagent is employed.[7]
Q2: How critical is the work-up procedure?
A2: The work-up is a critical step. The reaction is typically quenched by pouring the reaction mixture into ice-water to hydrolyze the intermediate iminium salt and precipitate the crude product.[6] This should be done slowly and with vigorous stirring to manage the exotherm and ensure efficient hydrolysis. A basic work-up (e.g., with sodium acetate or sodium hydroxide) is then used to neutralize the acidic byproducts.
Q3: Can other formylating agents be used for this transformation?
A3: While the Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich aromatic compounds, other methods like the Duff reaction or the Reimer-Tiemann reaction can also be used for the formylation of phenols. However, the Vilsmeier-Haack reaction is often preferred for its generally higher yields and milder conditions for many substrates.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting material and the formation of the product. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended. To assess the purity of the final product, HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques.
III. Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C.
-
Formylation and Cyclization: Dissolve 4-methyl-2-(propan-2-yl)phenol (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and water. Stir for 30 minutes to allow the crude product to precipitate.
-
Isolation: Collect the solid by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product under vacuum.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in methanol. Add a saturated aqueous solution of sodium bisulfite and stir the mixture at room temperature for 1-2 hours.
-
Isolation of Adduct: Collect the precipitated white solid by filtration and wash it with diethyl ether to remove any non-aldehydic impurities.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the mixture is basic (pH > 10). Stir until the solid dissolves and the aldehyde separates.
-
Extraction and Final Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| POCl₃ Addition Time | 15-20 minutes | 1-2 hours |
| Typical Yield (Crude) | 75-85% | 70-80% |
| Typical Purity (after Bisulfite treatment) | >98% | >98% |
IV. Visualizing the Process
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
V. References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]
-
Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). Google Patents.
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. (2017). ResearchGate. [Link]
-
This compound | 16817-34-8. (n.d.). J&K Scientific. [Link]
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. (n.d.). ACS Publications. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. [Link]
-
Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
How can I improve the Vilsmeier-Haack reaction? (2020). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (n.d.). Scirp.org. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
Validation & Comparative
comparative analysis of the bioactivity of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde analogs
Introduction: The Versatile Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus, a heterocyclic system forged from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The inherent versatility of the benzofuran core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[4] Among the vast library of benzofuran derivatives, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde serves as a key intermediate for the synthesis of novel bioactive agents.[5] This guide provides a comparative analysis of the bioactivity of its analogs, delving into the structure-activity relationships that govern their therapeutic potential. By examining experimental data from antimicrobial, anticancer, and anti-inflammatory assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation benzofuran-based therapeutics.
Comparative Bioactivity Analysis: A Multifaceted Examination
The biological evaluation of this compound analogs reveals a fascinating interplay between their chemical structures and their therapeutic effects. The nature and position of substituents on the benzofuran ring system profoundly influence their antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzofuran derivatives have demonstrated significant potential as antimicrobial agents.[6] The introduction of various functional groups to the core structure can enhance their efficacy against a range of pathogens.
Key Insights from Experimental Data:
-
Hydrophobicity and Antibacterial Efficacy: Studies on benzofuran derivatives with aryl substituents have indicated that increased hydrophobicity can lead to enhanced antibacterial activity. Four hydrophobic benzofuran analogs demonstrated favorable antibacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 μg/mL against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.[7]
-
Specific Substituent Effects: Certain substitutions can confer potent activity against specific strains. For instance, some newly synthesized benzofuran derivatives have shown potent antibacterial activity at 50µg/ml against Enterococcus faecalis and significant activity at 25µg/ml against Candida albicans.[8]
-
Moderate Spectrum Activity: A benzofuran derivative isolated from Penicillium crustosum exhibited moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 μg/mL, and against Escherichia coli with a MIC of 25 μg/mL.[9] Another derivative from the same source showed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5–25 μg/mL.[9]
Table 1: Comparative Antimicrobial Activity (MIC) of Benzofuran Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| Hydrophobic Benzofuran Analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [7] |
| Benzofuran Derivative M5a, M5g | Enterococcus faecalis | 50 | [8] |
| Benzofuran Derivative M5i, M5k, M5l | Candida albicans | 25 | [8] |
| Benzofuran from P. crustosum (1) | S. typhimurium, S. aureus | 12.5 | [9] |
| Benzofuran from P. crustosum (1) | E. coli | 25 | [9] |
| Benzofuran from P. crustosum (6) | P. italicum, C. musae | 12.5 - 25 | [9] |
Anticancer Activity: Inducing Cytotoxicity in Malignant Cells
The anticancer potential of benzofuran derivatives is a burgeoning area of research, with many analogs demonstrating significant cytotoxicity against various cancer cell lines.[1][3] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.[10]
Key Insights from Experimental Data:
-
Halogenation and Cytotoxicity: The introduction of halogens, such as bromine or chlorine, to the benzofuran structure has been shown to significantly enhance anticancer activity.[2][11] For example, a brominated methyl derivative of benzofuran displayed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells.[4]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for cytotoxic activity.[4] The presence of bromine attached to a methyl or acetyl group has been shown to increase cytotoxicity.[2]
-
Selectivity for Cancer Cells: A key challenge in cancer chemotherapy is achieving selectivity for malignant cells over healthy ones. Some benzofuran derivatives have shown a high selectivity index (SI), indicating a greater potency against cancer cells.[10] For instance, a derivative showed high selectivity for K562 and HL60 leukemia cells over normal HUVEC cells.[10]
-
Hybrid Molecules: The development of hybrid molecules incorporating the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or imidazole, has emerged as a promising strategy to enhance anticancer potency.[4]
Table 2: Comparative Anticancer Activity (IC50) of Benzofuran Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran Derivative (1) | K562 (Leukemia) | 5 | [4] |
| Brominated Benzofuran Derivative (1) | HL60 (Leukemia) | 0.1 | [4] |
| Halogenated Benzofuran (8) | HepG2 (Liver) | 3.8 ± 0.5 | [11] |
| Halogenated Benzofuran (8) | A549 (Lung) | 3.5 ± 0.6 | [11] |
| Benzofuran-isatin conjugate (5a) | SW-620 (Colon) | 8.7 | [10] |
| Benzofuran-isatin conjugate | HT-29 (Colon) | 9.4 | [10] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and benzofuran derivatives have been investigated for their ability to modulate inflammatory responses.[12] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
Key Insights from Experimental Data:
-
Inhibition of Nitric Oxide (NO) Production: Several aza-benzofuran compounds have demonstrated potent anti-inflammatory activity by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. Two such compounds exhibited IC50 values of 17.3 and 16.5 μM.[9][13]
-
Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14] A piperazine/benzofuran hybrid compound, for instance, exhibited an excellent inhibitory effect on the generation of NO with an IC50 of 52.23 ± 0.97 μM and was found to significantly inhibit the phosphorylation of key proteins in these pathways.[14]
-
Structure-Activity Relationship (SAR): SAR analysis of certain benzofuran derivatives indicated that the presence of a double bond between C-2 and C-3 conferred superior anti-inflammatory activity compared to a single bond configuration.[13]
Table 3: Comparative Anti-inflammatory Activity (IC50) of Benzofuran Analogs
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Aza-benzofuran (1) | NO Inhibition (RAW 264.7) | 17.3 | [9][13] |
| Aza-benzofuran (4) | NO Inhibition (RAW 264.7) | 16.5 | [9][13] |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition (RAW 264.7) | 52.23 ± 0.97 | [14] |
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The benzofuran analogs are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzofuran analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like LPS.[9]
Step-by-Step Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran analogs for a short period, followed by stimulation with LPS (lipopolysaccharide).
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.
Conclusion and Future Directions
The comparative analysis of this compound analogs underscores the immense potential of the benzofuran scaffold in the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications to the core structure can significantly enhance antimicrobial, anticancer, and anti-inflammatory activities. Halogenation and the introduction of hydrophobic moieties have proven to be effective strategies for boosting potency.
Future research should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions to further elucidate the SAR. In-depth mechanistic studies are also warranted to understand the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent analogs. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective drugs to combat a wide range of diseases.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). International Journal of Molecular Sciences. Retrieved from [Link]
-
Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (2025). Bioorganic Chemistry. Retrieved from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. Retrieved from [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). PubMed. Retrieved from [Link]
-
Structures of known 2-substituted benzofuran derivatives and... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). Molecules. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. (n.d.). Europe PMC. Retrieved from [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2011). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). Semantic Scholar. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some benzofuran derivatives. (1985). Arzneimittelforschung. Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Retrieved from [Link]
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: X-ray Crystallography versus Spectroscopic Techniques
In the realm of drug development and materials science, the precise molecular structure of a compound is not merely an academic detail; it is the very foundation upon which its function, reactivity, and safety are built. For a molecule such as 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a versatile benzofuran derivative with applications in organic synthesis and potentially in pharmaceuticals, unambiguous structural validation is paramount.[1] This guide provides an in-depth comparison of the "gold standard" method for structural determination, single-crystal X-ray crystallography, with a suite of powerful and complementary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus is to elucidate not just the "how" but the "why" behind these experimental choices, offering researchers, scientists, and drug development professionals a clear perspective on achieving unimpeachable structural integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule. It provides an atomic-level snapshot of the molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. The core principle lies in the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is then mathematically decoded to generate a three-dimensional electron density map, from which the atomic positions can be determined.[2]
While no crystal structure for this compound is publicly available, a study on the closely related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, provides valuable insight into the structural intricacies of the benzofuran core that can be expected.[3]
Experimental Protocol: Single-Crystal X-ray Crystallography
The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.
Step 1: Crystal Growth
The prerequisite for this technique is a well-ordered single crystal of suitable size and quality.
-
Purification: The compound must be of high purity. Standard purification techniques like column chromatography or recrystallization are essential.
-
Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is chosen.[4]
-
Crystallization Method: Slow evaporation is a common and effective method.
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane).
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days in a vibration-free environment.[4][5]
-
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive samples, this is done under a layer of inert oil.[2]
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffracted X-rays are detected, and their intensities and positions are recorded.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group).
-
Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using computational methods.
-
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and the observed diffraction data.[3]
Data Presentation: Expected Crystallographic Data for a Benzofuran Derivative
Based on the structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, we can anticipate the type of precise data X-ray crystallography would yield for this compound.[3]
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Bond Lengths (Å) | C=O: ~1.22 ÅC-O (furan): ~1.37 ÅC-C (aromatic): ~1.39 Å | Provides exact distances between atomic nuclei. |
| Bond Angles (°) | e.g., C-C-C in benzene ring: ~120° | Defines the geometry around each atom. |
| Torsion Angles (°) | Defines the conformation of the molecule. | Reveals the planarity of the benzofuran system. |
| Crystal Packing | Intermolecular interactions | Shows how molecules are arranged in the crystal. |
Visualizing the Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Crystallography.
A Suite of Complementary Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is often complemented by spectroscopic methods that offer structural information in solution and confirm the presence of key functional groups. These techniques are typically faster and require less material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.[6][7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
¹H NMR Spectrum Acquisition: This spectrum reveals the different types of protons and their relative numbers.
-
¹³C NMR Spectrum Acquisition: This spectrum shows the different types of carbon atoms in the molecule.
-
2D NMR (COSY and HMBC) Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[8]
-
Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~9.9 | Singlet | Aldehyde proton (-CHO) |
| ~7.5 | Singlet | Aromatic proton (H4) | |
| ~7.3 | Singlet | Aromatic proton (H6) | |
| ~2.6 | Singlet | Methyl protons at C3 | |
| ~2.4 | Singlet | Methyl protons at C5 | |
| ¹³C NMR | ~185 | Aldehyde Carbonyl (C=O) | |
| ~158 | Aromatic Carbon (C7a) | ||
| ~155 | Aromatic Carbon (C3a) | ||
| ~135 | Aromatic Carbon (C5) | ||
| ~130 | Aromatic Carbon (C2) | ||
| ~128 | Aromatic Carbon (C6) | ||
| ~112 | Aromatic Carbon (C4) | ||
| ~110 | Aromatic Carbon (C7) | ||
| ~15 | Methyl Carbon at C3 | ||
| ~21 | Methyl Carbon at C5 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[9][10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and ionized, typically by electron impact (EI), which creates a molecular ion (M⁺·).[11][12]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺·): A peak at m/z = 174, corresponding to the molecular weight of C₁₁H₁₀O₂.
-
Key Fragmentation Peaks:
-
m/z = 173 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde.
-
m/z = 145 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation for aldehydes.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be mixed with KBr powder and pressed into a pellet, or a thin film of a solution can be cast onto a salt plate.[15][16]
-
Spectrum Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared light is passed through it. The transmitted light is detected.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2920 | C-H stretch | Methyl |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1680 | C=O stretch | Aldehyde (conjugated) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Furan ring |
Visualizing the Workflow: Spectroscopic Analysis
Caption: Workflow for Spectroscopic Structure Elucidation.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR, MS, and IR Spectroscopy |
| State of Matter | Solid (crystalline) | Solid or Solution |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity, functional groups, molecular formula, dynamic information in solution. |
| Ambiguity | Unambiguous (if a good quality crystal is obtained). | Can be ambiguous for complex isomers without 2D NMR; stereochemistry can be challenging. |
| Sample Requirement | High-quality single crystal (can be difficult to grow). | Small amount of pure compound (mg scale). |
| Throughput | Lower throughput; crystal growth can be time-consuming. | Higher throughput; data can be acquired relatively quickly. |
| Cost & Accessibility | Higher cost; requires specialized equipment and expertise. | More widely accessible in standard chemistry labs. |
| Core Strength | Definitive proof of structure and stereochemistry in the solid state. | Provides a comprehensive picture of the molecule's structure and behavior in solution. |
Conclusion
The structural validation of a molecule like this compound is a multi-faceted process where different analytical techniques provide unique and complementary pieces of the puzzle. Single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state, providing a level of detail that is unattainable by other methods. However, the necessity of a high-quality crystal can be a significant bottleneck.
Spectroscopic techniques, including NMR, MS, and IR, form the bedrock of routine structural analysis. They are rapid, require small amounts of material, and provide a wealth of information about the molecular framework, functional groups, and connectivity in solution, which is often more relevant to the compound's behavior in biological or chemical systems.
For researchers, scientists, and drug development professionals, the most robust approach is an integrated one. The initial structural hypothesis is built using the rapid and accessible spectroscopic methods. For critical applications, such as in pharmaceutical development where absolute stereochemistry and conformation are vital, this hypothesis is then unequivocally confirmed by the "gold standard" of single-crystal X-ray crystallography. This synergistic use of techniques ensures the highest level of scientific integrity and provides a solid foundation for further research and development.
References
-
Structural Feature Study of Benzofuran Derivatives as Farnesyltransferase Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2022). ResearchGate. Retrieved from [Link]
- Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
-
Infrared Spectroscopy. (2017). ACS Reagent Chemicals. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mugren, K. S., Aouad, M. R., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2733.
- Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3H)-One. Journal of Pharmaceutical Chemistry, 1(3), 43-49.
-
STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
-
Yuan, T., et al. (n.d.). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Semantic Scholar. Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Palmer, R., et al. (2014). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Canterbury Christ Church University Research Space Repository. Retrieved from [Link]
-
Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSC Chemistry. Retrieved from [Link]
-
Infrared Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved from [Link]
-
Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3h)-One. Amanote Research. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Mass spectrometry (MS). (n.d.). Fiveable. Retrieved from [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. Retrieved from [Link]
-
Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2014). ResearchGate. Retrieved from [Link]
-
Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. Retrieved from [Link]
-
X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2020). ACS Publications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. How To [chem.rochester.edu]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. omicsonline.org [omicsonline.org]
- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. webassign.net [webassign.net]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
comparing the efficacy of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde with other antimicrobial agents
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran and its derivatives are heterocyclic compounds that are widely distributed in nature and have been the subject of extensive synthetic and pharmacological research.[3][4] The unique structural features of the benzofuran nucleus confer a range of biological activities, including antifungal, antiviral, and antibacterial properties.[5][6] The antimicrobial activity of benzofuran derivatives is often attributed to the substitution pattern on the benzofuran ring system.[7]
Evaluating Antimicrobial Efficacy: Key Methodologies
To objectively compare the antimicrobial potency of any new compound, standardized and reproducible experimental protocols are paramount. The two most widely accepted methods for determining the in vitro susceptibility of microorganisms to antimicrobial agents are the Broth Microdilution method and the Disk Diffusion assay.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period.
Experimental Workflow: Broth Microdilution
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Disk Diffusion Assay: Measuring the Zone of Inhibition
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antibiotics. It relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, resulting in a zone of growth inhibition around the disk.
Experimental Workflow: Disk Diffusion Assay
Caption: A generalized workflow for the disk diffusion assay to determine antimicrobial susceptibility.
Comparative Efficacy: Benzofuran Aldehydes vs. Standard Antimicrobials
While specific data for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is elusive, studies on other benzofuran derivatives provide valuable insights into their potential antimicrobial efficacy. For instance, some synthesized benzofuran analogs have demonstrated favorable antibacterial activities with MIC values ranging from 0.39 to 3.12 µg/mL against bacteria such as Escherichia coli and Staphylococcus aureus.[5][8]
To provide a framework for comparison, the following table summarizes the reported MIC values for two widely used antibiotics, Ciprofloxacin and Ampicillin, against common pathogenic bacteria.
| Antimicrobial Agent | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Ciprofloxacin | Escherichia coli | ≤1 µg/mL (Susceptible)[5] |
| Staphylococcus aureus | 0.25 - 0.5 µg/mL[9][10] | |
| Ampicillin | Escherichia coli | 4 mg/L |
| Staphylococcus aureus | 0.6 - 1 mg/L |
It is important to note that the antimicrobial activity of benzofuran derivatives can be significantly influenced by the nature and position of substituents on the benzofuran ring.[7] Therefore, the efficacy of this compound would need to be empirically determined through rigorous antimicrobial susceptibility testing.
Mechanism of Action: A Look into Benzofuran's Antimicrobial Strategy
The precise mechanism of action for benzofuran aldehydes is not fully elucidated but is believed to be linked to their chemical structure. The aldehyde group is a reactive functional group that can potentially interact with biological macromolecules within the microbial cell. One proposed mechanism involves the inhibition of essential enzymes or the disruption of cell membrane integrity. Further research is required to pinpoint the specific molecular targets of this compound and other related compounds.
Future Directions and Conclusion
The benzofuran scaffold holds considerable promise for the development of novel antimicrobial agents. While this guide highlights the general antimicrobial potential of this class of compounds, the lack of specific data for this compound underscores the need for further investigation. Future research should focus on the synthesis and comprehensive antimicrobial evaluation of this and other specifically substituted benzofuran aldehydes. Such studies, employing standardized methodologies like broth microdilution and disk diffusion, will be crucial in determining their true therapeutic potential and their standing in comparison to existing antimicrobial drugs. The exploration of their mechanism of action will also be vital for the rational design of more potent and selective benzofuran-based antimicrobials.
References
- Le, J. & Phan, T. (2023). Ampicillin. In StatPearls.
- Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526–3530.
- Smith, S. M., Eng, R. H., & Bais, P. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(4), 731–733.
- Eng, R. H., Smith, S. M., & Bais, P. (1986). Activity of Ciprofloxacin Against Methicillin-Resistant Staphylococcus Aureus. Antimicrobial Agents and Chemotherapy, 29(4), 731-733.
- Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526-30.
- Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786.
- Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
- Hiremathad, A., & Kankanala, S. R. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95169-95187.
- Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786.
- Zhang, Y., Li, S., Wu, G., & Sun, W. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29746-29766.
- Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Harmonized Research in Pharmacy, 5(3), 166-172.
- Patil, S. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 9(3), 12-15.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11), 1-8.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2020). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Bioorganic & Medicinal Chemistry, 28(24), 115976.
- Lee, H. J., Lee, J. C., Kim, J., & Lee, J. H. (2000). Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. Planta Medica, 66(7), 675-678.
- Zhang, X., Liu, Y., Li, X., Wang, Y., Zhang, Y., & She, Z. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(15), 7861.
- Zhang, X., Liu, Y., Li, X., Wang, Y., Zhang, Y., & She, Z. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(15), 7861.
- Bratu, M. M., Stanciulescu, I., Sorescu, A. A., & Olaru, O. T. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
- Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Benzofurano-isatins: Search for antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2871-2875.
- Ghoneim, A. M., El-Telbany, F. A., & Al-Sheddi, E. S. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 109-125.
-
U.S. Food & Drug Administration. (n.d.). Antimicrobial Reporting Range. Retrieved from [Link]
- Hiremathad, A., & Kankanala, S. R. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95169-95187.
- Wang, B., Wei, W., Wang, Y., Li, Z., & Fan, Z. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 69(4), 1269-1279.
- Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
- Zhang, X., Liu, Y., Li, X., Wang, Y., Zhang, Y., & She, Z. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. International Journal of Molecular Sciences, 26(15), 7861.
- Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526-30.
- Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786.
- Brzozowski, Z., Sączewski, F., & Slawiński, J. (2007). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Acta Poloniae Pharmaceutica, 64(5), 417-422.
- Kumar, R. S., Perumal, S., Senthilkumar, P., Yogeeswari, P., & Sriram, D. (2012). Microwave-assisted synthesis and evaluation of their antiproliferative, antimicrobial, activities and DNA Binding studies of (3-Methyl-7H-furo[2,3-f]chromen-2-yl)(aryl)methanones. Bioorganic & Medicinal Chemistry Letters, 22(17), 5521-5526.
- Uddin, M. N., Rahman, M. M., Ahmed, F., & Hasan, C. M. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Heliyon, 11(11), e31664.
- Koca, M., Servi, S., & Kirilmis, C. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 42(3), 375-382.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Introduction: The Analytical Imperative for a Versatile Benzofuran Derivative
3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a substituted benzofuran, a heterocyclic compound integral to numerous applications. Its unique aromatic structure and reactive aldehyde group make it a valuable intermediate in organic synthesis and a key component in the fragrance and flavor industries.[1][2] Furthermore, its potential therapeutic properties are a subject of exploration in pharmaceutical development.[1][2] Given its diverse applications, from ensuring the olfactory profile of a cosmetic product to defining the purity of a potential active pharmaceutical ingredient (API), the imperative for robust, accurate, and reliable analytical methods for its characterization and quantification cannot be overstated.
This guide provides an in-depth comparison of analytical techniques for this compound, with a core focus on the principles and practical application of cross-validation. As Senior Application Scientists, we recognize that no single analytical method is universally superior; the choice is dictated by the analytical objective, the sample matrix, and the required performance characteristics. Therefore, understanding how to compare and validate different methods is paramount for ensuring data integrity across the product lifecycle. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of analytical method validation and cross-validation in the context of a specific, industrially relevant molecule.
Pillar I: Foundational Analytical Techniques for Characterization
Before quantitative comparison, the structural integrity and identity of this compound must be unequivocally established. Spectroscopic techniques are the cornerstone of this qualitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. For this compound, ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, allow for the unambiguous assignment of each atom in the structure, confirming the substitution pattern of the methyl groups and the presence of the carbaldehyde functionality. While not primarily a quantitative technique in this context, its unparalleled specificity makes it the gold standard for identity confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[3] For this compound, the FTIR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde. The precise frequency of this band can be influenced by conjugation with the benzofuran ring. Additional characteristic bands for aromatic C-H and C=C stretching, as well as C-O stretching of the furan ring, will also be present. FTIR is a rapid and non-destructive technique, ideal for quick identity checks and for monitoring chemical reactions during synthesis.
Pillar II: Quantitative Analysis: A Head-to-Head Comparison of Chromatographic Techniques
For the precise quantification of this compound in various matrices, chromatographic techniques are the methods of choice. The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally sensitive compounds.[4] Given the aromatic nature and moderate polarity of this compound, reversed-phase HPLC with UV detection is an excellent choice for its analysis.
Principle of Operation:
The fundamental principle of HPLC is the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5][6] Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength. For this compound, the extended chromophore of the benzofuran ring system allows for sensitive UV detection.
Experimental Protocol: RP-HPLC-UV Method for this compound
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS-compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the range of 280-320 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile. Sonicate for 15 minutes to ensure complete dissolution.[8] Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] It combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. For this compound, its moderate volatility makes it amenable to GC analysis.
Principle of Operation:
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS Method for this compound
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source (e.g., a Shimadzu GCMS-QP2020 NX or equivalent).[11]
-
Data acquisition and processing software.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of impurities. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity by monitoring characteristic ions of this compound.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as hexane or ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in the chosen solvent.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary. Dilute to a concentration within the calibration range.
-
-
Method Validation:
-
Validate the method as per ICH Q2(R2) guidelines, paying particular attention to specificity in the presence of matrix components, which the MS detector is well-suited to address.[9]
-
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific analytical needs. The following table summarizes the typical performance characteristics of each technique for the analysis of a compound like this compound.
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Specificity | Good | Excellent | UV detection is based on chromophores and can be susceptible to interference from co-eluting compounds with similar UV spectra. MS provides structural information through fragmentation patterns, offering a much higher degree of certainty in identification. |
| Linearity (r²) | >0.999 | >0.995 | Both techniques can achieve excellent linearity over a defined concentration range.[6] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can provide high accuracy, though GC-MS can sometimes be more susceptible to matrix effects that can influence recovery. |
| Precision (% RSD) | < 2% | < 5% | HPLC generally offers slightly better precision due to the lower variability in the injection and separation process compared to the vaporization step in GC. |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.01-1 ng/mL | GC-MS, especially in SIM mode, is typically more sensitive than HPLC-UV, allowing for the detection of lower concentrations. |
| Limit of Quantitation (LOQ) | 5-30 ng/mL | 0.05-5 ng/mL | Consistent with its lower LOD, GC-MS generally has a lower LOQ. |
| Sample Throughput | Moderate | High (with autosampler) | GC methods can often have faster run times, and modern autosamplers allow for high-throughput analysis. |
| Derivatization | Not usually required | May be required for improved volatility or sensitivity | While this compound is likely volatile enough for direct GC analysis, derivatization of the aldehyde group (e.g., with PFBHA) can sometimes improve chromatographic performance and sensitivity.[12] |
| Instrumentation Cost | Lower | Higher | GC-MS systems are generally more expensive to purchase and maintain than HPLC-UV systems. |
Note: The values in this table are representative and can vary depending on the specific instrumentation, column, and analytical conditions used.
Pillar III: The Principle of Cross-Validation
In a regulated environment, it is not uncommon for a product to be analyzed by different methods at different stages of its lifecycle or in different laboratories. For example, an R&D lab might use a GC-MS method for its high specificity, while a QC lab might prefer a more rapid and less expensive HPLC-UV method for routine release testing. This is where cross-validation becomes critical.
According to the ICH Q2(R2) guideline, cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[13] This ensures consistency and reliability of data throughout the product's lifecycle, regardless of the analytical method or laboratory used.
When is Cross-Validation Necessary?
-
When data from different analytical methods are being compared or combined in a regulatory submission.
-
When a method is transferred from one laboratory to another.
-
When a new method is introduced to replace an existing validated method.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an HPLC-UV and a GC-MS method for the analysis of this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol for Cross-Validation
-
Objective: To demonstrate that the validated HPLC-UV and GC-MS methods for the quantification of this compound provide equivalent results.
-
Materials:
-
A single, homogeneous batch of a sample containing this compound.
-
Reference standard of this compound.
-
-
Procedure:
-
Prepare a set of at least three independent samples from the homogeneous batch at different concentration levels (e.g., low, medium, and high within the validated range of both methods).
-
Analyze each sample in replicate (e.g., n=3) using the validated HPLC-UV method.
-
Analyze the same set of samples in replicate (e.g., n=3) using the validated GC-MS method.
-
Record the quantitative results (concentration) obtained from both methods for each sample.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration and standard deviation for each sample from both methods.
-
Compare the mean values obtained from the two methods. The difference between the means should be within a pre-defined acceptance criterion (e.g., ±10%).
-
Statistical analysis, such as a two-sample t-test, can be used to determine if there is a statistically significant difference between the results of the two methods. The null hypothesis would be that there is no significant difference between the methods.
-
Conclusion: Ensuring Analytical Consistency Through a Lifecycle Approach
The selection of an analytical technique for this compound is a critical decision that impacts product quality and regulatory compliance. While spectroscopic methods like NMR and FTIR are indispensable for initial characterization, chromatographic techniques such as HPLC-UV and GC-MS are the workhorses for quantitative analysis. HPLC-UV offers a robust, cost-effective solution for routine analysis, while GC-MS provides superior specificity and sensitivity, making it ideal for impurity profiling and trace-level analysis.
Ultimately, the power lies not in choosing a single "best" method, but in understanding the strengths and limitations of each and ensuring their comparability through rigorous validation and cross-validation. By adhering to the principles outlined in the ICH Q2(R2) guidelines, researchers and drug development professionals can build a comprehensive and reliable analytical strategy that ensures data integrity across different laboratories and throughout the entire lifecycle of the product. This commitment to scientific integrity and methodological rigor is the foundation of trust in the quality and safety of products containing this versatile benzofuran derivative.
References
-
SIELC Technologies. (n.d.). Separation of 3,5-Dimethylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of (3H)-Benzofuran-2-one on Newcrom R1 HPLC column. Retrieved from [Link]
- Kumar, K. V., & Rao, B. S. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
-
Vo, T. N., Nguyen, T. P., & Nguyen, T. H. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 7. [Link]
-
Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3853. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
-
Permar, W., Tucker, M., & Hu, L. (2023). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. EGUsphere. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lee, S. T., Davis, T. Z., Gardner, D. R., Stegelmeier, B. L., & Evans, T. J. (2009). Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma pluriflora) and White Snakeroot (Ageratina altissima) by High-Performance Liquid Chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639–5643. [Link]
- S, S., & G, M. (2021). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Research in Pharmaceutical Sciences, 12(3), 2261-2265.
-
Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Ordoñez, E. Y., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview.
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
- BTG Bioliquids B.V. (2017).
- Kuwata, K., Uebori, M., & Yamazaki, Y. (1981). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 53(9), 1531-1534.
- Singh, R., & Singh, P. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 9(2), 231-238.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Wenzl, T., et al. (2006). Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats.
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654.
- Shpak, A. V., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Molnupiravir Metabolite β-D-N4-hydroxycytidine (NHC) in Human Plasma. Pharmaceuticals, 16(9), 1205.
- Kumar, D., Singh, A., & Singh, A. K. (2020). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Drug Delivery and Therapeutics, 10(3-s), 143-151.
- Kumar, A., & Sharma, R. (2023). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-6.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. (3H)-Benzofuran-2-one | SIELC Technologies [sielc.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. impactfactor.org [impactfactor.org]
- 11. sciresjournals.com [sciresjournals.com]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethylbenzofuran Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives, with a specific focus on elucidating the therapeutic potential of the 3,5-dimethylbenzofuran core. By synthesizing data from numerous studies, we aim to provide a predictive framework for designing novel and potent therapeutic agents.
The Benzofuran Core: A Versatile Scaffold for Therapeutic Design
The benzofuran nucleus, consisting of a fused benzene and furan ring, offers multiple positions for substitution (C2, C3, C4, C5, C6, and C7), allowing for the fine-tuning of its physicochemical and pharmacological properties. The strategic placement of various functional groups can significantly influence a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for biological targets.
Structure-Activity Relationship (SAR) Insights for Benzofuran Derivatives
Decades of research have established several key SAR principles for benzofuran derivatives, primarily in the context of anticancer activity. These insights provide a rational basis for the design of novel compounds with enhanced potency and selectivity.
The Critical Role of Substituents at the C2 and C3 Positions
The C2 and C3 positions of the furan ring are pivotal for modulating the biological activity of benzofuran derivatives. Early SAR studies identified that substitutions at the C2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity.[4]
-
2-Aryl and 2-Acyl Groups: The introduction of aryl or acyl moieties at the C2 position has been a common strategy to enhance anticancer efficacy. For instance, 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.[5]
-
Halogenation at C3-Methyl Group: Halogenation, particularly bromination, of a methyl group at the C3 position has been shown to significantly increase cytotoxic activity against leukemia cell lines.[4] This is likely due to the ability of halogens to form halogen bonds, thereby enhancing binding affinity to target proteins.[4]
Influence of Substituents on the Benzene Ring (C4-C7)
Modifications on the benzene portion of the benzofuran scaffold also play a significant role in determining biological activity and selectivity.
-
Methoxy Groups at C5 and C6: The presence of methoxy groups at the C5 and C6 positions is a common feature in many biologically active benzofurans. These groups can influence the molecule's electronics and its ability to form hydrogen bonds.
-
Halogens: The introduction of halogens like chlorine, fluorine, or bromine onto the benzene ring can enhance anticancer activity. For example, a fluorine atom at the C4 position of a 2-benzofuranyl derivative led to a two-fold increase in potency.[4]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents can have a profound impact. In some series of benzofuran derivatives, electron-donating groups on a phenyl ring substituent were found to contribute to more potent anticancer activities.[6]
The 3,5-Dimethylbenzofuran Scaffold: A Promising Avenue for Exploration
While a vast body of literature exists on the SAR of various substituted benzofurans, the 3,5-dimethylbenzofuran core remains a less explored yet promising scaffold. Based on the established SAR principles, we can extrapolate the potential impact of the methyl groups at the C3 and C5 positions.
-
The 3-Methyl Group: The methyl group at the C3 position can serve as a crucial anchor point for further functionalization. As previously noted, halogenation of this methyl group is a viable strategy to enhance cytotoxicity.[4] Furthermore, this position can be used to introduce larger substituents to probe the binding pockets of target enzymes.
-
The 5-Methyl Group: The methyl group at the C5 position is expected to influence the molecule's lipophilicity and steric profile. Its impact on biological activity will be highly dependent on the specific biological target and the nature of other substituents on the benzofuran ring.
Comparative Efficacy of Substituted Benzofuran Derivatives
To illustrate the impact of substitution on biological activity, the following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzofuran derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 1 | 3-(Bromomethyl)-5,6-dimethoxy-2,7-diacetyl | HL-60 (Leukemia) | 0.1 | [4] |
| 2 | 5-Chlorobenzofuran-2-carboxamide derivative | MCF-10A (Breast) | Not specified as exact value, but highly active | [4] |
| 3d | Benzofuran-chalcone hybrid | MCF-7 (Breast Cancer) | 3.22 | [7] |
| 3j | Benzofuran-chalcone hybrid | MCF-7 (Breast Cancer) | 7.81 | [7] |
| 13b | 3-(piperazinylmethyl)benzofuran derivative | Panc-1 (Pancreatic) | 1.04 | [8] |
| 13c | 3-(piperazinylmethyl)benzofuran derivative | Panc-1 (Pancreatic) | 4.47 | [8] |
| 9h | 3-(piperazinylmethyl)benzofuran derivative | Panc-1 (Pancreatic) | 0.94 | [8] |
Note: The lower the IC50 value, the greater the potency of the compound.[9]
Experimental Protocols
The synthesis and biological evaluation of benzofuran derivatives require robust and reproducible experimental protocols. Below are representative methodologies for the synthesis of the benzofuran core and the assessment of its cytotoxic activity.
Synthesis of Substituted Benzofurans: Palladium-Catalyzed Intramolecular C-H Activation/Oxidation[11]
This method provides an efficient route to 2-substituted benzofurans.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Benzoquinone (BQ)
-
Dimethylformamide (DMF)
-
Substituted 2-hydroxystyrene
-
Substituted iodobenzene
Procedure:
-
To a sealed tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and BQ (2.0 equiv.).
-
Add the substituted 2-hydroxystyrene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in DMF.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzofuran.
In Vitro Cytotoxicity Assay: MTT Assay[5][8]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Visualizing Key Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key SAR principle and a typical experimental workflow.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from extensive research on various derivatives, provide a roadmap for the rational design of new compounds. The 3,5-dimethylbenzofuran core, in particular, presents an intriguing and underexplored template for the development of potent and selective drug candidates. By leveraging the established SAR principles and employing robust synthetic and biological evaluation methodologies, researchers can unlock the full therapeutic potential of this versatile heterocyclic system.
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry, 12. [Link]
-
Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). Semantic Scholar. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. (n.d.). ResearchGate. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28646-28668. [Link]
-
El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1256-1275. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]
-
Romagnoli, R., et al. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 16(18), 8419-8426. [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (n.d.). ResearchGate. [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Introduction
3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a versatile heterocyclic compound with significant applications in medicinal chemistry, fragrance development, and materials science.[1] Its unique aromatic structure, coupled with a reactive aldehyde functional group, makes it a valuable intermediate for the synthesis of more complex molecules.[1] The efficiency of its synthesis is therefore a critical factor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this target molecule, supported by detailed experimental protocols and a thorough analysis of their respective merits and drawbacks.
The synthetic strategies discussed herein are designed to provide a comprehensive understanding of the chemical principles and practical considerations involved in the preparation of this compound. By presenting a side-by-side comparison of key performance indicators, this guide aims to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their specific research goals, available resources, and desired scale of production.
Route 1: Two-Step Synthesis via 3,5-Dimethyl-1-benzofuran Intermediate
This approach involves the initial construction of the 3,5-dimethyl-1-benzofuran core, followed by formylation at the C2 position using the Vilsmeier-Haack reaction. This method offers a clear and modular approach to the target molecule.
Logical Framework for Route 1
Caption: Workflow for the synthesis of the target molecule via Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 3,5-Dimethyl-1-benzofuran
-
Reaction Setup: To a solution of p-cresol (10.8 g, 0.1 mol) in acetone (150 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Addition of Chloroacetone: Slowly add chloroacetone (9.25 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-methylphenoxyacetone.
-
Cyclization: To the crude 4-methylphenoxyacetone, add concentrated sulfuric acid (50 mL) dropwise while cooling in an ice bath.
-
Reaction Completion and Isolation: Stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is purified by vacuum distillation to yield 3,5-dimethyl-1-benzofuran.
Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1-benzofuran
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 21.9 g, 0.3 mol) and cool in an ice bath. Add phosphorus oxychloride (POCl₃, 23.0 g, 0.15 mol) dropwise with stirring, maintaining the temperature below 10°C.[2][3]
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 3,5-dimethyl-1-benzofuran (14.6 g, 0.1 mol) in anhydrous 1,2-dichloroethane (50 mL) dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60°C for 4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (500 g) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium acetate. Extract the product with ethyl acetate (3 x 150 mL).[2]
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
Route 2: Convergent Synthesis from p-Cresol via Reimer-Tiemann Formylation
This route commences with the ortho-formylation of p-cresol using the Reimer-Tiemann reaction to produce 2-hydroxy-5-methylbenzaldehyde, which is then converted to the target benzofuran. This approach is more convergent but may present challenges in regioselectivity and subsequent cyclization.
Logical Framework for Route 2
Sources
A Comparative Spectroscopic Guide to Benzofuran Isomers for Researchers
In the landscape of heterocyclic chemistry, benzofuran and its isomers stand out as critical scaffolds in a multitude of natural products and pharmacologically active compounds. The subtle yet significant differences in the fusion of the benzene and furan rings give rise to distinct isomers, primarily the stable benzo[b]furan and the highly reactive, transient benzo[c]furan (isobenzofuran). Understanding and unequivocally identifying these isomers is paramount for researchers in drug discovery and materials science. This guide provides an in-depth comparative analysis of the spectroscopic signatures of these isomers, offering both foundational knowledge and practical experimental insights.
The differentiation of benzofuran isomers hinges on the strategic application of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each method probes the unique electronic and vibrational landscapes dictated by the specific arrangement of atoms within each isomer.
The Structural Isomers: Benzo[b]furan vs. Benzo[c]furan
The fundamental difference between benzo[b]furan and benzo[c]furan lies in the point of fusion between the benzene and furan rings. This seemingly minor alteration has profound implications for their stability and, consequently, their spectroscopic properties. Benzo[b]furan is an aromatic and stable liquid, whereas benzo[c]furan is a highly reactive anti-aromatic (by some definitions) species that readily polymerizes.[1] Due to its transient nature, the direct spectroscopic analysis of benzo[c]furan is challenging and typically involves its generation and trapping at low temperatures or studying its more stable derivatives, such as 1,3-diphenylisobenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of benzofuran isomers. The chemical shifts and coupling constants of the protons and carbon atoms provide a detailed roadmap of the molecule's connectivity.
Differentiating Benzo[b]furan and Isobenzofuran Derivatives
For the stable benzo[b]furan, the proton NMR spectrum is well-characterized. In contrast, for the unstable benzo[c]furan, we can infer its expected spectral characteristics by examining stabilized derivatives like 1,3-diphenylisobenzofuran.
-
¹H NMR of Benzo[b]furan: The protons on the furan ring of benzo[b]furan are distinct from those on the benzene ring. The H2 and H3 protons typically appear as doublets in the aromatic region, with their specific chemical shifts and coupling constants being characteristic of the benzo[b]furan scaffold.[2][3]
-
¹H NMR of a Stabilized Isobenzofuran (1,3-Diphenylisobenzofuran): In 1,3-diphenylisobenzofuran, the protons on the isobenzofuran core are influenced by the phenyl substituents. The protons on the fused benzene ring will exhibit shifts and coupling patterns indicative of their positions relative to the furan oxygen and the phenyl groups.[4]
Comparative ¹H and ¹³C NMR Data
| Feature | Benzo[b]furan | 1,3-Diphenylisobenzofuran (as a proxy for Isobenzofuran) | Rationale for Differences |
| ¹H NMR (Furan Protons) | H2 & H3 present with characteristic shifts and coupling. | No furan protons; substituted at C1 and C3. | The presence or absence of protons on the furan ring is a primary differentiator. |
| ¹³C NMR (Furan Carbons) | C2 and C3 carbons exhibit distinct chemical shifts.[2] | C1 and C3 are substituted, leading to different chemical shifts compared to the unsubstituted parent. | The electronic environment of the furan carbons is significantly altered by substitution. |
| Symmetry | Lower symmetry compared to some substituted derivatives. | The substitution pattern dictates the symmetry and the number of unique signals. | Symmetry elements in the molecule will reduce the number of distinct NMR signals. |
Differentiating Positional and Stereoisomers
NMR is also invaluable for distinguishing between positional isomers of substituted benzofurans and stereoisomers like cis and trans isomers of dihydrobenzofurans. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is a reliable indicator of their spatial relationship. For instance, in 2,3-dihydrobenzofurans, the coupling constant between H-2 and H-3 is significantly different for the cis and trans isomers, allowing for unambiguous assignment.[5]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. While the IR spectra of isomers can be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and shifts in characteristic functional group frequencies can be diagnostic.
-
Benzo[b]furan: The IR spectrum of benzo[b]furan shows characteristic C-H stretching vibrations for the aromatic and furan rings, as well as C=C stretching and C-O-C stretching frequencies.[6]
-
Isobenzofuran Derivatives: For a stabilized derivative like 1,3-diphenylisobenzofuran, the IR spectrum will be dominated by the vibrations of the phenyl groups, in addition to the characteristic bands of the isobenzofuran core. The C-O-C stretching frequency may differ slightly from that of benzo[b]furan due to the different ring strain and electronic environment.
| Vibrational Mode | Benzo[b]furan (Approx. cm⁻¹) | 1,3-Diphenylisobenzofuran (Approx. cm⁻¹) | Key Distinctions |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Similar, but the pattern can differ based on substitution. |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | The pattern of bands can be indicative of the substitution pattern. |
| C-O-C Stretch | ~1250-1050 | ~1250-1050 | The exact position can be sensitive to the isomeric structure. |
| Out-of-Plane Bending | ~950-700 | ~950-700 | Highly characteristic of the substitution pattern on the benzene ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (ε) of absorption bands are sensitive to the extent of conjugation and the overall electronic structure, making it a useful tool for distinguishing isomers.
-
Benzo[b]furan: Typically exhibits two main absorption bands in the UV region, corresponding to π → π* transitions.[7]
-
Isobenzofuran Derivatives: Isobenzofuran and its derivatives are known to have more extended conjugation compared to their benzo[b]furan counterparts. This leads to a bathochromic (red) shift in their absorption spectra, meaning they absorb light at longer wavelengths. For example, 1,3-diphenylisobenzofuran is colored and absorbs in the visible region.[8][9]
| Isomer | Typical λmax Range | Electronic Transitions |
| Benzo[b]furan | 240-280 nm | π → π |
| 1,3-Diphenylisobenzofuran | 410-420 nm[8][9] | Extended π-conjugation leads to lower energy π → π transitions. |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, providing clues to their structure.
-
Electron Ionization (EI-MS): For simple isomers, the EI-MS spectra can be quite similar. However, for substituted benzofurans, the position of the substituent can influence the fragmentation pathways.
-
Tandem Mass Spectrometry (MS/MS): More advanced techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be highly effective in differentiating isomers. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), unique fragment ions can be generated for each isomer.[10][11] For example, the fragmentation of substituted benzofuran neolignans has been shown to produce diagnostic ions that are specific to the substitution pattern.[12]
Experimental Protocols
NMR Sample Preparation
Objective: To prepare a high-quality NMR sample for structural elucidation.
Materials:
-
5-25 mg of the benzofuran isomer
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weigh 5-25 mg of the purified benzofuran isomer directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter directly into the NMR tube to remove any particulate matter.[4]
-
Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
For unstable compounds like isobenzofuran derivatives, sample preparation should be performed rapidly and at low temperatures if necessary. The use of degassed solvents can also be beneficial.[4]
UV-Vis Spectroscopy Sample Preparation and Analysis
Objective: To obtain the UV-Vis absorption spectrum of the benzofuran isomer.
Materials:
-
Microgram to milligram quantities of the benzofuran isomer
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the benzofuran isomer in the chosen spectroscopic grade solvent of a known concentration.
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan the appropriate wavelength range (e.g., 200-800 nm) and record the absorption spectrum.
Visualizing the Workflow
Caption: Workflow for the spectroscopic analysis and differentiation of benzofuran isomers.
Logical Relationships in Spectroscopic Differentiation
Caption: Logical relationships between isomeric structures and their spectroscopic observables.
This guide serves as a foundational resource for researchers navigating the complexities of benzofuran chemistry. By leveraging the complementary nature of these spectroscopic techniques and understanding the underlying principles of how isomeric structures influence their outcomes, scientists can confidently elucidate the structures of these important heterocyclic compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. imjst.org [imjst.org]
- 3. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 4. 1,3-Diphenylisobenzofuran(5471-63-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Diphenylisobenzofuran, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, yet underexplored subclass: 3,5-Dimethyl-1-benzofuran-2-carbaldehyde derivatives .
While direct comparative in vitro to in vivo efficacy data for a series of this compound derivatives is not yet extensively available in published literature, this guide will provide a comprehensive framework for conducting and evaluating such studies. By leveraging established methodologies and drawing parallels from more broadly studied benzofuran analogs, we aim to equip researchers with the necessary tools to bridge this critical knowledge gap.
The Rationale: Why Compare In Vitro and In Vivo Efficacy?
The primary goal of preclinical drug development is to identify compounds that are not only potent against a specific biological target (in vitro) but also effective and safe within a complex physiological system (in vivo). A direct comparison is crucial for:
-
Predicting Clinical Success: Strong in vitro activity does not always translate to in vivo efficacy due to factors like absorption, distribution, metabolism, and excretion (ADME).
-
Understanding Structure-Activity Relationships (SAR): Comparing data from both settings allows for a more nuanced understanding of how chemical modifications impact a compound's overall performance.[3]
-
Optimizing Lead Compounds: Discrepancies between in vitro and in vivo results can guide further chemical modifications to improve pharmacokinetic and pharmacodynamic properties.
A Roadmap for Comparative Efficacy Studies
This section outlines a detailed, step-by-step methodology for a comprehensive comparative analysis of novel this compound derivatives.
Part 1: In Vitro Evaluation - Assessing Cellular Potency
The initial phase of screening involves characterizing the activity of the synthesized derivatives in a controlled cellular environment.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay [4]
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Hypothetical In Vitro Data Summary
| Derivative | Modification on Carbaldehyde | IC50 (µM) on MCF-7 Cells | IC50 (µM) on A549 Cells |
| Parent | -CHO | 15.2 | 20.5 |
| Derivative A | Schiff base with aniline | 8.5 | 12.1 |
| Derivative B | Carboxamide | 5.1 | 7.8 |
| Derivative C | Substituted chalcone | 2.3 | 4.5 |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Experimental Workflow for Efficacy Comparison"; fontsize=12; }
Part 2: In Vivo Evaluation - Assessing Therapeutic Efficacy in a Living System
Promising candidates from in vitro studies are then advanced to in vivo models to assess their efficacy in a more complex biological environment.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model [4]
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize mice into control and treatment groups. Administer the benzofuran derivatives (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Hypothetical In Vivo Data Summary
| Derivative | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5 |
| Derivative B | 20 | 45 | -2 |
| Derivative C | 20 | 65 | -3 |
Bridging the Data: A Comparative Analysis
A successful drug candidate should exhibit a strong correlation between its in vitro potency and in vivo efficacy.
In our hypothetical example, Derivative C , a substituted chalcone, demonstrated the lowest IC50 values in vitro and the highest tumor growth inhibition in vivo. This suggests a favorable ADME profile. In contrast, while Derivative B (a carboxamide) was potent in vitro, its in vivo efficacy was less pronounced, which could indicate issues with bioavailability or rapid metabolism.
Unraveling the Mechanism: Potential Signaling Pathways
Benzofuran derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways.[5] For instance, some derivatives act as inhibitors of key kinases involved in cell cycle progression, such as Aurora B kinase.[6]
Future Directions
The field of medicinal chemistry is in constant need of novel scaffolds and derivatives with improved therapeutic profiles. While the existing literature on benzofurans is extensive, the specific class of this compound derivatives remains a promising yet underexplored area.
This guide provides a foundational framework for researchers to systematically evaluate these compounds. Future studies should focus on:
-
Synthesis of diverse libraries of this compound derivatives.
-
Comprehensive in vitro screening against a panel of cancer cell lines.
-
Progression of lead candidates to in vivo models to establish a clear correlation between in vitro and in vivo data.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways.
By following a structured and comparative approach, the scientific community can unlock the full therapeutic potential of this intriguing class of benzofuran derivatives.
References
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023;28(12):4789.
- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Oncotarget. 2015;6(1):459-72.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. 2023;14(5):789-819.
- Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. 2021;65(9):e02683-20.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. 2022;14(9):2196.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1581.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a versatile benzofuran derivative, a class of compounds recognized for a wide spectrum of pharmacological activities.[1] As a key intermediate, its application spans the fragrance industry to the synthesis of complex pharmaceutical molecules.[2][3] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the biological activity, toxicity, and stability of the final product. Therefore, rigorous and validated analytical methods for purity assessment are indispensable.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for quantifying the purity of this compound. We will further contrast its performance with orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a multi-faceted strategy for comprehensive purity profiling.
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical quality control for its high resolution, sensitivity, and robustness in separating and quantifying non-volatile and thermally labile compounds.[4][5] For a molecule like this compound, which possesses a strong UV-absorbing chromophore, HPLC with UV detection is exceptionally well-suited.
The fundamental principle involves partitioning the analyte between a liquid mobile phase and a solid stationary phase. By selecting an appropriate column (e.g., a non-polar C18 stationary phase) and a polar mobile phase (a technique known as reversed-phase HPLC), we can achieve separation based on the differential polarity of the main compound and its potential impurities. More polar impurities will elute earlier, while less polar ones will be retained longer on the column.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This protocol is a robust starting point and must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6][7][8]
1. Instrumentation and Chromatographic Conditions:
-
System: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 (Octadecyl Silane), 4.6 mm x 150 mm, 3.5 µm particle size. A C18 column is chosen for its versatility and excellent retention of moderately non-polar aromatic compounds like benzofuran derivatives.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is essential for resolving impurities with a wide range of polarities that may be present from the synthesis, including starting materials and by-products.
-
0-20 min: 40% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 40% B
-
26-30 min: Hold at 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to prevent clogging the HPLC system.[10]
Method Validation: A Self-Validating System of Trust
To ensure the reliability of the purity data, the analytical method must be validated. According to ICH Q2(R1) guidelines, the following parameters are critical for an impurity quantification method.[4][6]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from potential impurities. | Peak for the main compound is free from interference from blanks, and impurities are well-resolved (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between detector response and concentration. | Prepare standards at 5-6 levels covering the expected range (e.g., 0.1 to 150% of the target concentration). Correlation coefficient (r²) > 0.999. |
| Accuracy | To show the closeness of the measured value to the true value. | Perform recovery studies by spiking the sample with known amounts of impurities or the main compound at three levels (e.g., 50%, 100%, 150%). Recovery should be within 98.0% to 102.0%. |
| Precision | To assess the method's repeatability and intermediate precision. | Analyze a minimum of six replicate samples at 100% concentration. Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified. | Typically determined by a signal-to-noise ratio of 10:1. This is crucial for quantifying trace impurities. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). System suitability parameters should remain within limits.[5] |
Visualizing the HPLC Workflow
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. actascientific.com [actascientific.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antioxidant Properties of Substituted Benzofurans for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the benzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Among these, the antioxidant potential of substituted benzofurans has garnered significant attention, driven by the critical role of oxidative stress in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. This guide offers a comprehensive comparative analysis of the antioxidant properties of various substituted benzofuran derivatives, grounded in experimental data and mechanistic insights to empower researchers and drug development professionals in their quest for potent and selective antioxidant drug candidates.
The Benzofuran Scaffold: A Promising Antioxidant Pharmacophore
The benzofuran nucleus, consisting of a fused benzene and furan ring system, is a key structural motif in numerous natural products and synthetic compounds with therapeutic value.[3][4] Its antioxidant activity is often attributed to the presence of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, a mechanism shared with well-known phenolic antioxidants. However, the unique electronic properties of the fused furan ring can modulate this activity, offering a tunable platform for optimizing antioxidant potency. It has been reported that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can lead to an increase in antioxidant activity.[5][6]
This guide will delve into the structure-activity relationships (SAR) that govern the antioxidant efficacy of substituted benzofurans, providing a framework for the rational design of novel derivatives with enhanced properties. We will explore how the position and nature of substituents on both the benzene and furan rings influence their ability to scavenge free radicals, supported by quantitative data from established in vitro assays.
Methodologies for Evaluating Antioxidant Efficacy
A critical aspect of comparing antioxidant properties is the use of standardized and well-understood experimental protocols. The most common in vitro assays employed for the evaluation of benzofuran derivatives are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength (typically 517 nm) is proportional to the radical scavenging activity of the compound.
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the substituted benzofuran derivatives in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance at a specific wavelength (typically 734 nm), is proportional to the antioxidant's activity.
Experimental Protocol: ABTS Assay
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the substituted benzofuran derivatives in the same solvent used for the ABTS•+ working solution.
-
Reaction and Measurement: Add a small volume of the sample solution to a fixed volume of the ABTS•+ working solution. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.
Comparative Analysis of Antioxidant Activity
The antioxidant efficacy of substituted benzofurans is highly dependent on their substitution patterns. The following tables summarize the reported antioxidant activities of various benzofuran derivatives from different studies, providing a basis for comparative analysis.
Table 1: DPPH Radical Scavenging Activity of Substituted Benzofuran Derivatives
| Compound/Derivative Class | Substitution Pattern | IC50 (µM) | Reference |
| 2-Arylbenzofuran | 6-hydroxy, 2-(3',5'-dihydroxyphenyl) | Potent | [7] |
| Benzofuran-thiazole hybrid | 2-(3,4-dichlorophenyl)thiazol-4-yl)-5-nitrobenzofuran | 30.14 ± 0.005 | [8] |
| Benzofuran-stilbene hybrid | Phenolic hydroxyl groups at C-3 and C-4 | 13.88 µg/mL | [9] |
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | 23.5% inhibition at 100 µM | [10] | |
| 3,3-disubstituted-3H-benzofuran-2-one | 3,5,7-trihydroxy-3-(trifluoromethyl) | rIC50: 0.17 (relative to Trolox) | [8] |
| 3,3-disubstituted-3H-benzofuran-2-one | 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl | rIC50: 0.18 (relative to Trolox) | [8] |
Table 2: ABTS Radical Scavenging Activity of Substituted Benzofuran Derivatives
| Compound/Derivative Class | Substitution Pattern | Activity | Reference |
| Moracin C | 2-phenyl-benzofuran with 3 phenolic -OH groups | Higher IC50 than iso-moracin C | [7] |
| Iso-moracin C | Isomer of Moracin C | Lower IC50 than moracin C | [7] |
| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Better than Trolox C | [6][11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) of Benzofuran Antioxidants
The antioxidant activity of substituted benzofurans is intricately linked to their molecular structure. The following key structural features have been identified as crucial for potent radical scavenging activity:
-
Hydroxyl Groups on the Benzene Ring: The presence and position of hydroxyl groups are paramount. A hydroxyl group at the C5 or C7 position of the benzofuran ring significantly enhances antioxidant activity due to its ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance.[11] The presence of multiple hydroxyl groups, particularly in a catechol-like arrangement, further potentiates this effect.[12]
-
Substituents on the Furan Ring:
-
2-Aryl Substitution: The presence of an aryl group at the C2 position, especially one bearing hydroxyl groups, can significantly increase antioxidant activity.[7][9] This is likely due to the extended conjugation, which enhances the stability of the radical formed after hydrogen donation.
-
Electron-Donating Groups: The introduction of electron-donating groups on the benzofuran ring system generally increases antioxidant activity by facilitating hydrogen atom donation.
-
-
Influence of the Furan Ring Oxygen: The oxygen atom in the furan ring is believed to play a role in stabilizing the phenoxyl radical through resonance, thus contributing to the overall antioxidant capacity of the molecule.
-
Planarity of the Molecule: A more planar molecular structure can facilitate electron delocalization and enhance radical stability, leading to improved antioxidant activity.
Caption: Key structural features of benzofurans influencing antioxidant activity.
Mechanism of Antioxidant Action
The primary mechanism by which substituted benzofurans exert their antioxidant effect is through Hydrogen Atom Transfer (HAT) .[9] In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), thereby neutralizing it. The resulting benzofuran-derived radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the furan oxygen.
In polar solvents, a Sequential Proton Loss Electron Transfer (SPLET) mechanism may also be operative. This involves the initial deprotonation of the hydroxyl group to form a phenoxide anion, which then donates an electron to the free radical.
Caption: Proposed mechanisms of antioxidant action for substituted benzofurans.
Conclusion and Future Directions
Substituted benzofurans represent a highly promising class of antioxidant agents with tunable properties. This guide has highlighted the key structural determinants of their antioxidant activity and provided a comparative overview of their efficacy based on available experimental data. The presence of hydroxyl groups on the benzene ring, particularly at the C5 and C7 positions, and the introduction of an aryl substituent at the C2 position are critical for potent radical scavenging.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a wider range of derivatives with systematic variations in substitution patterns to build more comprehensive QSAR models.
-
Mechanistic elucidation: Employing advanced analytical techniques and computational studies to further unravel the specific contributions of the furan ring to the antioxidant mechanism.
-
In vivo evaluation: Translating the promising in vitro findings into in vivo models to assess the bioavailability, metabolic stability, and therapeutic efficacy of lead compounds.
By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel benzofuran-based antioxidants for the treatment of oxidative stress-related diseases.
References
-
Chand, K., Hiremathad, A., Singh, M., Santos, M. A., & Keri, R. S. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 281–295. [Link]
-
Boudergua, S., Alloui, M., Belaidi, S., Mogren Al Mogren, M., Ibrahim, U. A. A. E., & Hochlaf, M. (2019). QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. Journal of Molecular Structure, 1189, 230-238. [Link]
-
He, X., Liu, M., & Wang, L. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. Molecules, 23(4), 743. [Link]
-
Tran, T. T. V., Tran, T. H., & Le, T. H. (2021). The antioxidative potential of benzofuran-stilbene hybrid derivatives: a comparison between natural and synthetic compounds. RSC advances, 11(26), 15837-15848. [Link]
-
Chowdhury, M. A., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. PLoS ONE, 10(5), e0127099. [Link]
-
Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Journal of the Korean Chemical Society, 54(4), 452-457. [Link]
-
Temelli, B., et al. (2023). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 779-792. [Link]
-
Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis, Spectroscopic Investigation, Anti-Bacterial and Antioxidant Activites of Some New Azo-Benzofuran Derivatives. Egyptian Journal of Chemistry, 63(10), 3747-3757. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 72(4), 526–530. [Link]
-
Marković, Z., et al. (2013). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 18(8), 9879–9901. [Link]
-
Al-Salahi, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Reddy, B. S., et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(6), 1595–1600. [Link]
-
Gonzalez-Lara, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(10), 4079. [Link]
-
Ai, T., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22691–22749. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(38), 23707-23753. [Link]
Sources
- 1. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and fine chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a versatile aromatic aldehyde utilized in the fragrance and flavor industry and as an intermediate in organic synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Classification
Prior to handling, it is crucial to understand the potential hazards. Based on analogous compounds, this compound should be treated as a hazardous substance. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3).[4]
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Potential Effects | Supporting Evidence from Related Compounds |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Aromatic aldehydes can cause irritation to the respiratory system, skin, and eyes.[5][6][7] |
| Skin Corrosion/ Irritation | May cause skin irritation. | Benzofuran derivatives can be irritating to the skin.[5][7] |
| Serious Eye Damage/ Irritation | May cause serious eye irritation. | Aldehyde functional groups are often associated with eye irritation.[5][6][7] |
| Carcinogenicity | Suspected of causing cancer. | Some benzofuran compounds are classified as suspected human carcinogens.[8][9] |
| Aquatic Toxicity | May be harmful or toxic to aquatic life with long-lasting effects. | Many complex organic molecules pose a risk to the environment if not disposed of properly.[8][10] |
Due to these potential hazards, all waste containing this compound must be managed as hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
To mitigate exposure risks, appropriate personal protective equipment must be worn at all times when handling this compound. OSHA's Laboratory Standard requires employers to ensure that employees' exposure to hazardous chemicals does not exceed permissible exposure limits.[11]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential absorption.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and airborne particles.[3][5] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors or dust.[5][7] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and compliance. The following workflow diagram illustrates the decision-making process and necessary actions.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
I. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with incompatible materials, such as strong oxidizing agents.[4] Chemical waste must be strictly segregated to prevent dangerous reactions.[3][12]
-
Waste Container: Use a designated, leak-proof, and sealable container for collecting waste containing this chemical.[12] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][12] All constituents of a mixture should be listed.
II. Handling Spills:
-
Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated and restrict access.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the chemical.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.
III. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[9][12]
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[3][5][7][14][15] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's policies and local regulations.
Regulatory Context
The disposal of this compound is governed by federal and state regulations. The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous wastes.[2] Additionally, OSHA's Hazard Communication Standard mandates that chemical hazards are clearly communicated to workers through labels and SDSs.[16] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[4]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
CPAChem. Safety data sheet: Carbofuran. [Link]
-
Universiti Kebangsaan Malaysia. Hazardous Waste. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
-
U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2,3-Benzofuran. [Link]
-
U.S. Environmental Protection Agency. Air Pollution Aspects of Aldehydes. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
Federal Register. Proposed Rules. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. fishersci.fr [fishersci.fr]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
